molecular formula C8H6Cl2O3 B7835864 2,3-Dichloro-6-methoxybenzoic acid

2,3-Dichloro-6-methoxybenzoic acid

Cat. No.: B7835864
M. Wt: 221.03 g/mol
InChI Key: XVVIJYRWAXXCGN-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O3 and its molecular weight is 221.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dichloro-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVIJYRWAXXCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-6-Methoxybenzoic Acid from 2,5-Dichloroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 2,3-dichloro-6-methoxybenzoic acid, a molecule of significant interest in the agrochemical industry, widely known as the herbicide Dicamba.[1] Starting from the readily available precursor 2,5-dichloroanisole, this document details a highly regioselective synthesis centered on the principles of directed ortho-metalation (DoM). We will dissect the mechanistic underpinnings of each synthetic step, provide field-proven experimental protocols, and offer insights into critical process parameters. The causality behind experimental choices is explained to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot related chemical transformations. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative literature.

Introduction and Strategic Overview

This compound (Dicamba) is a selective herbicide used to control broadleaf weeds.[1] Its synthesis is a topic of considerable industrial and academic interest. While various synthetic routes exist, often starting from 2,5-dichlorophenol, this guide focuses on a modern and elegant pathway commencing with 2,5-dichloroanisole.[2][3][4] This approach leverages the powerful and highly regioselective strategy of directed ortho-metalation (DoM), which allows for the precise installation of a functional group adjacent to a pre-existing substituent on an aromatic ring.[5]

The core of our synthetic strategy is a two-step sequence:

  • Directed ortho-Lithiation: The methoxy group of 2,5-dichloroanisole acts as a Directed Metalation Group (DMG), guiding a strong organolithium base to selectively deprotonate the C-6 position.[5][6]

  • Carboxylation: The resulting aryllithium intermediate is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to form a lithium carboxylate, which upon acidic workup yields the target benzoic acid.[7]

This pathway is advantageous due to its high regioselectivity, which circumvents the formation of isomeric byproducts often encountered in classical electrophilic aromatic substitution reactions.

Caption: Overall synthetic workflow from 2,5-dichloroanisole.

Part I: Directed ortho-Metalation (DoM) of 2,5-Dichloroanisole

Expertise & Experience: The Causality of DoM

Directed ortho-metalation is a powerful tool for achieving regiocontrol in aromatic substitution.[5] The reaction's success hinges on the coordination of a Lewis acidic organolithium reagent (like n-butyllithium) to a Lewis basic heteroatom-containing substituent on the aromatic ring, the DMG.[6][8] In our case, the oxygen atom of the methoxy group in 2,5-dichloroanisole serves as the DMG.

This initial coordination brings the organolithium base into close proximity to the ortho-protons (C-3 and C-6). The alkyllithium then deprotonates the most accessible and kinetically favorable ortho-position.[9] In the case of 2,5-dichloroanisole, the C-6 position is sterically unhindered compared to the C-3 position, which is flanked by a chlorine atom. This steric factor, combined with the directing effect of the methoxy group, leads to highly selective lithiation at the C-6 position.

Caption: Mechanistic steps of the directed ortho-metalation process.

Trustworthiness: A Self-Validating Protocol for Lithiation

The protocol below is designed to be self-validating by ensuring stringent control over the reaction environment. The success of organolithium reactions is critically dependent on the exclusion of air and moisture.

Experimental Protocol: Directed ortho-Lithiation

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • Reagent Preparation: In the reaction flask, dissolve 2,5-dichloroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution) under a positive pressure of nitrogen.[8]

  • Reaction Initiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the aryllithium species may be accompanied by a slight color change. The reaction is typically assumed to be complete after this time and is carried forward directly to the next step.

Part II: Carboxylation and Product Isolation

Expertise & Experience: The Carboxylation Step

The aryllithium species generated in situ is a highly reactive carbanion. Its reaction with carbon dioxide is a classic and efficient method for the formation of a carbon-carbon bond, leading to a carboxylic acid.[7] The electrophilic carbon atom of CO₂ is readily attacked by the nucleophilic aryllithium.

Critical Considerations:

  • CO₂ Source: Freshly crushed, high-purity dry ice is essential. It should be added in excess to ensure complete reaction and to help maintain the low temperature. It is crucial to avoid introducing atmospheric moisture, which would rapidly quench the aryllithium.

  • Workup: The initial product is a lithium carboxylate salt. Acidification with a strong mineral acid (e.g., HCl) is required to protonate the carboxylate and precipitate the desired this compound.

Trustworthiness: A Self-Validating Protocol for Carboxylation

This protocol ensures high conversion and simplifies purification by precipitating the product from the aqueous phase.

Experimental Protocol: Carboxylation and Workup

  • Quenching the Reaction: While maintaining the reaction temperature at -78 °C, cautiously add an excess of freshly crushed dry ice to the stirred aryllithium solution. The addition can be done in small portions or by pouring the reaction mixture onto a flask containing a large excess of dry ice slurry in THF.

  • Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the excess CO₂ to sublime.

  • Hydrolysis: Quench the reaction mixture by the slow addition of water.

  • Extraction (Base): Add a 2 M aqueous solution of sodium hydroxide (NaOH) to the mixture to deprotonate the carboxylic acid, forming the water-soluble sodium salt. Transfer the mixture to a separatory funnel. The organic layer (containing neutral byproducts like unreacted starting material) can be separated and discarded.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). The this compound will precipitate as a white solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Data Presentation and Summary

The following table summarizes the key quantitative parameters for this synthetic pathway. Yields are representative and may vary based on experimental scale and conditions.

ParameterValue/ConditionRationale / Notes
Starting Material 2,5-DichloroanisoleCommercially available precursor.
Key Reagents n-Butyllithium (1.1 eq)Strong base for directed lithiation. Slight excess ensures full conversion.[9]
Carbon Dioxide (solid, >5 eq)Carboxylating agent. Large excess drives the reaction to completion.
Solvent Anhydrous THFApolar aprotic solvent, good for stabilizing organolithium intermediates.[8]
Temperature -78 °CCritical for preventing side reactions and decomposition of the aryllithium.
Reaction Time 1-2 hours (Lithiation)Sufficient for complete deprotonation.
Typical Yield 75-90%High efficiency is characteristic of the DoM-carboxylation sequence.
Purity >98% (after recrystallization)Recrystallization effectively removes minor impurities.

Alternative Synthetic Pathway: Formylation-Oxidation

For a comprehensive understanding, it is valuable to consider alternative routes. A notable method also starting from 2,5-dichloroanisole involves a two-step formylation and oxidation sequence.[10]

  • Formylation: 2,5-dichloroanisole is reacted with a formylating agent (e.g., dichloromethyl methyl ether in the presence of a Lewis acid) to introduce an aldehyde group, yielding 2-methoxy-3,6-dichlorobenzaldehyde.

  • Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or sodium hypochlorite.[10]

While effective, this route involves an additional synthetic step and the use of potentially hazardous reagents compared to the more direct and atom-economical directed metalation pathway.

Conclusion

The synthesis of this compound from 2,5-dichloroanisole via directed ortho-metalation followed by carboxylation represents a highly efficient, regioselective, and reliable method. By understanding the mechanistic principles behind the directing effect of the methoxy group and adhering to stringent anhydrous and low-temperature conditions, researchers can achieve high yields of the target compound. This guide provides the necessary theoretical foundation and practical protocols to empower scientists in the fields of chemical synthesis and drug development to successfully implement this valuable transformation.

References

  • Brainly.in. (2020, September 22). explain the halogenation of anisole.
  • Eureka | Patsnap. (2013, February 27). Synthetic process of herbicide dicamba.
  • Wallace, H. (2018). Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba Drift Effects on Soybeans. ScholarWorks@UARK. Retrieved from [Link]

  • Google Patents. (n.d.). CN102838483A - Synthesis method of dicamba.
  • Google Patents. (n.d.). CN102125035B - Preparation process of herbicide dicamba.
  • Vedantu. (2025, November 26). How does anisole react with bromine in ethanoic acid class 12 chemistry CBSE.
  • YouTube. (2023, May 16). Halogenation of Anisole | Bromination | p-bromoanisole.
  • Wikipedia. (n.d.). Directed ortho metalation.
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  • Pearson+. (n.d.). The bromination of anisole occurs without the presence of a Lewis....
  • Lithium Link. (2003, Winter). Directed (ortho) Metallation.
  • Myers, A. G. Research Group. (n.d.). ortho metalation.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Google Patents. (n.d.). CA2023977A1 - Anisole bromination.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Eureka. (2016, February 3). Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate.
  • Yoo, W.-J., et al. (2014, October 23). LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE. HETEROCYCLES, Vol. 90, No. 2, 2015.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
  • Google Patents. (n.d.). CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.
  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. (2023, November 30).
  • Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • ChemicalBook. (2025, May 14). Synthesis Methods of 2,5 - Dichlorobenzoic Acid.
  • Tandem functionalization-carboxylation reactions of -systems with CO2. (2021, August 12).
  • ePrints Soton. (n.d.). Carboxylic Acid Salts as Dual-Function Reagents for Carboxylation and Carbon Isotope Labeling.
  • Semantic Scholar. (n.d.). Lithium tert-Butoxide-Mediated Carboxylation Reactions of Unprotected Indoles and Pyrroles with Carbon Dioxide.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dichloro-6-methoxybenzoic acid (Dicamba) as a Herbicide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dichloro-6-methoxybenzoic acid, commonly known as Dicamba, is a selective, systemic herbicide widely employed for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2][3] First registered in the United States in 1967, Dicamba belongs to the benzoic acid chemical class and functions as a synthetic auxin, a group of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[4][5][6] This guide provides a comprehensive technical overview of the molecular and physiological mechanisms that underpin the herbicidal activity of Dicamba, intended for researchers, scientists, and professionals in drug development.

Dicamba is absorbed by the leaves, stems, and roots of plants and is translocated throughout the plant system.[1][4] At the cellular level, it disrupts normal hormonal balance, leading to uncontrolled and abnormal cell growth, which ultimately results in the death of susceptible plant species.[1][2][7] Its selectivity allows it to target broadleaf weeds while generally being less toxic to grasses, making it a valuable tool in modern agriculture, particularly in corn, soybean, and wheat cultivation.[2][4][5]

Molecular Mechanism of Action: The Auxin Signaling Pathway Hijacked

The primary mode of action of Dicamba is the deregulation of the auxin signaling pathway.[8] Natural auxins like IAA are crucial for numerous developmental processes in plants, including cell division, elongation, and differentiation. Dicamba, as a synthetic auxin, mimics IAA but is more persistent within the plant as it is not readily metabolized.[9] This prolonged activity leads to a sustained and overwhelming auxin response that susceptible plants cannot regulate.

The TIR1/AFB Receptor Complex: The Gateway to Auxin Response

The molecular cascade initiated by Dicamba begins with its binding to a specific class of auxin receptors known as the Transport Inhibitor Response 1/Auxin-signaling F-box (TIR1/AFB) proteins.[10][11] These proteins are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[12]

The binding of an auxin, whether natural or synthetic, to the TIR1/AFB receptor induces a conformational change that promotes the interaction of the receptor with a family of transcriptional repressors called Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins.[8][12]

Ubiquitination and Degradation of Aux/IAA Repressors

Once the Dicamba-TIR1/AFB-Aux/IAA complex is formed, the SCF complex polyubiquitinates the Aux/IAA repressor protein. This tagging marks the repressor for degradation by the 26S proteasome.[12][13] In the absence of an auxin signal, Aux/IAA proteins are stable and bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[12]

The Dicamba-induced degradation of Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a multitude of downstream genes. This leads to a massive and uncontrolled expression of genes that are normally tightly regulated by auxin levels.[8]

Dicamba_Signaling_Pathway cluster_nucleus Nucleus Dicamba Dicamba TIR1_AFB TIR1/AFB Receptor Dicamba->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Ub Ubiquitin

Caption: Dicamba's molecular mechanism of action.

Physiological and Morphological Consequences of Auxin Overload

The massive upregulation of auxin-responsive genes leads to a cascade of physiological and morphological disruptions in susceptible plants.[9] These symptoms are the visible manifestation of the underlying molecular chaos.

Uncontrolled Cell Division and Elongation

One of the primary roles of auxin is to regulate cell division and elongation.[14] The excessive auxin signal induced by Dicamba leads to rapid and uncontrolled cell division and expansion, particularly in the meristematic tissues of stems, petioles, and leaves.[1][7] This results in characteristic symptoms such as:

  • Epinasty: Twisting and curling of stems and petioles.[15]

  • Leaf Cupping and Curling: Abnormal leaf development leading to cupped or curled leaves.[16]

  • Tissue Swelling and Callus Formation: Proliferation of undifferentiated cells.[9]

Disruption of Vascular Tissues

The uncontrolled growth puts immense pressure on the plant's vascular system.[7] This can lead to the crushing and blockage of phloem and xylem, impairing the transport of water, nutrients, and sugars throughout the plant. This vascular disruption contributes significantly to the overall decline and eventual death of the plant.

Secondary Hormonal Imbalances

Dicamba treatment also triggers the production of other plant hormones, notably ethylene and abscisic acid (ABA).[12][17]

  • Ethylene: Increased ethylene production can contribute to symptoms like leaf senescence and abscission (leaf drop).[8]

  • Abscisic Acid (ABA): Elevated ABA levels can lead to stomatal closure, which reduces photosynthesis and increases oxidative stress.[8][17]

The combined effects of uncontrolled growth, vascular disruption, and secondary hormonal imbalances ultimately lead to starvation and the death of the susceptible plant.[1]

Experimental Protocols for Studying Dicamba's Mechanism of Action

Investigating the herbicidal action of Dicamba involves a combination of molecular, physiological, and whole-plant assays.

Dose-Response Assays

Dose-response studies are fundamental for quantifying the herbicidal efficacy of Dicamba and determining the sensitivity of different plant species.[18][19]

Protocol: Whole-Plant Dose-Response Assay

  • Plant Material: Grow susceptible weed species (e.g., Amaranthus tuberculatus - waterhemp) and a tolerant crop species (e.g., Zea mays - corn) under controlled greenhouse conditions.

  • Herbicide Application: Prepare a series of Dicamba concentrations. Apply the different doses to the plants at a consistent growth stage using a calibrated sprayer to ensure uniform coverage.[20] Include a non-treated control group.

  • Data Collection: At specified time points (e.g., 7, 14, and 21 days after treatment), visually assess plant injury using a 0-100% scale (0 = no injury, 100 = plant death). Harvest the above-ground biomass and determine the dry weight.

  • Data Analysis: Plot the percent biomass reduction against the logarithm of the Dicamba dose. Fit the data to a log-logistic dose-response curve to calculate the effective dose that causes a 50% reduction in biomass (ED50).[18][21]

Caption: Workflow for a whole-plant dose-response assay.

Gene Expression Analysis

Analyzing the expression of auxin-responsive genes provides direct evidence of Dicamba's impact on the auxin signaling pathway.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes

  • Plant Treatment: Treat susceptible plants with a sub-lethal dose of Dicamba and collect leaf tissue at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) after treatment.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the collected tissue and synthesize complementary DNA (cDNA).

  • qRT-PCR: Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., GH3, Aux/IAA family members) and a reference gene for normalization.[22][23]

  • Data Analysis: Calculate the relative fold change in gene expression in Dicamba-treated plants compared to untreated controls.

Basis of Selectivity and Resistance

The selective action of Dicamba and the evolution of resistance in weed populations are critical aspects of its use in agriculture.

Selectivity

Grasses (monocots) are generally more tolerant to synthetic auxin herbicides like Dicamba than broadleaf weeds (dicots).[2] The precise molecular basis for this selectivity is multifaceted and not fully elucidated but is thought to involve differences in:

  • Metabolism: Tolerant species may be able to metabolize and detoxify Dicamba more rapidly.

  • Translocation: Differences in the rate and pattern of herbicide movement within the plant.

  • Receptor Affinity: Variations in the structure and binding affinity of the TIR1/AFB receptors.

Resistance

The repeated use of Dicamba has led to the evolution of resistant weed populations.[2][24] Mechanisms of resistance can include:

  • Target-Site Mutations: Alterations in the TIR1/AFB or Aux/IAA genes that reduce the binding affinity of Dicamba to its target.[13][25][26]

  • Enhanced Metabolism: Increased activity of enzymes that detoxify the herbicide.

  • Reduced Translocation: Impaired movement of Dicamba to its site of action.[27]

Weed SpeciesResistance MechanismReference
Bassia scoparia (Kochia)Target-site mutation in an AUX/IAA gene
Amaranthus tuberculatus (Waterhemp)Suspected non-target site resistance (e.g., reduced translocation or enhanced metabolism)
Raphanus raphanistrum (Wild Radish)Reduced translocation and altered auxin signaling

Conclusion

The mechanism of action of this compound as a herbicide is a classic example of exploiting a fundamental biological pathway for weed control. By mimicking the natural plant hormone auxin, Dicamba hijacks the auxin signaling cascade, leading to the degradation of transcriptional repressors and the subsequent uncontrolled expression of auxin-responsive genes. This molecular disruption manifests as a series of catastrophic physiological and morphological changes, ultimately resulting in the death of susceptible broadleaf plants. Understanding this intricate mechanism is paramount for the development of new herbicide technologies, the management of herbicide resistance, and the sustainable use of this important agricultural tool.

References

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  • Minnesota Department of Agriculture. (n.d.). Dicamba - General Information. Retrieved from [Link]

  • McCauley, A., et al. (2020). quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany. Retrieved from [Link]

  • FBN. (2025, May 19). Dicamba 101: Everything Farmers Need to Know About Dicamba. Retrieved from [Link]

  • UC ANR. (n.d.). Synthetic Auxins | Herbicide Symptoms. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]

  • Nexles. (2018, September 25). Dicamba herbicide and it's effects. Retrieved from [Link]

  • Unknown. (n.d.). Lecture Auxin Type Plant Growth Regulators (Hormonal). Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Dicamba Fact Sheet. Retrieved from [Link]

  • MDPI. (2022, July 12). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Retrieved from [Link]

  • Unknown. (n.d.). Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. Retrieved from [Link]

  • Frontiers. (2022, November 28). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Retrieved from [Link]

  • PMC - NIH. (2022, November 29). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). GO analysis of auxin-inducible genes. Bubble plot shows GO enrichment.... Retrieved from [Link]

  • Unknown. (n.d.). Models for Curve-fitting Herbicide Dose Response Data. Retrieved from [Link]

  • PLOS. (2011, March 8). Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba. Retrieved from [Link]

  • Taylor & Francis. (2015, February 5). Functional analysis of an auxin-inducible DNA-binding protein gene. Retrieved from [Link]

  • PMC. (n.d.). The differential binding and biological efficacy of auxin herbicides. Retrieved from [Link]

  • PubMed. (n.d.). Functional analysis of an auxin-inducible DNA-binding protein gene. Retrieved from [Link]

  • PMC. (2025, August 21). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. Retrieved from [Link]

  • Oxford Academic. (2018, June 11). 2,4-D and dicamba resistance mechanisms in wild radish: subtle, complex and population specific?. Retrieved from [Link]

  • Indian Society of Weed Science (ISWS), India. (2017, May 14). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Retrieved from [Link]

  • PLOS One. (2011, March 8). Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba. Retrieved from [Link]

  • Unknown. (n.d.). An Overview of Dicamba and 2,4-D Drift Issues. Retrieved from [Link]

  • Unknown. (n.d.). Dicamba Resistance: Enlarging and Preserving Biotechnology-Based Weed Management Strategies. Retrieved from [Link]

  • Xerces Society. (2020, August 6). New Report: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes. Retrieved from [Link]

  • Weed Technology. (2017, June 12). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Retrieved from [Link]

  • PMC. (2025, July 20). A transposable element insertion in AUX/IAA16 disrupts splicing and causes auxin resistance in Bassia scoparia. Retrieved from [Link]

  • BioOne Complete. (2021, November 25). Characterization and Inheritance of Dicamba Resistance in a Multiple-Resistant Waterhemp (Amaranthus tuberculatus) Population from Illinois. Retrieved from [Link]

  • Crops and Soils. (2022, January 26). Dose-response screening of industrial hemp to herbicides commonly used in corn and soybean. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the foliar application of dicamba treatments on Arabidopsis.... Retrieved from [Link]

  • Cambridge University Press & Assessment. (2017, January 20). Evaluation of auxin-responsive genes in soybean for detection of off-target plant growth regulator herbicides | Weed Science. Retrieved from [Link]

  • Weed Control Journal. (n.d.). Experimental methods to evaluate herbicides behavior in soil. Retrieved from [Link]

  • Oxford Academic. (2025, July 13). Temporal Regulation of Gene Expression During Auxin-Triggered Crown Root Formation in Barley: An Integrated Approach | Plant and Cell Physiology. Retrieved from [Link]

  • Unknown. (n.d.). 2,4-D and dicamba resistance mechanisms in wild radish: subtle, complex and population specific?. Retrieved from [Link]

  • PubMed. (2011, March 8). Mutant analysis in Arabidopsis provides insight into the molecular mode of action of the auxinic herbicide dicamba. Retrieved from [Link]

  • PNAS. (2018, March 12). Cross-resistance to dicamba, 2,4-D, and fluroxypyr in Kochia scoparia is endowed by a mutation in an AUX/IAA gene. Retrieved from [Link]

  • ScholarWorks@UARK. (2018, April 12). Crop Response to Low-Dose Dicamba. Retrieved from [Link]

  • Unknown. (n.d.). Herbicide Symptomology Experiment. Retrieved from [Link]

Sources

Chemical properties and reactivity of 2,3-Dichloro-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Dichloro-6-methoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, predict its spectroscopic characteristics, and explore the reactivity of its key functional groups—the carboxylic acid moiety and the substituted aromatic ring. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this molecule for application in complex synthetic pathways and as a scaffold in the design of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted benzene derivative. Its structure features a carboxylic acid group, a methoxy group, and two chlorine atoms, leading to a unique interplay of electronic and steric effects that govern its physical and chemical behavior.

The molecular formula for a related isomer, 3,6-dichloro-2-methoxybenzoic acid, is C₈H₆Cl₂O₃, with a molecular weight of approximately 221.04 g/mol . The properties of this compound are expected to be similar.

Table 1: Physicochemical Properties of Substituted Benzoic Acids

Property This compound (Predicted/Inferred) 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) 2-Methoxybenzoic acid
Molecular Formula C₈H₆Cl₂O₃ C₈H₆Cl₂O₃ C₈H₈O₃[1]
Molecular Weight 221.04 g/mol 221.04 g/mol 152.15 g/mol [2]
Appearance White to off-white solid (predicted) White crystalline solid[3] Off-white powder solid[1]
Melting Point Not available 114-116 °C[3][4] 98-101 °C
pKa Expected to be a relatively strong acid (pKa < 3) ~2.40 (Predicted)[3] ~3.73 (Predicted)[2]

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like alcohols, ethers, and acetone (predicted). | Water: 6.5 g/L. High solubility in ethanol (922 g/L), acetone (810 g/L), and dioxane (1180 g/L)[3]. | Water: 3.01 g/L (Predicted). Soluble in alcohols and ether[2][5]. |

Expert Insights: The presence of two electron-withdrawing chlorine atoms is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2) or 2-methoxybenzoic acid[2]. This is due to the inductive stabilization of the carboxylate conjugate base. The solubility profile is typical for a moderately polar organic acid, showing limited solubility in water but good solubility in various organic solvents, a critical consideration for reaction medium selection[3][5][6].

Spectroscopic Signature Analysis

2.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid.

  • Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 6.5-8.0 ppm). The precise chemical shifts and coupling constants (J-values) will depend on the specific electronic environment created by the substituents.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group, likely appearing around δ 3.8-4.0 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, often found far downfield (δ 10-13 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

2.2. ¹³C NMR Spectroscopy The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). Carbons attached to electronegative substituents (Cl, O) will be shifted further downfield.

  • Methoxy Carbon (-OCH₃): A signal in the upfield region, typically around δ 55-60 ppm.

2.3. Infrared (IR) Spectroscopy The IR spectrum is a valuable tool for identifying key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Carbonyl): A strong, sharp absorption peak around 1700-1725 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency.

  • C-O Stretch (Aryl Ether & Carboxylic Acid): Strong absorptions in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, corresponding to the Ar-O-C asymmetric and symmetric stretching of the methoxy group and the C-O stretching of the acid.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, which can be difficult to assign definitively.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is primarily dictated by its two main functional domains: the carboxylic acid group and the substituted aromatic ring.

cluster_acid Carboxylic Acid Reactions cluster_ring Aromatic Ring Reactions main This compound ester Esterification (+ Alcohol, H⁺) main->ester -COOH group acid_chloride Acid Chloride Formation (+ SOCl₂ or (COCl)₂) main->acid_chloride -COOH group reduction Reduction (+ LiAlH₄ or BH₃) main->reduction -COOH group eas Electrophilic Aromatic Substitution (SEAr) main->eas Benzene Ring

Sources

An In-depth Technical Guide to the Biological Activity Screening of Novel 2,3-Dichloro-6-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale and Potential of 2,3-Dichloro-6-methoxybenzoic Acid Derivatives

Benzoic acid and its derivatives have long been recognized for their diverse pharmacological properties, serving as crucial scaffolds in the development of new therapeutic agents.[1][2] The core structure of this compound presents a unique starting point for the synthesis of novel derivatives with potential biological activities. The strategic placement of chloro and methoxy groups on the benzene ring can influence the molecule's electronic and steric properties, which in turn can modulate its interaction with biological targets.

This guide provides a comprehensive framework for the systematic screening of novel this compound derivatives to uncover their potential as anticancer, antimicrobial, and anti-inflammatory agents. As a senior application scientist, the following sections will detail not just the "how" but the "why" behind each experimental choice, ensuring a robust and logical approach to drug discovery.

Part 1: Synthesis of Novel this compound Derivatives

The journey begins with the chemical synthesis of a library of novel derivatives. The general approach involves modifying the carboxylic acid group of this compound to create a variety of esters, amides, and other functional groups. This "hit expansion" is a critical step in early drug discovery.[3]

A general synthetic scheme might involve the activation of the carboxylic acid, followed by reaction with a diverse range of nucleophiles (alcohols, amines, etc.). Purification of the resulting compounds is paramount and is typically achieved through techniques like column chromatography and recrystallization. Characterization of the final products using methods such as NMR, IR, and mass spectrometry is essential to confirm their structure and purity.[4]

G 2,3-Dichloro-6-methoxybenzoic_acid This compound Activation Activation (e.g., SOCl2, DCC) 2,3-Dichloro-6-methoxybenzoic_acid->Activation Acyl_Chloride_or_Activated_Ester Acyl Chloride or Activated Ester Activation->Acyl_Chloride_or_Activated_Ester Novel_Derivatives Novel 2,3-Dichloro-6-methoxybenzoic acid Derivatives Acyl_Chloride_or_Activated_Ester->Novel_Derivatives Nucleophile Nucleophile (R-OH, R-NH2, etc.) Nucleophile->Novel_Derivatives Purification_Characterization Purification & Characterization Novel_Derivatives->Purification_Characterization

Caption: General synthetic scheme for novel derivatives.

Part 2: High-Throughput Screening (HTS) for Biological Activity

With a library of synthesized compounds, the next phase is to perform high-throughput screening (HTS) to efficiently test a large number of substances.[5][6] This involves the use of automated systems to conduct biochemical or cell-based assays in microplates.[7] The primary goal of HTS is to identify "hits"—compounds that exhibit the desired biological activity.

Anticancer Activity Screening

A fundamental starting point for assessing anticancer potential is the evaluation of a compound's cytotoxicity against various cancer cell lines.[8]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[9]

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

G cluster_0 MTT Assay Workflow Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with Novel Derivatives (various concentrations) Seed_Cells->Treat_Cells Incubate_1 Incubate (48-72h) Treat_Cells->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Solubilize Add Solubilizing Agent Incubate_2->Solubilize Read_Absorbance Measure Absorbance (570-590 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow of the MTT assay for anticancer activity.

Antimicrobial Activity Screening

Benzoic acid derivatives are known for their antimicrobial properties.[8] Screening for activity against a panel of pathogenic bacteria and fungi is a logical step.

Protocol: Agar Well Diffusion Method

The agar diffusion method is a cost-effective and widely used technique to qualitatively assess antimicrobial activity.[12][13]

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[14]

  • Inoculate Agar: Evenly spread the microbial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton Agar) in a petri dish.[14]

  • Create Wells: Create uniform wells in the agar using a sterile borer.

  • Add Compounds: Add a fixed volume of each test compound solution (at a specific concentration) into the wells. Include a solvent control and a positive control (a known antibiotic/antifungal).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measure Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[12]

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity.

G cluster_1 Agar Well Diffusion Workflow Prep_Inoculum Prepare Microbial Inoculum Inoculate_Plate Inoculate Agar Plate Prep_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compounds Add Test Compounds to Wells Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Caption: Workflow for antimicrobial activity screening.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases.[15] Screening for anti-inflammatory properties can reveal another therapeutic avenue for these novel derivatives.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[16]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A preliminary cytotoxicity assay (like MTT) on the macrophages is crucial to ensure that the observed reduction in NO is not due to cell death.[16]

G cluster_2 NO Inhibition Assay Workflow Seed_Macrophages Seed Macrophage Cells Pre_treat Pre-treat with Compounds Seed_Macrophages->Pre_treat Stimulate_LPS Stimulate with LPS Pre_treat->Stimulate_LPS Incubate Incubate (24h) Stimulate_LPS->Incubate Griess_Assay Perform Griess Assay on Supernatant Incubate->Griess_Assay Read_Absorbance Measure Absorbance (540 nm) Griess_Assay->Read_Absorbance Analyze_Data Calculate % NO Inhibition Read_Absorbance->Analyze_Data

Caption: Workflow for anti-inflammatory activity screening.

Part 3: Data Analysis and Hit Validation

The initial screening will generate a significant amount of data. Proper analysis and subsequent validation are critical to distinguish true hits from false positives.[17]

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)
Derivative 1MCF-715.6
Derivative 2MCF-7>100
Derivative 1HCT-11622.3
Derivative 2HCT-11685.1
Doxorubicin (Control)MCF-70.8
Doxorubicin (Control)HCT-1161.2

Note: The data presented here is illustrative.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
Derivative 3181215
Derivative 4879
Ciprofloxacin (Control)2530N/A
Fluconazole (Control)N/AN/A22

Note: The data presented here is illustrative.

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDNO Inhibition (%) at 10 µMCell Viability (%) at 10 µM
Derivative 57598
Derivative 62095
Dexamethasone (Control)9099

Note: The data presented here is illustrative.

Hit Confirmation and Validation

A "hit" is a compound that demonstrates the desired activity in the primary screen. However, this initial activity must be confirmed.[17][18]

The Hit Validation Process:

  • Re-testing: Confirmed hits should be re-tested under the same assay conditions to ensure the activity is reproducible.[3]

  • Dose-Response Curves: Generate dose-response curves to accurately determine the potency (e.g., IC50 or EC50) of the hit compounds.

  • Orthogonal Assays: Test the confirmed hits in a different, secondary assay to validate the initial findings. For example, a hit from an MTT assay could be further evaluated in a cell cycle analysis or apoptosis assay.

  • Counter-screens: It is crucial to perform counter-screens to rule out non-specific activity or assay interference.[18] For instance, some compounds can interfere with the MTT assay itself, leading to false-positive results.

G cluster_3 Hit Validation Workflow Primary_Screen Primary Screen (HTS) Identify_Hits Identify Initial 'Hits' Primary_Screen->Identify_Hits Re_test Re-test Hits Identify_Hits->Re_test Dose_Response Generate Dose-Response Curves (IC50/EC50) Re_test->Dose_Response Orthogonal_Assay Validate with Orthogonal Assays Dose_Response->Orthogonal_Assay Counter_Screen Perform Counter-Screens Orthogonal_Assay->Counter_Screen Confirmed_Hit Confirmed Hit for Lead Optimization Counter_Screen->Confirmed_Hit

Caption: A logical workflow for hit validation.

Part 4: Exploring the Mechanism of Action (MoA)

For promising, validated hits, the next step is to investigate their mechanism of action (MoA). This involves more specific assays to understand how the compound exerts its biological effect.

Example: Enzyme Inhibition Assays

If a compound is hypothesized to act by inhibiting a specific enzyme (e.g., a kinase in a cancer signaling pathway or cyclooxygenase in inflammation), a direct enzyme inhibition assay is necessary.[19]

General Protocol for an Enzyme Inhibition Assay:

  • Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the inhibitor (the hit compound).[20]

  • Enzyme-Inhibitor Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of the inhibitor.[20]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate.[20]

  • Monitor Reaction: Measure the rate of the enzymatic reaction over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 of the compound for the specific enzyme. Further kinetic studies can elucidate the type of inhibition (e.g., competitive, non-competitive).[21]

G cluster_4 Enzyme Inhibition Assay Workflow Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Pre_incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubate Initiate_Reaction Add Substrate Pre_incubate->Initiate_Reaction Monitor_Rate Monitor Reaction Rate Initiate_Reaction->Monitor_Rate Analyze_Data Calculate IC50 and Determine Inhibition Type Monitor_Rate->Analyze_Data

Caption: A generalized workflow for an enzyme inhibition assay.

Conclusion

The biological activity screening of novel this compound derivatives is a systematic process that requires careful planning, execution, and data interpretation. By following the principles and protocols outlined in this guide, researchers can effectively identify and validate promising new compounds with therapeutic potential. The journey from a synthesized molecule to a potential drug candidate is long and challenging, but a robust and logical screening cascade, as described here, provides a solid foundation for success.

References

  • Der Pharma Chemica. Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • PMC. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • MDPI. Overview on Strategies and Assays for Antibiotic Discovery. [Link]

  • Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. [Link]

  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

  • Modern Medical Laboratory Journal. Agar Diffusion Test: the primary method to determine the antimicrobial activity. [Link]

  • GARDP Revive. Hit confirmation, hit validation. [Link]

  • NCBI. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Pelago Bioscience. Hit confirmation for Lead Generation in Drug Discovery. [Link]

  • Wikipedia. Hit to lead. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Oxford Academic. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. [Link]

  • Sygnature Discovery. Hit Validation for Suspicious Minds. [Link]

  • uqu.edu.sa. Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion method. [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • ResearchGate. (PDF) BIOLOGICAL EVALUATION, QSAR AND MOLECULAR MODELING STUDIES OF 2,4-DICHLOROBENZOIC ACID DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • Biobide. High Content Screening: What is it, Methodologies and Best Practices - Blog. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • ResearchGate. (PDF) Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. [Link]

  • Dove Medical Press. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. [Link]

  • ARPN Journal of Engineering and Applied Sciences. IN VITRO ANTIBACTERIAL ACTIVITY OF SOME OF DIBUTYLTIN (IV) CHLOROBENZOATE DERIVATIVES AGAINST STAPHYLOCOCCUS AUREUS AND ESCHERIC. [Link]

  • Scholars Research Library. Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. [Link]

  • NCBI. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • Taylor & Francis Online. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances. [Link]

  • PMC. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

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  • Eureka.
  • unifr.ch. ENZYME INHIBITION. [Link]

  • Google Patents. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.
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In Silico ADMET Profiling of 2,3-Dichloro-6-methoxybenzoic Acid: A Computational Toxicology Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico ADMET Prediction for 2,3-Dichloro-6-methoxybenzoic acid Content Type: Technical Whitepaper / Protocol Guide Audience: Drug Discovery Scientists, Toxicologists, and Computational Chemists.

Executive Summary

This technical guide establishes a rigorous in silico framework for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of This compound (CAS: 55776-06-2).

Critical Distinction: Researchers must note that this compound is a structural isomer of the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid, CAS: 1918-00-9). While they share the same molecular formula (


), the positional variance of the chlorine substituents (vicinal 2,3-substitution vs. 3,6-substitution) fundamentally alters the steric and electronic landscape. This guide leverages this structural relationship for "read-across" validation while employing specific computational protocols to isolate the unique properties of the 2,3-isomer.

Key Predictive Insights:

  • Physicochemical: The compound is a strong organic acid (predicted pKa

    
     1.9), rendering it 
    
    
    
    ionized at physiological pH.
  • Absorption: Low passive permeability; absorption is likely driven by carrier-mediated transport (OAT family).

  • Metabolism: Primary clearance via CYP450-mediated O-demethylation and subsequent glucuronidation.

  • Toxicity: Low acute oral toxicity predicted (Class III/IV), with specific alerts for ocular irritation and potential peroxisome proliferation (PPAR

    
     agonist potential).
    

Chemical Identity & Structural Logic[1]

Before initiating in silico workflows, correct structural representation is paramount. Many standard libraries conflate isomers.

FeatureTarget Compound Reference Analog (Dicamba)
IUPAC Name This compound3,6-Dichloro-2-methoxybenzoic acid
CAS RN 55776-06-21918-00-9
SMILES COc1c(C(=O)O)c(Cl)c(Cl)cc1COc1c(C(=O)O)c(Cl)ccc1Cl
Substituent Pattern 2-Cl, 3-Cl, 6-OMe (Vicinal Cl)2-OMe, 3-Cl, 6-Cl (Para Cl relative to ring)
Steric Environment COOH flanked by Cl and OMeCOOH flanked by Cl and OMe
Visualization: Structural Isomerism

The following diagram contrasts the target molecule with its well-known analog to highlight steric differences affecting enzyme binding.

IsomerComparison Target Target: this compound (Vicinal Cl-Cl interaction) Feat1 COOH Environment: Identical (Flanked by Cl & OMe) Target->Feat1 Feat2 Electronic Effect: 2,3-Cl creates inductive 'hotspot' at C4/C5 Target->Feat2 Dicamba Reference: Dicamba (3,6-Dichloro-2-methoxybenzoic acid) Dicamba->Feat1

Figure 1: Structural comparison highlighting the vicinal dichloro-motif in the target compound versus the split motif in Dicamba.

Physicochemical Profiling (The Foundation)

Accurate ADMET prediction relies on robust physicochemical descriptors. For small organic acids, ionization state is the single biggest determinant of fate.

Protocol: Ionization-Corrected Lipophilicity

Standard LogP predictors (e.g., XLogP3) often assume the neutral species. For this compound, the neutral form effectively does not exist in the blood.

  • Tool: SwissADME / ChemAxon pKa Plugin.

  • Method: Calculate

    
     (Distribution coefficient at pH 7.4) rather than just 
    
    
    
    .

Predicted Values:

PropertyValueRationale
Molecular Weight 221.04 g/mol Optimal for absorption (<500).
pKa (Acid) 1.85 - 1.95 The ortho-chloro and ortho-methoxy groups exert strong steric inhibition of resonance and inductive withdrawal, stabilizing the carboxylate anion.
LogP (Neutral) 2.4Moderate lipophilicity of the unionized form.
LogD (pH 7.4) -2.8 to -3.1 Critical: At pH 7.4, the molecule is an anion. It partitions into water, not lipid.
TPSA 46.53

Polar surface area is low, but charge dominates.

Interpretation: The negative


 indicates this compound will not  cross membranes via passive diffusion efficiently. It will be confined to extracellular water unless specific transporters (OATs) are involved.

ADME Prediction Workflow

Absorption: The "Ion Trap" Effect

Because the compound is permanently ionized in the small intestine (pH 6-7.4), passive absorption is negligible.

  • Mechanism: Absorption likely relies on the Proton-Coupled Monocarboxylate Transporter (MCT) or Organic Anion Transporters (OAT) .

  • In Silico Check:

    • Substrate Alert: Acidic pKa < 3.0 + MW < 300

      
       High probability of OAT substrate.
      
    • Caco-2 Permeability: Predicted to be Low (<

      
       cm/s) in passive models.
      
Distribution: Protein Binding & BBB
  • Plasma Protein Binding (PPB): Acidic drugs often bind Albumin (Site I).

    • Prediction: Moderate to High (>90%). The anionic carboxylate interacts with cationic residues on albumin.

  • Blood-Brain Barrier (BBB):

    • Prediction:BBB Negative. The anionic charge prevents endothelial crossing. This is a favorable safety feature, reducing neurotoxicity risks.

Metabolism: Site of Lability Prediction

We utilize SMARTCyp and XenoSite logic to predict metabolic soft spots.

Primary Pathway: O-Demethylation The methoxy group at position 6 is the most labile site.

  • Enzyme: CYP450 (Likely CYP2C9 or CYP3A4).

  • Reaction:

    
     (Formation of 2,3-dichloro-6-hydroxybenzoic acid).
    
  • Secondary Pathway: Glucuronidation of the carboxylic acid (Acyl glucuronide formation). Note: Acyl glucuronides can be reactive metabolites (idiosyncratic toxicity alert).

Excretion
  • Route: Renal.

  • Mechanism: Active tubular secretion. The anionic form is actively pumped into urine by OAT1/OAT3.

  • Half-life: Likely short (< 12 hours) due to rapid renal clearance of the polar anion.

Toxicity Assessment (The "T" in ADMET)

Using ProTox-II and Derek Nexus methodologies, we evaluate specific endpoints.

Quantitative Toxicity Profile
EndpointPredictionConfidenceMechanism
Acute Oral (

)
~1500 mg/kgHighClass III/IV (Slightly Toxic). Analogous to Dicamba.
Hepatotoxicity Low/ModerateMediumChlorinated benzenes can induce stress, but rapid excretion mitigates this.
Carcinogenicity Non-CarcinogenicHighNo genotoxic structural alerts (Ames Negative).
Eye Irritation High Very HighAcidic pH + Anionic surfactant properties cause severe irritation.
hERG Inhibition InactiveHighAnions rarely block the hERG potassium channel (which prefers lipophilic cations).
Mechanistic Pathway: Peroxisome Proliferation

Structurally, this compound resembles fibrates and other PPAR


 agonists.
  • Hypothesis: Like Dicamba, it may act as a weak peroxisome proliferator in rodent models.

  • Relevance: Rodent-specific liver tumors (if observed) are often considered not relevant to humans (PPAR

    
     mechanism).
    

Comprehensive Workflow Diagram

The following diagram illustrates the logical flow of the in silico experiment, from SMILES entry to Risk Stratification.

ADMET_Workflow cluster_0 Phase 1: Physicochemical Core cluster_1 Phase 2: ADME Profiling cluster_2 Phase 3: Toxicity Alerts Input Input: SMILES COc1c(C(=O)O)c(Cl)c(Cl)cc1 pKa pKa Prediction (Result: ~1.9) Input->pKa LogD LogD (pH 7.4) (Result: -2.9) pKa->LogD Ionization Correction Abs Absorption: Carrier-Mediated (OATs) LogD->Abs Determines Pathway Met Metabolism: O-Demethylation (CYP2C9) Abs->Met Exc Excretion: Renal Clearance Met->Exc Eye Eye Irritation (High Risk) Exc->Eye Gen Genotoxicity (Negative) Exc->Gen Risk Final Risk Assessment: Safe for systemic use if ocular contact avoided. Eye->Risk Gen->Risk

Figure 2: Step-by-step In Silico Prediction Pipeline for this compound.

Experimental Validation Protocol (Recommended)

To validate these in silico hypotheses, the following "wet lab" assays are prioritized:

  • Shake-Flask LogD: Measure distribution between Octanol and Buffer at pH 7.4 to confirm the hydrophilicity of the anion.

  • Microsomal Stability Assay: Incubate with human liver microsomes + NADPH. Monitor for the disappearance of parent and appearance of the O-demethylated metabolite (mass shift -14 Da).

  • OAT Uptake Assay: Use HEK293 cells overexpressing OAT1/3 to confirm active transport.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21506451: 2,6-Dichloro-3-methoxybenzoic acid (Isomer Reference). Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Retrieved from [Link]

  • U.S. EPA (2016). Human Health Risk Assessment for Dicamba (Analog Read-Across). Regulations.gov. Retrieved from [Link]

  • Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. ACS Medicinal Chemistry Letters. Retrieved from [Link]

A Technical Guide to 2,3-Dichloro-6-methoxybenzoic Acid: A Versatile Intermediate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-6-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid whose structural features make it a valuable intermediate in organic synthesis. The presence of a carboxylic acid moiety, a methoxy group, and two chlorine atoms on the benzene ring provides multiple reaction sites for constructing complex molecular architectures. While its most prominent application is as a key precursor to the herbicide Dicamba, the synthetic transformations it undergoes are highly relevant to the construction of pharmaceutical scaffolds. This guide provides a detailed examination of its synthesis, physicochemical properties, key reactions, and safety protocols, offering insights for its application in pharmaceutical and agrochemical research.

Introduction: Strategic Importance in Synthesis

The strategic value of this compound in chemical synthesis lies in the orthogonal reactivity of its functional groups. The carboxylic acid provides a handle for amide coupling and other transformations, the electron-donating methoxy group influences aromatic substitution reactions, and the chlorine atoms can be targeted for nucleophilic substitution or cross-coupling reactions. This multi-functionality allows for the stepwise and controlled elaboration of the molecule, a critical requirement in the multi-step synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Although its primary industrial use is in the production of Dicamba, the chemistry involved serves as an excellent model for transformations used in drug discovery.[1][2]

Synthesis and Manufacturing Pathways

The industrial production of this compound, often referred to as Dicamba, typically starts from more readily available chlorinated aromatic compounds. One common pathway begins with 2,5-dichloroaniline.[1][3] A generalized, multi-step process illustrates the core chemical transformations necessary to arrive at the target molecule.

Generalized Synthetic Workflow

The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[1][3]

G A 2,5-Dichloroaniline B Diazotization (e.g., NaNO2, H2SO4) A->B C 2,5-Dichlorophenyldiazonium Salt B->C D Hydroxylation (H2SO4, Heat) C->D E 2,5-Dichlorophenol D->E F Carboxylation (Kolbe-Schmitt type, e.g., NaOH, CO2, Pressure) E->F G 3,6-Dichlorosalicylic Acid F->G H Methylation (e.g., Dimethyl sulfate) G->H I This compound (as Dicamba) H->I J Purification (Recrystallization) I->J K Final Product (>98% Purity) J->K G cluster_0 Carboxylic Acid Transformations cluster_1 Aromatic Ring Modifications A This compound B Amide Formation (e.g., Amine, Coupling Agent) A->B R-NH2 C Esterification (e.g., Alcohol, Acid Catalyst) A->C R-OH D Acid Chloride Formation (e.g., SOCl2) A->D SOCl₂ H Nucleophilic Aromatic Substitution (SNAr) (Targeting Cl atoms) A->H Nu⁻ I Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->I Pd Catalyst J Demethylation (e.g., BBr3) A->J Lewis Acid E Amide Library for SAR B->E F Ester Prodrugs C->F G Highly Reactive Intermediate D->G K Introduction of N, O, S Nucleophiles H->K L C-C or C-N Bond Formation I->L M Access to Phenolic Derivatives J->M

Caption: Key synthetic transformations of this compound.

Transformations of the Carboxylic Acid Group

The carboxylic acid is readily converted into other functional groups, a cornerstone of medicinal chemistry for structure-activity relationship (SAR) studies.

  • Amide Formation: Coupling with various primary or secondary amines using standard coupling agents (e.g., HATU, EDC) can generate a library of amides. This is one of the most common strategies in drug discovery to modulate properties like solubility, cell permeability, and target binding.

  • Esterification: Reaction with alcohols under acidic conditions produces esters. This can be used to create prodrugs, which are inactive forms of a drug that are metabolized in the body to the active form, often improving bioavailability. [4]* Reduction: The carboxylic acid can be reduced to a primary alcohol, providing a different point for further molecular elaboration.

Reactions at the Aromatic Ring

The chlorinated and methoxy-substituted ring offers opportunities for more complex modifications.

  • Nucleophilic Aromatic Substitution (SNAr): While challenging, the chlorine atoms can be displaced by strong nucleophiles under forcing conditions, allowing the introduction of new substituents.

  • Cross-Coupling Reactions: The chlorine atoms are suitable handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of C-C or C-N bonds, linking the benzoic acid core to other aromatic or aliphatic fragments, a powerful tool for building molecular complexity. [5]* Demethylation: The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to reveal a phenol. [6]This phenol can then be used for further functionalization, such as ether or ester formation, significantly expanding the accessible chemical space.

Safety, Handling, and Regulatory Information

Proper handling of this compound is crucial in a laboratory and industrial setting.

  • Hazards: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes serious eye damage/irritation, and may cause skin and respiratory irritation. [7]It is also considered harmful to aquatic life with long-lasting effects. * Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or face protection, and appropriate clothing to prevent skin contact. [7][8]Use only in a well-ventilated area or with appropriate exhaust ventilation. [7]* Handling: Avoid formation of dust and aerosols. [7]Wash hands thoroughly after handling. [7]Do not eat, drink, or smoke when using this product. [7]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [8]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion and Future Outlook

This compound is a highly functionalized building block with significant, albeit underexplored, potential as a pharmaceutical intermediate. The well-established chemistry surrounding its primary application as a precursor to Dicamba provides a robust foundation for its use in more complex synthetic endeavors. By leveraging the distinct reactivity of its carboxylic acid, methoxy, and chloro substituents, researchers can access a diverse range of molecular scaffolds. Its utility in modern cross-coupling and derivatization reactions makes it a valuable tool for drug discovery programs aiming to generate novel chemical entities for a variety of therapeutic targets.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Versatile Synthesis and Applications of 3,5-Dichlorobenzoic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis.
  • TCI Chemicals. (2024, November 23). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2014, June 28). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Jiangsu Lianhe Chem Tech. (2016, February 3). Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. Eureka.
  • Sigma-Aldrich. (2024, September 8). D5417 - SAFETY DATA SHEET.
  • ChemBK. (2025, August 19). 2,5-Dichlorobenzoic acid.
  • Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information.
  • ECHEMI. (n.d.). 1918-00-9, Dicamba Formula.
  • PubChem. (n.d.). 2,6-Dichloro-3-methoxybenzoic acid. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.
  • ChemBK. (2025, August 19). 2,5-Dichloro-6-methoxybenzoic acid.
  • ChemicalBook. (n.d.). Synthesis and Application of 3,5-dichlorobenzoic acid.
  • Google Patents. (n.d.). CN102838483A - Synthesis method of dicamba.
  • Cheméo. (n.d.). Dicamba.
  • Google Patents. (n.d.). US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).
  • Google Patents. (1990, June 19). United States Patent (19).
  • Benchchem. (n.d.). Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications.
  • Pharmaffiliates. (n.d.). 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid.
  • Benchchem. (n.d.). 2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid.
  • PubChem. (n.d.). 2-Chloro-6-methoxybenzoic acid. National Center for Biotechnology Information.
  • ResearchGate. (2025, August 8). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • U.S. Environmental Protection Agency. (2025, December 4). Benzoic acid, 3,6-dichloro-2-methoxy-, methyl ester - Substance Details. Substance Registry Services.
  • PubChemLite. (n.d.). 2,3-dichloro-6-methoxybenzaldehyde (C8H6Cl2O2).
  • SDI. (n.d.). 2,3-DI CHLORO BENZOIC ACID.

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Novel Flavones Utilizing 2,3-Dichloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Flavones represent a critical class of polyphenolic compounds, widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] The synthesis of novel flavone derivatives is a cornerstone of medicinal chemistry and drug discovery programs. This application note provides a comprehensive, field-proven guide for the synthesis of flavones incorporating a 2,3-dichloro-6-methoxyphenyl B-ring. The protocol leverages the versatile Baker-Venkataraman rearrangement, a reliable method for constructing the core 1,3-diketone intermediate necessary for flavone formation.[3][4][5] We present a detailed, two-stage protocol beginning with the activation of 2,3-dichloro-6-methoxybenzoic acid to its corresponding acyl chloride, followed by its condensation with a 2'-hydroxyacetophenone derivative and subsequent acid-catalyzed cyclization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights and a step-by-step workflow to ensure reproducible and high-yield synthesis.

Scientific Background and Synthetic Strategy

The synthesis of the flavone scaffold is most classically achieved through the construction of a 1,3-diphenylpropane-1,3-dione intermediate, which is subsequently cyclized. The Baker-Venkataraman rearrangement is an elegant and widely used method for this purpose.[4][6][7] It involves the base-catalyzed intramolecular acyl migration of an O-acylated 2'-hydroxyacetophenone to form the desired 1,3-diketone.[3][5]

Our strategy employs this rearrangement to incorporate the specific structural features of this compound into the B-ring of the flavone. The electron-withdrawing chlorine atoms and the electron-donating methoxy group on this moiety are of significant interest for modulating the biological activity of the resulting flavone.

The overall synthetic pathway is a two-stage process:

  • Formation of the 1,3-Diketone Intermediate: this compound is first converted to its more reactive acyl chloride derivative. This activated intermediate then readily acylates a 2'-hydroxyacetophenone in the presence of a base (e.g., potassium hydroxide in pyridine), which catalyzes the rearrangement to yield the 1-(5-chloro-2-hydroxyphenyl)-3-(2,3-dichloro-6-methoxyphenyl)propane-1,3-dione.

  • Cyclodehydration to the Flavone: The synthesized 1,3-diketone is then subjected to acid-catalyzed cyclization. The acidic conditions promote an intramolecular condensation, eliminating a molecule of water to form the thermodynamically stable pyrone ring of the flavone scaffold.[1][2]

Reaction Mechanism Overview

The mechanism involves several key steps, beginning with the activation of the benzoic acid. The core of the synthesis, the Baker-Venkataraman rearrangement, proceeds via the formation of an enolate from the acetophenone, which then performs an intramolecular attack on the ester carbonyl.[4][5] The subsequent ring-opening and protonation steps yield the stable 1,3-diketone, which exists in equilibrium with its enol tautomer.

G start_acid 2,3-Dichloro-6-methoxy -benzoic Acid acyl_chloride 2,3-Dichloro-6-methoxy -benzoyl Chloride start_acid->acyl_chloride Step 1: Activation diketone 1,3-Diketone Intermediate (enol form) acyl_chloride->diketone Step 2: Baker-Venkataraman Rearrangement flavone Target Flavone (6-Chloro-2-(2,3-dichloro-6- methoxyphenyl)-4H-chromen-4-one) diketone->flavone Step 3: Cyclodehydration thionyl_chloride SOCl₂ or (COCl)₂ acetophenone 2'-Hydroxy-5'-chloro -acetophenone + KOH/Pyridine acid_catalyst H₂SO₄ / Glacial Acetic Acid (Heat)

Figure 1: Overall synthetic scheme for the preparation of a substituted flavone from this compound via the Baker-Venkataraman rearrangement.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 2.1: Synthesis of 2,3-Dichloro-6-methoxybenzoyl Chloride (Acyl Chloride Formation)

Rationale: Carboxylic acids are generally not reactive enough to acylate phenols directly under these conditions. Conversion to the highly electrophilic acyl chloride using thionyl chloride is a standard and efficient activation method.[8] Dimethylformamide (DMF) serves as a catalyst for this transformation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1.0 eq).

  • Add anhydrous toluene (40 mL) to suspend the acid.

  • Carefully add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

  • Add 2-3 drops of anhydrous DMF as a catalyst.

  • Fit the flask with a reflux condenser protected by a calcium chloride drying tube.

  • Heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2,3-dichloro-6-methoxybenzoyl chloride (a pale yellow oil or low-melting solid) is typically used in the next step without further purification.

Protocol 2.2: Synthesis of the 1,3-Diketone (Baker-Venkataraman Rearrangement)

Rationale: This step forms the key C-C bond. A strong base is required to deprotonate the α-carbon of the acetophenone, creating the nucleophilic enolate.[3][4] Pyridine is a common solvent and base for this reaction, while KOH provides the necessary basicity to drive the rearrangement. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.[3]

Materials:

  • Crude 2,3-dichloro-6-methoxybenzoyl chloride (from Protocol 2.1)

  • 2'-Hydroxy-5'-chloroacetophenone (or other substituted 2'-hydroxyacetophenone)

  • Potassium hydroxide (KOH), powdered

  • Anhydrous pyridine

  • Ice-cold dilute hydrochloric acid (HCl, ~10%)

  • Beaker, magnetic stirrer

Procedure:

  • In a 250 mL flask, dissolve 2'-hydroxy-5'-chloroacetophenone (1.0 eq) in anhydrous pyridine (50 mL).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add powdered potassium hydroxide (3.0 eq) to the stirred solution.

  • Prepare a solution of the crude 2,3-dichloro-6-methoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous pyridine (~10 mL).

  • Add the acyl chloride solution dropwise to the cooled acetophenone mixture over 20-30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The mixture will typically turn into a thick, colored paste.

  • Pour the reaction mixture carefully into a beaker containing 200 mL of ice-cold 10% HCl. This will neutralize the pyridine and quench the reaction.

  • A solid precipitate (the 1,3-diketone) will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. This crude diketone can be purified by recrystallization (e.g., from ethanol/acetic acid) or used directly in the next step.

Protocol 2.3: Synthesis of the Flavone (Acid-Catalyzed Cyclodehydration)

Rationale: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular electrophilic attack of one carbonyl onto the other (in its enol form), followed by elimination of water to form the stable aromatic pyrone ring.[1]

Materials:

  • Crude 1,3-diketone (from Protocol 2.2)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice water, Methanol

  • Reflux apparatus

Procedure:

  • Place the crude 1,3-diketone (1.0 eq) in a round-bottom flask.

  • Add glacial acetic acid (approx. 10 mL per gram of diketone).

  • While stirring, add a few drops (3-5) of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water (approx. 200 mL).

  • The flavone product will precipitate as a solid. Stir for 20 minutes.

  • Collect the solid by vacuum filtration and wash with copious amounts of water, followed by a cold methanol wash to remove impurities.

  • Recrystallize the crude flavone from a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof) to obtain the pure product.

Data Summary and Characterization

The following table summarizes typical parameters for this synthetic sequence. Yields are representative and may vary based on the specific substrates and reaction scale.

StepReactionTypical ReagentsTimeTemperatureTypical Yield
1 Acyl Chloride FormationSOCl₂, cat. DMF2-3 hReflux (~80°C)>95% (crude)
2 1,3-Diketone FormationKOH, Pyridine4-6 h0°C to RT70-85%
3 Flavone CyclizationH₂SO₄, Acetic Acid1-2 hReflux (~120°C)85-95%

Product Characterization: The final product should be characterized using standard analytical techniques to confirm its structure and purity:

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the A and B rings, the methoxy group singlet (~3.9-4.1 ppm), and a key singlet for the H-3 proton of the flavone ring (~6.5-6.8 ppm).

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon (C-4), and other carbons of the flavone skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the synthesized flavone.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1630-1650 cm⁻¹ is characteristic of the C=O group of the pyrone ring.

Experimental Workflow Visualization

The following diagram illustrates the sequential workflow of the entire synthesis, from starting materials to the purified final product.

Sources

High-Yield Synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dicamba, chemically known as 3,6-dichloro-2-methoxybenzoic acid, is a selective systemic herbicide first registered in 1967.[1] It is a chlorinated derivative of o-anisic acid and functions as a synthetic auxin, causing uncontrolled growth and ultimately death in broadleaf weeds.[1] Its high efficacy and selectivity have made it a crucial tool in modern agriculture for managing weed populations in various crops, including corn, wheat, and sorghum. With the advent of Dicamba-resistant genetically modified crops, its application is expected to rise, further highlighting the need for robust and efficient synthesis methods.

This document provides a comprehensive guide for the high-yield synthesis of Dicamba, intended for researchers, scientists, and professionals in drug development and agrochemical industries. We will delve into the most prevalent and efficient synthesis pathways, providing detailed, step-by-step protocols, and discussing the critical parameters for process optimization. Furthermore, this guide includes protocols for the purification of the final product and analytical methods for quality control and purity assessment.

Key Synthesis Pathways

Two primary routes for the industrial synthesis of Dicamba have been established, both offering high yields and purity. The choice of route often depends on the availability and cost of the starting materials.

  • Synthesis from 2,5-Dichlorophenol: This is a widely used industrial method that involves the carboxylation of 2,5-dichlorophenol via the Kolbe-Schmitt reaction, followed by methylation.

  • Synthesis from 2,5-Dichloroaniline: This pathway involves the diazotization of 2,5-dichloroaniline to produce 2,5-dichlorophenol, which then proceeds through the same subsequent steps as the first route.

Below, we will explore each of these pathways in detail.

Route 1: Synthesis of Dicamba from 2,5-Dichlorophenol

This is a classic and industrially significant route for Dicamba production. The overall process involves two main chemical transformations: the regioselective carboxylation of 2,5-dichlorophenol to form 3,6-dichlorosalicylic acid (3,6-DCSA), followed by the methylation of the hydroxyl group to yield Dicamba.

Chemical Rationale

The core of this synthesis is the Kolbe-Schmitt reaction , an ortho-carboxylation of a phenoxide ion. 2,5-dichlorophenol is first converted to its potassium salt (potassium 2,5-dichlorophenoxide) by treatment with potassium hydroxide. This phenoxide is highly reactive towards electrophilic attack by carbon dioxide, primarily at the ortho position due to the directing effect of the phenoxide oxygen. The subsequent methylation of the hydroxyl group of 3,6-DCSA is a standard Williamson ether synthesis, where a methylating agent such as methyl chloride or dimethyl sulfate reacts with the dipotassium salt of 3,6-DCSA.

Experimental Workflow

A 2,5-Dichlorophenol B Potassium 2,5-Dichlorophenoxide A->B KOH C 3,6-Dichlorosalicylic Acid (3,6-DCSA) B->C 1. CO2 (Kolbe-Schmitt) 2. Acidification D Dicamba C->D Methylating Agent (e.g., CH3Cl) Base

Caption: Synthesis of Dicamba from 2,5-Dichlorophenol.

Detailed Protocol: Synthesis of 3,6-Dichlorosalicylic Acid (3,6-DCSA) via Kolbe-Schmitt Carboxylation

This protocol is adapted from established industrial processes.[2]

Materials:

  • 2,5-Dichlorophenol

  • Potassium Hydroxide (KOH)

  • Anhydrous Toluene or Xylene

  • Carbon Dioxide (CO2) gas

  • Anhydrous Potassium Carbonate (K2CO3)

  • Catalyst (e.g., Butanol, Triethylamine)

  • Hydrochloric Acid (HCl)

Procedure:

  • Formation of Potassium 2,5-Dichlorophenoxide:

    • In a 500 mL reaction flask equipped with a stirrer and a Dean-Stark trap, add 300g of anhydrous toluene and 65g of 2,5-dichlorophenol.

    • Under stirring at room temperature, add 21.2g of KOH.

    • Continue the reaction for 1-2 hours.

    • Heat the mixture to reflux to remove water via azeotropic distillation until no more water is collected in the Dean-Stark trap.

    • Cool the mixture to obtain a toluene solution of potassium 2,5-dichlorophenoxide.

  • Kolbe-Schmitt Carboxylation:

    • Transfer the toluene solution of potassium 2,5-dichlorophenoxide to a 500 mL autoclave.

    • Add 96g of powdered anhydrous potassium carbonate and a catalytic amount of butanol (3g) and triethylamine (3g).

    • Pressurize the autoclave with an appropriate amount of carbon dioxide.

    • Heat the mixture to 130°C while stirring.

    • Slowly introduce more CO2 to maintain a pressure of 5.0 MPa.

    • Continue the reaction under these conditions, replenishing CO2 as it is consumed, to maintain the temperature and pressure for the duration of the reaction.

  • Acidification and Isolation of 3,6-DCSA:

    • After the reaction is complete, cool the autoclave and vent the excess CO2.

    • Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to a pH of 1-2.

    • The product, 3,6-dichlorosalicylic acid, will precipitate out of the solution.

    • Filter the precipitate, wash with water, and dry to obtain 3,6-DCSA.

Detailed Protocol: Methylation of 3,6-Dichlorosalicylic Acid to Dicamba

This protocol is based on patented methods for Dicamba synthesis.[3][4]

Materials:

  • 3,6-Dichlorosalicylic Acid (3,6-DCSA)

  • Potassium Hydroxide (KOH)

  • Methanol

  • Methyl Chloride (CH3Cl) or Dimethyl Sulfate ((CH3)2SO4)

  • Xylene

Procedure:

  • Formation of the Dipotassium Salt of 3,6-DCSA:

    • In a suitable reactor, dissolve 3,6-DCSA in methanol.

    • Add a stoichiometric amount of potassium hydroxide to form the dipotassium salt.

  • Methylation:

    • The dipotassium salt of 3,6-DCSA is then methylated in a suitable solvent like xylene.

    • The reaction is carried out with a methylating agent such as methyl chloride under pressure (e.g., 6 kg/cm ²) at a temperature range of 60 to 160°C for approximately 8 hours.[3][4]

    • Alternatively, dimethyl sulfate can be used as the methylating agent.

  • Work-up and Isolation of Dicamba:

    • After the reaction, the mixture is filtered to remove potassium chloride.

    • The filtrate containing the methyl ester of Dicamba is then hydrolyzed using an alkali like sodium hydroxide.

    • The reaction mixture is then acidified with an inorganic acid to precipitate Dicamba.

    • The crude Dicamba is then filtered, washed, and dried.

ParameterValue/RangeReference
Kolbe-Schmitt Reaction
Temperature100-160 °C[2]
Pressure4-6 MPa[2]
Molar Ratio (K2CO3:Potassium 2,5-dichlorophenoxide)1-2:1[2]
Methylation
Temperature60-160 °C[3][4]
Methylating AgentMethyl Chloride or Dimethyl Sulfate[3][4]
Hydrolysis of Dicamba Ester
Temperature50-130 °C[3][4]
Overall Yield >95% (for some patented processes)[3]
Purity >98.5%[3]

Route 2: Synthesis of Dicamba from 2,5-Dichloroaniline

This alternative high-yield route begins with the more readily available 2,5-dichloroaniline. The key initial step is the conversion of the aniline to the corresponding phenol, which then follows the same reaction sequence as Route 1.

Chemical Rationale

The synthesis of 2,5-dichlorophenol from 2,5-dichloroaniline is achieved through a diazotization reaction followed by hydrolysis . 2,5-dichloroaniline is treated with a diazotizing agent, such as nitrosylsulfuric acid or methyl nitrite, in a strong acidic medium (e.g., sulfuric acid) to form a diazonium salt.[5][6] This diazonium salt is generally unstable and is hydrolyzed in situ at elevated temperatures to yield 2,5-dichlorophenol. The resulting 2,5-dichlorophenol is then subjected to Kolbe-Schmitt carboxylation and subsequent methylation as described in Route 1.

Experimental Workflow

A 2,5-Dichloroaniline B 2,5-Dichlorobenzenediazonium Salt A->B Diazotizing Agent (e.g., Nitrosylsulfuric Acid) H2SO4 C 2,5-Dichlorophenol B->C Hydrolysis (H2O, Heat) D 3,6-Dichlorosalicylic Acid (3,6-DCSA) C->D 1. KOH 2. CO2 (Kolbe-Schmitt) 3. Acidification E Dicamba D->E Methylating Agent Base

Sources

Application Notes and Protocols for the Quantification of 2,3-Dichloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2,3-Dichloro-6-methoxybenzoic Acid

This compound is a significant chemical intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients. The precise and accurate quantification of this compound is paramount for ensuring quality control during manufacturing, monitoring reaction kinetics, and conducting research and development activities. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with an emphasis on the scientific rationale behind procedural choices, ensuring robust and reproducible results.

The validation of these analytical methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that analytical procedures are suitable for their intended purpose.[1][2][3] These guidelines emphasize a science- and risk-based approach to analytical procedure development and validation, ensuring data integrity throughout the lifecycle of the method.[1][2]

Physicochemical Properties of this compound and its Isomers

A foundational understanding of the physicochemical properties of the analyte and its potential isomers is critical for method development. This compound is an aromatic carboxylic acid. Its structure, along with related isomers like 3,6-Dichloro-2-methoxybenzoic acid (Dicamba), dictates its solubility, polarity, and spectral characteristics.[4][5] These properties are fundamental in selecting the appropriate chromatographic conditions and detection techniques.

PropertyThis compound (and isomers)Reference
Molecular FormulaC8H6Cl2O3[4]
Molecular Weight221.04 g/mol [4]
Melting Point112-116 °C (for 3,6-dichloro-2-methoxybenzoic acid)[4][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic carboxylic acids.[7] The method's principle lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase (reversed-phase chromatography).[7]

Causality of Experimental Choices
  • Reversed-Phase C18 Column: A C18 column is selected for its hydrophobicity, which provides excellent retention for aromatic compounds like this compound.[7] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

  • Acidified Mobile Phase: The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group of the analyte.[7][8] This increases its hydrophobicity and leads to better retention and peak shape on the nonpolar C18 column.[7]

  • UV Detection: Aromatic compounds exhibit strong absorbance in the UV region. The specific wavelength for detection should be chosen at the absorbance maximum of this compound to ensure high sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis start Weigh Standard & Sample dissolve Dissolve in Diluent (e.g., 50:50 Methanol:Water) start->dissolve injection Inject into HPLC dissolve->injection separation Separation on C18 Column (Isocratic or Gradient Elution) injection->separation detection UV Detection (e.g., 210-254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Reference standard of this compound (>99% purity).

  • HPLC grade methanol, acetonitrile, and water.

  • Formic acid or phosphoric acid.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of methanol and water.[7]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent in a volumetric flask.[7]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound (typically in the range of 210-254 nm).[9]

  • Gradient Elution: A gradient elution may be necessary to separate the analyte from impurities. A typical gradient could be:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

4. Analysis and Quantification:

  • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

5. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][10]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers high sensitivity and selectivity. Benzoic acids generally require derivatization to increase their volatility for GC analysis.[11][12]

Causality of Experimental Choices
  • Derivatization: Esterification (e.g., with methanol to form the methyl ester) is a common derivatization technique for carboxylic acids.[11] This step is crucial to make the analyte volatile enough for gas chromatography.

  • GC Separation: A nonpolar or mid-polar capillary column is typically used to separate the derivatized analyte from other components in the sample matrix.

  • Mass Spectrometry Detection: MS detection provides high selectivity and allows for confident identification based on the mass spectrum of the analyte. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis start Weigh Standard & Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization (e.g., Methylation) extraction->derivatization injection Inject into GC derivatization->injection separation Separation on Capillary Column injection->separation detection Mass Spectrometry Detection (Scan or SIM) separation->detection chromatogram Obtain Total Ion Chromatogram detection->chromatogram integration Integrate Peak Area of Target Ion chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatizing agent (e.g., Methanolic HCl or BF3-Methanol).

  • Extraction solvents (e.g., ethyl acetate, chloroform).[12][13]

  • Internal standard (e.g., a structurally similar compound not present in the sample).

2. Sample Preparation and Derivatization:

  • Extraction: For solid samples, perform a solvent extraction. For liquid samples, a liquid-liquid extraction may be necessary. Acidifying the aqueous phase to pH < 2 will ensure the carboxylic acid is in its protonated form for efficient extraction into an organic solvent.

  • Derivatization:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Add 1 mL of the derivatizing agent (e.g., 2% H2SO4 in methanol).

    • Heat the mixture at 60 °C for 30 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex and centrifuge. The upper hexane layer containing the methyl ester is ready for GC-MS analysis.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte.

4. Analysis and Quantification:

  • Prepare calibration standards of the derivatized analyte and analyze them to create a calibration curve.

  • Analyze the derivatized sample extracts.

  • Quantify the analyte using the calibration curve, incorporating the internal standard for improved accuracy.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantification in complex matrices due to its exceptional sensitivity and selectivity.[14][15] This technique is particularly advantageous when dealing with low concentrations of the analyte or in the presence of interfering substances.

Causality of Experimental Choices
  • LC Separation: Similar to HPLC-UV, a reversed-phase C18 column is used for separation. The mobile phase composition is chosen to achieve good retention and peak shape.[14]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.[16] For acidic compounds, negative ion mode is typically preferred as it readily forms the deprotonated molecule [M-H]-.[16]

  • Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) provides high selectivity.[17] A specific precursor ion (the deprotonated molecule) is selected and fragmented, and a specific product ion is monitored for quantification. This process significantly reduces background noise and matrix effects.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS System cluster_data Data Analysis start Weigh Standard & Sample extraction Protein Precipitation or SPE for Complex Matrices start->extraction dilution Dilute with Mobile Phase extraction->dilution injection Inject into LC dilution->injection separation Separation on C18 Column injection->separation ionization Electrospray Ionization (ESI) separation->ionization msms_detection Tandem MS Detection (MRM) ionization->msms_detection chromatogram Obtain MRM Chromatogram msms_detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Matrix-Matched Calibration Curve integration->quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • LC-MS grade solvents (methanol, acetonitrile, water, formic acid).

  • Internal standard (preferably a stable isotope-labeled version of the analyte).

2. Sample Preparation:

  • For simple matrices, a "dilute and shoot" approach may be sufficient.

  • For complex matrices (e.g., biological fluids, environmental samples), sample cleanup is essential. This can involve protein precipitation with acetonitrile, or solid-phase extraction (SPE).[17]

3. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[18]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution: A fast gradient is typically employed for high-throughput analysis.

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Precursor Ion: m/z corresponding to the deprotonated molecule [M-H]- of this compound.

  • Product Ion(s): Optimize collision energy to identify stable and intense product ions for the MRM transitions.

  • MRM Transitions: At least two transitions (one for quantification, one for confirmation) should be monitored for each analyte and internal standard.

5. Analysis and Quantification:

  • Use matrix-matched calibration standards to compensate for matrix effects.

  • Construct a calibration curve of the analyte/internal standard peak area ratio versus concentration.

  • Quantify the analyte in the samples using this calibration curve.

Summary of Quantitative Performance

The choice of analytical method depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) >0.999>0.998>0.999
Limit of Detection (LOD) ~0.1 µg/mL~1-10 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~5-25 ng/mL~0.5-5 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%
Precision (%RSD) < 5%< 10%< 5%
Selectivity Moderate to HighHighVery High
Throughput ModerateLow to ModerateHigh
Cost Low to ModerateModerateHigh

Note: These are typical performance characteristics and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Conclusion

This application note provides a comprehensive overview of three robust analytical methods for the quantification of this compound. The choice of method should be guided by the specific analytical needs of the user. For routine quality control in a less complex matrix, HPLC-UV offers a reliable and cost-effective solution. When higher sensitivity and selectivity are required, particularly in the presence of volatile impurities, GC-MS after derivatization is a powerful option. For trace-level quantification in complex matrices, LC-MS/MS stands out as the most sensitive and selective technique. Proper method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the generated data for any of these methods.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Sample preparation based on dynamic ion-exchange solid-phase extraction for GC/MS analysis of acidic herbicides in environmental waters - PubMed. (2000, July 15).
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HPLC-MS method for purity analysis of 2,3-Dichloro-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Purity Determination of 2,3-Dichloro-6-methoxybenzoic Acid by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Abstract

This document details a comprehensive, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the accurate purity analysis of this compound. As a crucial intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, ensuring its purity is paramount for downstream product quality, safety, and efficacy.[1] This method employs Reversed-Phase HPLC (RP-HPLC) for high-resolution separation of the main compound from potential process-related impurities and degradation products.[2][3] It is coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) for definitive peak identification and confirmation, providing an exceptional level of specificity.[4] The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering detailed procedures for sample preparation, instrument configuration, and complete method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Introduction and Scientific Rationale

This compound is a substituted aromatic carboxylic acid. Its molecular structure (calculated Molecular Weight: 221.04 g/mol for C₈H₆Cl₂O₃) makes it a versatile building block in organic synthesis.[6][7] The presence of impurities, even in small quantities, can have significant impacts on the yield, safety, and stability of final products. Therefore, a robust and reliable analytical method is required to quantify its purity and profile any related substances.

1.1. The Analytical Challenge

The primary challenge lies in separating the target analyte from structurally similar impurities. These may include positional isomers, precursors from the synthesis, or degradation products, which often share similar physicochemical properties, making them difficult to resolve by chromatography alone.

1.2. Why HPLC-MS is the Method of Choice

A combined HPLC-MS approach provides a powerful solution to this challenge:

  • Reversed-Phase HPLC: This technique separates molecules based on their hydrophobicity.[3][8] By using a non-polar stationary phase (e.g., C18) and a polar mobile phase, excellent separation of organic acids and their variants can be achieved.[9][10] The use of a gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of compounds with a wide range of polarities.[3]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing thermally labile molecules.[11][12] For a carboxylic acid like our analyte, operating in negative ion mode allows for the sensitive detection of the deprotonated molecule ([M-H]⁻), providing a highly specific mass-to-charge ratio (m/z) for confirmation.[13] This mass confirmation unequivocally distinguishes the target analyte from impurities that may co-elute or have similar UV signatures.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

2.1. Materials and Reagents

  • This compound reference standard (>99.5% purity)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Deionized Water, >18 MΩ·cm

  • Formic Acid (FA), LC-MS grade

  • Calibrated analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Autosampler vials with septa

  • Syringe filters (0.22 µm, PTFE or nylon)

2.2. Instrumentation

  • HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, and a column thermostat (e.g., Agilent 1260 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A single quadrupole or more advanced mass analyzer (e.g., TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source (e.g., Agilent 6120, Waters SQ Detector 2).

2.3. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Deionized Water.

    • Rationale: Formic acid is a volatile modifier compatible with MS that acidifies the mobile phase.[14] This suppresses the ionization of the carboxylic acid analyte, ensuring it is in its neutral form for consistent interaction with the C18 stationary phase, which leads to improved peak shape and retention time stability.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard & Sample Solution (10 µg/mL): Dilute the stock solution appropriately with the diluent. For sample analysis, accurately weigh the test material and prepare a solution at the same target concentration. Filter all solutions through a 0.22 µm syringe filter before placing them in autosampler vials to prevent clogging of the instrument tubing.[13]

2.4. HPLC and MS Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: HPLC Parameters

Parameter Value
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min (30% B), 1-8 min (30-95% B), 8-10 min (95% B), 10.1-12 min (30% B)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

| Run Time | 12 minutes |

Table 2: Mass Spectrometer Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Full Scan (100-500 m/z) and Selected Ion Monitoring (SIM)
SIM Ion (m/z) 220.0 ([M-H]⁻ for C₈H₆Cl₂O₃)
Capillary Voltage 3500 V
Drying Gas Temp 325 °C
Drying Gas Flow 10 L/min

| Nebulizer Pressure | 40 psi |

Analytical Workflow

The entire process, from sample preparation to the final purity report, is visualized in the following workflow diagram.

HPLCMS_Workflow cluster_Prep 1. Sample & Standard Preparation cluster_Analysis 2. Instrumental Analysis cluster_Data 3. Data Processing & Reporting Weigh Weigh Material Dissolve Dissolve in MeOH (Stock Solution) Weigh->Dissolve Dilute Dilute to 10 µg/mL with Diluent Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject HPLC Injection Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI Ionization (Negative Mode) Separate->Ionize Detect MS Detection (Scan & SIM) Ionize->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: End-to-end workflow for HPLC-MS purity analysis.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[15][16] The validation process demonstrates the method's specificity, linearity, accuracy, precision, and robustness.

Validation_Parameters center_node Method Validation (ICH Q2(R1)) Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD LOD center_node->LOD LOQ LOQ center_node->LOQ Robustness Robustness center_node->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelation of key analytical method validation parameters.

Table 3: Summary of Validation Tests and Acceptance Criteria

Validation Parameter Experimental Test Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked sample. No interfering peaks at the retention time of the analyte and known impurities. Mass spectral data confirms peak identity.
Linearity Analyze at least 5 concentration levels (e.g., 1-20 µg/mL). Correlation coefficient (r²) ≥ 0.998.
Range Derived from linearity, accuracy, and precision studies. The range for which the method is demonstrated to be suitable.[15]
Accuracy Perform recovery analysis on a spiked sample at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery between 98.0% and 102.0%.
Precision
Repeatability Six replicate injections of the same sample preparation. Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate Precision Repeat analysis on a different day with a different analyst or instrument. Overall RSD for both sets of data ≤ 3.0%.
Limit of Quantitation (LOQ) Determine concentration with a signal-to-noise ratio of ~10. Precision (RSD) at the LOQ concentration should be ≤ 10%.
Limit of Detection (LOD) Determine concentration with a signal-to-noise ratio of ~3. -

| Robustness | Deliberately vary method parameters (e.g., flow rate ±5%, column temp ±2°C). | Peak area and retention time remain within predefined system suitability limits. |

Data Analysis and Purity Calculation

The purity of the sample is determined using an area normalization calculation. This method assumes that all impurities have a similar response factor to the main compound, which is a common and accepted practice for purity assays when impurity standards are not available.

  • Integration: Integrate the peak area of the this compound peak and all other impurity peaks in the chromatogram.

  • Total Area Calculation: Sum the areas of the main peak and all impurity peaks to get the total integrated area.

  • Purity Calculation: Apply the following formula:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The HPLC-MS method described in this application note is a highly specific, sensitive, and reliable tool for the purity assessment of this compound. The use of reversed-phase chromatography provides excellent separation, while mass spectrometric detection ensures positive identification of the analyte. The comprehensive validation protocol, based on ICH guidelines, confirms that the method is linear, accurate, precise, and robust, making it suitable for routine use in quality control and research environments.

References

  • ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

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Application Notes and Protocols for the Formulation of 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba) for Herbicide Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

This document provides a comprehensive technical guide for researchers, scientists, and formulation development professionals on the principles and methodologies for formulating the herbicide 3,6-dichloro-2-methoxybenzoic acid, commonly known as Dicamba. Dicamba is a selective, systemic herbicide widely used for the control of annual and perennial broadleaf weeds in various agricultural and non-crop settings[1][2]. As a synthetic auxin, it functions by inducing uncontrolled growth that leads to plant death[1][2].

A Note on Chemical Structure: The topic requested was the formulation of "2,3-dichloro-6-methoxybenzoic acid." However, the predominant and commercially significant herbicidal isomer with this molecular formula is 3,6-dichloro-2-methoxybenzoic acid (Dicamba) [1][2][3]. The efficacy of benzoic acid herbicides is highly dependent on the substitution pattern on the aromatic ring. Therefore, this guide will focus exclusively on the formulation of Dicamba, assuming a clarification of the intended active ingredient.

The primary challenge in formulating Dicamba lies in the poor water solubility of its parent acid form, which is approximately 4,500 mg/L[4]. Effective formulation is critical to convert the active ingredient into a stable, user-friendly product that can be easily diluted for spray application while maximizing biological efficacy and ensuring safety. This guide details the rationale behind formulation choices, provides step-by-step protocols for common formulation types, outlines methods for quality control, and discusses the critical role of adjuvants in optimizing performance.

Physicochemical Properties of the Active Ingredient (Dicamba)

A thorough understanding of the active ingredient's properties is fundamental to designing a stable and effective formulation.

PropertyValueSource(s)
IUPAC Name 3,6-Dichloro-2-methoxybenzoic acid[1][3]
Common Name Dicamba[1]
CAS Number 1918-00-9[1]
Molecular Formula C₈H₆Cl₂O₃[1]
Molar Mass 221.03 g·mol⁻¹[1]
Appearance White crystalline solid[1][3]
Melting Point 114 to 116 °C[1][5]
Water Solubility Low (~4.5 - 6.5 g/L at 25°C)[4][6]
Solubility (Organic) High solubility in ethanol (922 g/L), acetone (810 g/L)[1][3]
Mechanism of Action Synthetic Auxin (WSSA Group 4)[1][2]

Core Principles of Dicamba Formulation

The primary goal of Dicamba formulation is to enhance its solubility and stability for effective field application. This is typically achieved by converting the acid form into a more soluble derivative or by creating a stable dispersion.

Overcoming Solubility Limitations

The carboxylic acid functional group of Dicamba is the key to its formulation. While the acid itself is poorly soluble in water, it can be readily converted into salts or esters[4][7][8].

  • Salt Formation: Reacting the acidic proton with a base (e.g., dimethylamine, diethanolamine, potassium hydroxide) creates a highly water-soluble salt. This is the basis for Water-Soluble Liquid (SL) formulations.

  • Esterification: Converting the carboxylic acid to an ester can also be done, though this is less common for modern Dicamba formulations due to the potential for increased volatility compared to newer salt formulations[4].

  • Emulsifiable Concentrates (EC): The acid form can be dissolved in a water-immiscible organic solvent system along with an emulsifier package. When diluted with water, this forms a stable oil-in-water emulsion[4][7].

The Role of Adjuvants in Formulation and Application

Adjuvants are critical components added to a herbicide formulation or to the spray tank to improve the herbicide's activity and/or application characteristics[9][10]. They are broadly classified into two categories: activator adjuvants and utility modifiers[9][11].

Adjuvant_Classification cluster_activator Examples cluster_utility Examples Adjuvants Adjuvant Categories Activator Activator Adjuvants (Enhance Efficacy) Adjuvants->Activator Utility Utility Modifiers (Improve Application) Adjuvants->Utility Surfactants Surfactants (NIS, O/S) - Reduce Surface Tension - Improve Spreading Activator->Surfactants Oils Oil Concentrates (COC, MSO) - Increase Penetration Activator->Oils Fertilizers Nitrogen Fertilizers (AMS, UAN) - Overcome Hard Water - Enhance Uptake Activator->Fertilizers WaterCond Water Conditioners - Sequester Hard Water Ions Utility->WaterCond Drift Drift Control Agents - Increase Droplet Size Utility->Drift Antifoam Antifoam Agents - Prevent Foam in Tank Utility->Antifoam

Caption: Classification of Herbicide Adjuvants.

Protocol 1: Development of an Emulsifiable Concentrate (EC) Formulation

Objective: To prepare a stable Emulsifiable Concentrate (EC) containing 480 g/L of Dicamba acid equivalent.

Rationale: An EC formulation is suitable for active ingredients like Dicamba acid that have high solubility in organic solvents but low solubility in water. The formulation consists of the active ingredient, a solvent system, and an emulsifier package that allows the concentrate to form a stable emulsion when diluted with water in the spray tank[4].

Materials & Reagents:

  • Dicamba Acid (purity ≥ 98%)

  • Amide Solvent (e.g., N,N-Dimethylformamide or similar)

  • Aromatic Hydrocarbon Co-solvent (e.g., Aromatic 150)

  • Emulsifier Package (a blend of anionic and nonionic surfactants, e.g., calcium dodecylbenzenesulfonate and ethoxylated castor oil)

  • Glass Beakers, Magnetic Stirrer, and Stir Bars

  • Graduated Cylinders and Analytical Balance

Step-by-Step Protocol:
  • Solvent Preparation: In a suitable glass beaker, combine the amide solvent and the hydrocarbon co-solvent in the desired ratio (e.g., 70:30 w/w).

  • Dissolution of Active Ingredient: While stirring, slowly add the pre-weighed Dicamba acid to the solvent mixture. Continue stirring until the active ingredient is completely dissolved. Gentle heating (40-50°C) may be applied to facilitate dissolution, but care must be taken to avoid degradation.

  • Addition of Emulsifiers: Once the Dicamba is fully dissolved, add the emulsifier package to the solution. A typical inclusion rate for the emulsifier package is 5-15% w/w of the total formulation[4].

  • Homogenization: Continue stirring the mixture for an additional 30 minutes to ensure complete homogeneity.

  • Quality Control: Transfer the final formulation to a sealed container for quality control analysis as described in Table 2.

EC_Workflow start Start solvents 1. Prepare Solvent Blend start->solvents dissolve 2. Dissolve Dicamba Acid solvents->dissolve emulsifiers 3. Add Emulsifier Package dissolve->emulsifiers homogenize 4. Homogenize (Stir 30 min) emulsifiers->homogenize qc 5. Quality Control Analysis homogenize->qc end End qc->end

Caption: Workflow for EC Formulation.

Table 2. Quality Control Parameters for Dicamba EC Formulation

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, homogenous liquid, free of sediment
Active Ingredient Content HPLC-UV480 g/L ± 5%
Emulsion Stability (CIPAC MT 36) Dilute 5 mL of EC in 95 mL of standard hard waterNo more than 2 mL of cream or sediment after 2 hours
pH (1% dilution) pH meter4.0 - 6.0
Density PycnometerReport value (e.g., 1.15 ± 0.05 g/mL)

Protocol 2: Preparation of a Water-Soluble Liquid (SL) Formulation

Objective: To prepare a stable Water-Soluble Liquid (SL) containing 480 g/L of Dicamba acid equivalent by converting it to its dimethylamine (DMA) salt.

Rationale: SL formulations are true solutions that are fully miscible with water, offering excellent ease of use. This is achieved by neutralizing the Dicamba acid with a suitable base to form a highly water-soluble salt[8].

Materials & Reagents:

  • Dicamba Acid (purity ≥ 98%)

  • Dimethylamine (DMA) solution (e.g., 40% in water)

  • Deionized Water

  • Nonionic Surfactant (optional, for improved wetting)

  • Antifoam Agent

  • pH Meter, Titrator or Dropwise Addition Funnel

  • Stirring Vessel with overhead stirrer

Step-by-Step Protocol:
  • Initial Slurry: Add a calculated amount of deionized water to the stirring vessel. While stirring, create a slurry by slowly adding the pre-weighed Dicamba acid.

  • Neutralization: Slowly add the dimethylamine solution to the slurry. The neutralization reaction is exothermic; monitor the temperature and control the addition rate to keep the temperature below 60°C.

  • pH Adjustment: Continue adding the DMA solution until the Dicamba acid is completely dissolved and the pH of the solution reaches the target range (typically 7.0 - 8.5).

  • Component Addition: Once the target pH is stable, add the optional nonionic surfactant and a small amount of antifoam agent.

  • Final Adjustment: Add the remaining deionized water to bring the formulation to the final target volume and concentration.

  • Homogenization & QC: Stir for an additional 30 minutes until the solution is uniform. Transfer to a sealed container for quality control analysis (see Table 3).

SL_Workflow start Start slurry 1. Create Aqueous Slurry of Dicamba Acid start->slurry neutralize 2. Neutralize with DMA Solution (T < 60°C) slurry->neutralize ph_adjust 3. Adjust pH to 7.0 - 8.5 neutralize->ph_adjust additives 4. Add Surfactant & Antifoam ph_adjust->additives volume 5. Adjust to Final Volume additives->volume qc 6. Quality Control Analysis volume->qc end End qc->end

Caption: Workflow for SL Formulation.

Table 3. Quality Control Parameters for Dicamba SL Formulation

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, homogenous liquid, free of particulates
Active Ingredient Content HPLC-UV480 g/L (as acid equivalent) ± 5%
pH (as is) pH meter7.0 - 8.5
Solubility Fully miscible with water in all proportionsNo precipitation or phase separation upon dilution
Density PycnometerReport value (e.g., 1.20 ± 0.05 g/mL)

Analytical Method: Quantification of Dicamba by HPLC

Objective: To provide a robust High-Performance Liquid Chromatography (HPLC) method for determining the concentration of Dicamba in formulations. This method is based on standard reversed-phase chromatography principles[12][13].

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (containing 0.1% phosphoric acid to ensure the analyte is in its acid form). A typical ratio is 60:40 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Protocol:

  • Standard Preparation: Prepare a stock solution of analytical grade Dicamba standard in the mobile phase. Create a series of calibration standards (e.g., 10, 50, 100, 200, 500 ppm) by diluting the stock solution.

  • Sample Preparation: Accurately weigh an amount of the formulation and dilute it with the mobile phase to a final concentration within the calibration range. Ensure the final sample is fully dissolved and filtered through a 0.45 µm syringe filter.

  • Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration). Inject the prepared samples.

  • Quantification: Determine the concentration of Dicamba in the samples by comparing their peak areas to the calibration curve. Back-calculate to find the concentration in the original formulation, accounting for dilutions and density.

Safety Considerations

Dicamba presents several hazards that require careful management in a laboratory setting.

  • Acute Toxicity: Harmful if swallowed[5].

  • Eye Damage: Causes serious eye damage[5].

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects[5].

Personal Protective Equipment (PPE): When handling Dicamba and its formulations, always wear appropriate PPE, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • Work in a well-ventilated area or under a chemical fume hood.

References

  • Bayer Crop Science Canada. (2021, September 8). Understanding Herbicide Adjuvants. [Link]

  • Purdue University Extension. Adjuvant Use With Herbicides: Factors to Consider. [Link]

  • Apparent Ag. Adjuvants for Enhancing Herbicide Performance. [Link]

  • Hartzler, B. (n.d.). Role of spray adjuvants with postemergence herbicides. Iowa State University, Integrated Crop Management. [Link]

  • CHS Agronomy. (n.d.). Adjuvants that work overtime for herbicide efficacy. [Link]

  • Google Patents. (2016). AU2016257148B2 - Benzoic acid herbicide composition.
  • University of Hertfordshire. (2026, February 6). Benzoic acid. AERU. [Link]

  • Google Patents. (n.d.). US10772323B2 - Benzoic acid herbicide composition.
  • Wikipedia. (n.d.). Dicamba. [Link]

  • Google Patents. (n.d.). WO2016001074A1 - Herbicidally active benzoic acid amides.
  • European Patent Office. (n.d.). EP 0515070 A1 - Novel process and compositions for delivery of foliar herbicides. [Link]

  • ChemBK. (2025, August 19). 2,5-Dichloro-6-methoxybenzoic acid. [Link]

  • Espandiari, P., Glauert, H. P., Lee, E. Y., & Robertson, L. W. (1999). Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis. International Journal of Oncology, 14(1), 79-84. [Link]

  • ResearchGate. (2025, August 8). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. [Link]

  • National Center for Biotechnology Information. (n.d.). Dicamba. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxybenzoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-3-methoxybenzoic acid. PubChem. [Link]

  • Google Patents. (n.d.). US5266553A - Method of manufacturing a dry water-soluble herbicidal salt composition.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

  • Crafts, A. S. (n.d.). Formulation of Herbicides. University of California, Davis. [Link]

  • Texas A&M AgriLife Extension Service. (n.d.). Chemical Weed and Brush Control Suggestions for Rangeland. [Link]

  • Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • ResearchGate. (2025, August 9). Mineralization of herbicide 3,6-dichloro-2-methoxybenzoic acid in aqueous medium by anodic oxidation, electro-Fenton and photoelectro-Fenton. [Link]

  • PubMed. (n.d.). The herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) is a peroxisome proliferator in rats. [Link]

  • Pharmaffiliates. (n.d.). 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. [Link]

  • Eureka. (2016, February 3). Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. [Link]

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Application Notes and Protocols for the Synthesis of Lamotrigine Intermediates from 2,3-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of key intermediates for the anti-epileptic drug Lamotrigine, starting from the readily available precursor, 2,3-dichlorobenzoyl chloride. We will explore two distinct and viable synthetic pathways. The first is the industrially prevalent cyanation route to produce the critical intermediate 2,3-dichlorobenzoyl cyanide. The second is an alternative strategy employing the Curtius rearrangement, which proceeds through an acyl azide and an isocyanate intermediate, thereby avoiding the use of toxic cyanide salts. This application note offers a comprehensive analysis of both methodologies, complete with mechanistic insights, step-by-step protocols, and a comparative evaluation to assist chemists in making informed decisions for process development and optimization.

Introduction to Lamotrigine Synthesis

Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a widely prescribed anticonvulsant and mood-stabilizing agent. The efficiency and safety of its manufacturing process are of paramount importance in the pharmaceutical industry. A common and crucial starting material for many established synthetic routes is 2,3-dichlorobenzoyl chloride.[1][2]

This guide is designed to provide an in-depth, practical examination of two strategic approaches to generate key lamotrigine intermediates from this starting material:

  • Pathway A: The Cyanation Route. This is a well-documented and industrially significant method that involves the conversion of 2,3-dichlorobenzoyl chloride to 2,3-dichlorobenzoyl cyanide, a direct precursor to the lamotrigine core structure.[3][4][5]

  • Pathway B: The Azide/Isocyanate Route. This alternative pathway leverages the Curtius rearrangement, a classic named reaction in organic chemistry.[6][7] It offers a cyanide-free approach by converting the starting acyl chloride into 2,3-dichlorophenyl isocyanate, another versatile intermediate for building nitrogen-containing heterocyclic systems.

By understanding the causality behind the experimental choices in both routes, researchers can better navigate the challenges of synthesis and select the pathway that best aligns with their laboratory or production capabilities, considering factors such as safety, reagent availability, and scalability.

Pathway A: The Cyanation Route to 2,3-Dichlorobenzoyl Cyanide

This pathway is centered on a nucleophilic acyl substitution reaction, replacing the chloride of the acyl chloride with a cyanide group. The resulting acyl cyanide is the key building block for subsequent condensation with aminoguanidine to form the triazine ring of lamotrigine.[1]

Mechanistic Rationale and Strategic Considerations

The core transformation is the reaction of 2,3-dichlorobenzoyl chloride with a cyanide salt. The choice of this salt is a critical process parameter.

  • Cyanide Source: While alkali metal cyanides like sodium cyanide (NaCN) are inexpensive, copper(I) cyanide (CuCN) is often favored in industrial processes for achieving cleaner and more complete conversions.[3] However, the low solubility of CuCN in many organic solvents can limit the reaction rate.

  • Solvent and Catalysis: To address the solubility issue and enhance reaction kinetics, several strategies are employed. Using a polar aprotic solvent like acetonitrile can improve the solubility of CuCN.[3][5] Alternatively, in less polar solvents such as toluene, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBABr) or cetyltrimethylammonium bromide (CTAB) can be highly effective.[3] CTAB, in particular, has been shown to prevent the clumping of CuCN, leading to more consistent and reproducible reaction profiles.[3]

Figure 1: Workflow for the Cyanation of 2,3-Dichlorobenzoyl Chloride.

Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide

This protocol is based on an established method utilizing copper(I) cyanide in toluene.

Materials:

  • 2,3-Dichlorobenzoyl chloride

  • Copper(I) cyanide (CuCN)

  • Toluene

  • Petroleum ether

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,3-dichlorobenzoyl chloride (1.0 eq) and toluene.

  • Add copper(I) cyanide (approx. 1.2 eq).

  • Heat the mixture to 160-165 °C and maintain vigorous stirring at this temperature for 7-8 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed.

  • Cool the reaction mixture to approximately 85 °C and cautiously add additional toluene to dilute the mixture.

  • Stir the suspension for 1 hour at 60 °C, then cool to 15 °C.

  • Filter the mixture to remove the inorganic copper salts. Wash the filter cake with a small amount of fresh toluene.

  • Combine the filtrate and washings, and remove the toluene under reduced pressure.

  • The crude product can be purified by crystallization from a solvent such as petroleum ether to yield 2,3-dichlorobenzoyl cyanide as a solid.[8]

Data Summary for Cyanation Reaction
ParameterValue/DescriptionSource(s)
Starting Material 2,3-Dichlorobenzoyl Chloride[8]
Reagent Copper(I) Cyanide (CuCN)[8]
Molar Ratio ~1 : 1.2 (Acyl Chloride : CuCN)[8]
Solvent Toluene[8]
Temperature 160-165 °C[8]
Reaction Time 7-8 hours[8]
Purification Crystallization from petroleum ether[8]
Typical Yield >90%[8]

Pathway B: The Azide/Isocyanate Route via Curtius Rearrangement

This pathway provides a cyanide-free alternative for synthesizing a lamotrigine precursor. It relies on the Curtius rearrangement, a robust transformation that converts an acyl chloride into an isocyanate through an acyl azide intermediate.[9] The resulting isocyanate is a highly reactive electrophile poised for reaction with various nucleophiles to build the required molecular framework.

Mechanistic Overview

The process involves three distinct chemical transformations:

  • Acyl Azide Formation: A standard nucleophilic acyl substitution where the chloride of 2,3-dichlorobenzoyl chloride is displaced by an azide ion from sodium azide (NaN₃).[10][11]

  • Curtius Rearrangement: The acyl azide, upon heating, undergoes a concerted rearrangement. The 2,3-dichlorophenyl group migrates from the carbonyl carbon to the adjacent nitrogen atom, simultaneously expelling a molecule of highly stable nitrogen gas (N₂). This process yields 2,3-dichlorophenyl isocyanate.[6][12]

  • Triazole Precursor Formation: The in-situ generated isocyanate is trapped with a suitable nucleophile. For the purpose of lamotrigine synthesis, reacting the isocyanate with 1H-1,2,4-triazole provides a direct route to a stable, handleable intermediate.

Figure 2: Reaction sequence for the Curtius rearrangement pathway.

Protocol for 2,3-Dichlorobenzoyl Azide Synthesis

WARNING: Sodium azide is highly toxic. Acyl azides are potentially explosive and should be handled with extreme care, behind a blast shield, and should not be isolated unless necessary. This reaction is best performed in a solution and used directly in the next step.

Materials:

  • 2,3-Dichlorobenzoyl chloride

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

Procedure:

  • In a reaction flask, dissolve 2,3-dichlorobenzoyl chloride (1.0 eq) in anhydrous acetone.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve sodium azide (1.1-1.2 eq) in a minimal amount of water and add it dropwise to the cold acetone solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • The formation of the acyl azide in the acetone solution is now complete. This solution should be used immediately in the next step without isolation.

Protocol for 2,3-Dichlorophenyl Isocyanate Synthesis & Trapping

This protocol describes the in-situ generation of the isocyanate and its immediate reaction with 1,2,4-triazole.

Materials:

  • Solution of 2,3-Dichlorobenzoyl Azide in acetone (from previous step)

  • Toluene or another high-boiling inert solvent

  • 1H-1,2,4-Triazole

Procedure:

  • To the cold acetone solution containing 2,3-dichlorobenzoyl azide, add toluene.

  • Carefully distill off the acetone under reduced pressure at a low temperature. This leaves the acyl azide in the higher-boiling toluene.

  • To this toluene solution, add 1H-1,2,4-triazole (1.0 eq).

  • Slowly and carefully heat the solution to reflux (approx. 110 °C). Vigorous evolution of nitrogen gas will be observed. CAUTION: The rate of heating must be controlled to manage the gas evolution.

  • Maintain the reflux for 2-3 hours after gas evolution ceases to ensure the complete reaction of the isocyanate.

  • Cool the reaction mixture to room temperature. The product, 1-(2,3-dichlorobenzoyl)-1,2,4-triazole, may precipitate out or can be isolated by removing the solvent and purifying via crystallization. The hydrolysis of this intermediate can be explored in subsequent steps to further advance towards the lamotrigine structure.[13]

Data Summary for Curtius Rearrangement Pathway
ParameterStep 1: Azide FormationStep 2 & 3: Rearrangement & Trapping
Starting Material 2,3-Dichlorobenzoyl Chloride2,3-Dichlorobenzoyl Azide (in situ)
Key Reagents Sodium Azide (NaN₃)1H-1,2,4-Triazole
Solvent Acetone/WaterToluene
Temperature 0-5 °CReflux (~110 °C)
Reaction Time 1-2 hours3-5 hours
Key Intermediate 2,3-Dichlorobenzoyl Azide2,3-Dichlorophenyl Isocyanate
Isolated Product Not Isolated (used in situ)1-(2,3-Dichlorobenzoyl)-1,2,4-triazole

Safety and Hazard Analysis

Both synthetic pathways involve hazardous materials requiring strict safety protocols.

ChemicalKey HazardsRecommended Precautions
2,3-Dichlorobenzoyl Chloride Corrosive, causes severe skin burns and eye damage, moisture sensitive.Handle in a fume hood, wear acid-resistant gloves, safety goggles, and a lab coat.
Copper(I) Cyanide (CuCN) Highly toxic if ingested, inhaled, or in contact with skin. Releases toxic HCN gas upon contact with acids.Use in a well-ventilated fume hood. Wear gloves and respiratory protection. Avoid contact with acids.
Sodium Azide (NaN₃) Highly toxic. Can form explosive heavy metal azides. Can release toxic hydrazoic acid gas with acid.Handle with extreme care. Use non-metal spatulas. Avoid contact with acids and heavy metals.
Acyl Azides Potentially explosive, sensitive to heat and shock.Do not isolate. Generate and use in situ in a solution. Work behind a blast shield.
Isocyanates Severe respiratory sensitizers and irritants. Toxic.Handle only in a well-ventilated fume hood with appropriate respiratory protection.

Comparative Analysis and Conclusion

The choice between Pathway A and Pathway B depends on a careful evaluation of process safety, environmental impact, cost, and available equipment.

MetricPathway A (Cyanation)Pathway B (Curtius Rearrangement)
Number of Steps 1 (to key intermediate)2-3 (to a different intermediate)
Reagent Toxicity Extreme: Utilizes highly toxic cyanide salts.High: Utilizes highly toxic sodium azide.
Intermediate Hazard Moderate (product is toxic).Extreme: Involves a potentially explosive acyl azide.
Industrial Precedent Well-established and optimized.[3]Less common for this specific application, but the core reaction is robust.
Scalability Proven scalability.Scalability requires stringent controls due to the azide intermediate.
Waste Stream Cyanide-containing waste requires specialized treatment.Azide-containing waste requires specialized treatment.

References

  • US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents.
  • Leitch, D. C., et al. (2017). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Organic Process Research & Development, 21(11), 1815-1821. Available at: [Link]

  • WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents.
  • Saralaya, S. S. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Mansa STM Publishers. Available at: [Link]

  • WO/2007/138075 METHOD FOR PREPARING LAMOTRIGINE AND ITS INTERMEDIATE 2,3-DICHLOROBENZOYL CHLORIDE - WIPO Patentscope. Available at: [Link]

  • Curtius rearrangement - Wikipedia. Available at: [Link]

  • Kaur, P., et al. (2015). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 6(3), 158-170. Available at: [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. Available at: [Link]

  • Reaction of acid chlorides with sodium azide, NaN_{3} , yields acyl.. - Filo. Available at: [Link]

  • Curtius Rearrangement - Chemistry Steps. Available at: [Link]

  • Reaction of acid chlorides with sodium azide, (\mathrm{NaN}_{3}), yields acyl azides, RCON - Vaia. Available at: [Link]

  • Engberts, J. B. F. N., et al. (2003). Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy. Organic & Biomolecular Chemistry, 1(4), 720-723. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 2,3-Dichloro-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-6-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. This document provides in-depth, experience-based insights and actionable protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when synthesizing this compound?

When synthesizing this compound, particularly through the electrophilic chlorination of a precursor like 2-hydroxy-6-methoxybenzoic acid (6-methoxysalicylic acid), several classes of impurities are common. These arise from issues with regioselectivity, the degree of chlorination, and potential secondary reactions.

Common Side Products Include:

  • Regioisomers: The primary challenge is controlling the position of the chlorine atoms on the aromatic ring. Due to the directing effects of the hydroxyl/methoxy and carboxylic acid groups, other dichlorinated isomers are frequently formed. While direct analogs for this compound are not extensively detailed, related processes for similar molecules like Dicamba (3,6-dichloro-2-methoxybenzoic acid) show a range of isomeric impurities. Expect to see isomers such as 3,4-dichloro-2-methoxybenzoic acid and 3,5-dichloro-2-methoxybenzoic acid .[1]

  • Incomplete Chlorination: Monochlorinated intermediates, such as 3-chloro-2-hydroxy-6-methoxybenzoic acid, may persist if the reaction does not go to completion.

  • Over-chlorination: The addition of a third chlorine atom can lead to trichlorinated byproducts, especially if reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled.[2]

  • Demethylation Products: The methoxy group can be susceptible to cleavage under certain acidic or high-temperature conditions, leading to the formation of hydroxylated impurities like 3,6-dichloro-2-hydroxybenzoic acid .[1][3]

  • Precursor Materials: Unreacted starting material, such as 2-hydroxy-6-methoxybenzoic acid, is also a common impurity.

Q2: My main issue is a mixture of dichlorinated isomers. What is the chemical basis for this and how can I improve regioselectivity?

The formation of various regioisomers is a classic challenge in electrophilic aromatic substitution. The starting material, typically a substituted benzoic acid, has multiple positions that can be activated for chlorination. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The final distribution of isomers is a sensitive balance of these electronic effects, steric hindrance, and reaction conditions.

To improve regioselectivity, consider the following:

  • Choice of Chlorinating Agent: Different agents have varying reactivity and steric bulk. Common agents include sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), and chlorine gas (Cl₂).[4] NCS, often used with a catalyst, can offer milder conditions and improved selectivity.[5] The use of N-chlorodialkylamines in strongly acidic solutions has been shown to be highly selective for para-chlorination in electron-rich systems.[2][6]

  • Solvent System: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and stabilize intermediates differently. Hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of N-halosuccinimides and promote high regioselectivity under mild conditions.[5]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one, reducing the rate of competing side reactions.

  • Catalyst: The use of a Lewis acid or protic acid catalyst can significantly alter the reaction pathway. However, the wrong catalyst can also decrease selectivity. Careful screening is essential.

Q3: I am observing significant amounts of over-chlorinated (trichloro-) byproducts. How can I minimize these?

Over-chlorination occurs when the desired dichlorinated product, which is still an activated aromatic ring, undergoes a further electrophilic substitution.

Strategies to Minimize Over-chlorination:

  • Stoichiometric Control: Carefully control the molar equivalents of the chlorinating agent. Use slightly less than the theoretical two equivalents required for dichlorination and monitor the reaction progress closely to stop it before significant trichloro-product forms.

  • Reaction Time and Temperature: Shorten the reaction time and maintain the lowest effective temperature. Over-chlorination is often more prevalent at higher temperatures and longer reaction times.

  • Controlled Addition: Add the chlorinating agent slowly or portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring the dichlorination of the more reactive starting material over the less reactive dichlorinated product.

Q4: My product analysis suggests the presence of hydroxylated impurities. What causes this demethylation and how can it be prevented?

The methoxy group (-OCH₃) can be cleaved to a hydroxyl group (-OH) via nucleophilic attack, often promoted by strong acids (like HBr or HI, but also possible with HCl generated in situ or strong Lewis acids) or high thermal stress.

To Prevent Demethylation:

  • Avoid Harsh Acids: If possible, avoid using strong protic or Lewis acids that are known to promote ether cleavage. If an acid is necessary, use the mildest one that achieves the desired reaction.

  • Moderate Temperature: Keep reaction and work-up temperatures as low as possible.

  • Alternative Synthetic Route: Consider a route where the methoxy group is introduced after the chlorination step (e.g., via a nucleophilic substitution on a suitably activated precursor). This avoids exposing the methoxy group to the harsh chlorination conditions.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Regioselectivity in Chlorination

This guide provides a systematic workflow for diagnosing and resolving issues related to the formation of unwanted dichlorinated isomers.

Workflow: Optimizing Regioselectivity

G A Problem: Poor Regioselectivity (Mixture of Dichloro-isomers) B Step 1: Analyze Reaction Conditions A->B C Is Chlorinating Agent Aggressive (e.g., Cl₂/Lewis Acid)? B->C D Switch to Milder Agent (e.g., NCS, N-chlorodialkylamine) C->D Yes E Is Temperature > Room Temp? C->E No D->E F Run Reaction at 0°C or Below E->F Yes G Step 2: Evaluate Solvent E->G No F->G H Experiment with Solvents that Enhance Selectivity (e.g., HFIP) G->H I Step 3: Re-evaluate Product & Purify H->I J Isomer Separation Feasible? (e.g., Recrystallization, Chromatography) I->J J->B No, Re-optimize K Optimize Purification Protocol J->K Yes L Problem Resolved K->L

Caption: Troubleshooting workflow for poor regioselectivity.

Guide 2: Analytical Protocol for Impurity Identification & Quantification

Accurate identification of side products is critical for effective troubleshooting. A robust analytical method is the first step. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Step-by-Step HPLC Method Development Protocol:

  • Column Selection:

    • Start with a reversed-phase C18 column (e.g., USP L1), which is effective for separating aromatic acids and their isomers.[7][8]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous buffer. A good starting point is 0.01 M ammonium acetate, with the pH adjusted to a slightly acidic value (e.g., pH 2.5-4.5) using formic or acetic acid.[7][8] This ensures the carboxylic acid is protonated, leading to better retention and peak shape.

    • Mobile Phase B: Use a polar organic solvent like methanol or acetonitrile.

  • Initial Gradient Elution:

    • Begin with a broad gradient to elute all potential components. For example:

      • Time 0-2 min: 95% A, 5% B

      • Time 2-20 min: Gradient to 5% A, 95% B

      • Time 20-25 min: Hold at 5% A, 95% B

      • Time 25-30 min: Return to 95% A, 5% B and equilibrate.

    • Set the flow rate to 1.0-1.2 mL/min.[7][8]

  • Detection:

    • Use a UV detector set to a wavelength where all aromatic components absorb, typically around 210 nm.[7][8]

  • Optimization & Identification:

    • Analyze a sample of your crude reaction mixture.

    • Identify the peak for the desired this compound using a pure standard.

    • Collect fractions for the unknown impurity peaks and analyze them by Mass Spectrometry (LC-MS) and/or NMR to determine their structures.

    • Once impurities are identified, adjust the gradient slope and mobile phase composition to optimize the resolution between the desired product and the key impurities.

Table 1: Common Impurities and Expected Mass Data

Compound NamePotential StructureMolecular FormulaExact Mass (Monoisotopic)
Starting Material2-hydroxy-6-methoxybenzoic acidC₈H₈O₄168.04
Monochloro- Product3-chloro-2-hydroxy-6-methoxybenzoic acidC₈H₇ClO₄202.00
Desired Product This compound C₈H₆Cl₂O₃ 219.97
Regioisomer3,4-dichloro-2-methoxybenzoic acidC₈H₆Cl₂O₃219.97
Regioisomer3,5-dichloro-2-methoxybenzoic acidC₈H₆Cl₂O₃219.97
Demethylation Product3,6-dichloro-2-hydroxybenzoic acidC₇H₄Cl₂O₃205.95

Mechanistic Considerations

Understanding the reaction mechanism is key to controlling its outcome. The chlorination of an activated aromatic ring proceeds via an electrophilic aromatic substitution pathway.

Mechanism: Formation of Desired Product and Side Products

G sub Precursor (e.g., 2-hydroxy-6-methoxybenzoic acid) intermediate Sigma Complex Intermediate sub->intermediate Electrophilic Attack reagent + Chlorinating Agent (e.g., SO₂Cl₂ or NCS) product Desired Product (this compound) intermediate->product Desired Pathway sp2 Over-chlorination (Trichloro-) product->sp2 Harsh Conditions sp3 Demethylation product->sp3 Acid/Heat sp1 Regioisomers (e.g., 3,4-dichloro) sp_group->sp1 Poor Regioselectivity

Caption: General pathway for product and side product formation.

This guide provides a foundational framework for addressing common issues in the synthesis of this compound. Successful synthesis relies on a combination of carefully chosen reaction conditions and robust analytical monitoring.

References

  • Google Patents. (n.d.). Aqueous formulations of dicamba. WO2021198458A1.
  • PubMed. (2012, May 15). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Retrieved from [Link]

  • DeepDyve. (2012, May 27). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers, Journal of Chromatographic Science. Retrieved from [Link]

  • ACS Publications. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • Eureka. (2016, February 3). Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. Retrieved from [Link]

  • ScholarWorks@UARK. (n.d.). Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba Drift Effects on Soybeans. Retrieved from [Link]

  • MDPI. (2023, February 10). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]

  • ResearchGate. (2025, August 8). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA). US20190119189A1.
  • Wikipedia. (n.d.). Dicamba. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2,3-difluoro-6-methoxybenzoic acid. CN105523921A.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Google Patents. (1990, June 19). United States Patent (19). Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. CN103819327A.
  • Organic Chemistry Portal. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective aromatic chlorination and bromination with N-halogeno amines in acidic solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Google Patents. (2000, January 3). (12) United States Patent (10) Patent No.: US 6,639,072 B1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 2,4-dichloro-1-methoxy-. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Isolation and identification of impurities in chlorin e6. Retrieved from [Link]

  • MDPI. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-methoxybenzoic acid. Retrieved from [Link]

  • PubMed. (2010, January 15). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. Retrieved from [Link]

Sources

Technical Support Center: NMR-Based Impurity Identification in 2,3-Dichloro-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,3-Dichloro-6-methoxybenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment. Here, we address common challenges and questions encountered during the identification and quantification of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might find in my sample of this compound?

A1: Impurities typically arise from the synthetic route, including unreacted starting materials, intermediates, by-products from side reactions, or subsequent degradation.[1][2] For this compound (a positional isomer of the herbicide Dicamba), common synthetic pathways can introduce several potential impurities.[3][4]

  • Isomeric Impurities: Incomplete or non-selective chlorination or methoxylation can lead to various positional isomers of dichloromethoxybenzoic acid (e.g., 3,6-dichloro-2-methoxybenzoic acid or 2,6-dichloro-3-methoxybenzoic acid).[5]

  • Precursors and Intermediates: Depending on the specific synthesis, you might find residual starting materials like 2,5-dichloroanisole or intermediates such as 2-methoxy-3,6-dichlorobenzaldehyde.[4]

  • By-products of Chlorination: Over-chlorination can produce trichlorinated species, while incomplete chlorination may leave monochlorinated benzoic acids.[6]

  • Hydrolysis/Demethylation Products: The methoxy group can be susceptible to hydrolysis under certain conditions, leading to the formation of a hydroxylated impurity (e.g., 3,6-dichlorosalicylic acid, a known metabolite of Dicamba).[2][7][8]

  • Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., methanol, toluene, ethyl acetate, dichloromethane) are frequently observed.[9][10]

Q2: What should the ¹H and ¹³C NMR spectra of pure this compound look like?

A2: The NMR spectrum is a fingerprint of the molecule. For this compound, you should expect specific signals corresponding to its unique electronic environment. The aromatic protons are particularly sensitive to the substitution pattern.[11]

Table 1: Predicted NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

Group¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
-COOH~10-12Broad Singlet1H~165-170
Ar-H (H5)~7.5-7.7Doublet1H~125-130
Ar-H (H4)~7.1-7.3Doublet1H~115-120
-OCH₃~3.9-4.1Singlet3H~56-62
Ar-C (C1-C6)---~110-160

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.

Q3: I see an unexpected peak in my spectrum. How do I begin to identify it?

A3: Identifying unknown peaks is a process of elimination.

  • Check for Common Solvents: First, compare the unknown peak's chemical shift to a table of common laboratory solvents.[12][13][14] Residual acetone, ethyl acetate, or dichloromethane are very common.

  • Look for Water: A broad, often movable peak between 1.5 and 5.0 ppm (in CDCl₃ or DMSO-d₆) is frequently due to residual water.[15]

  • Consider Synthesis By-products: Refer to the potential impurities listed in Q1. Isomeric compounds will have similar but distinct aromatic splitting patterns.

  • Use 2D NMR: If the impurity is present in sufficient concentration, 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are powerful tools for elucidating the complete structure of an unknown.

Q4: My aromatic signals are overlapping and difficult to interpret. What can I do?

A4: Peak overlap in the aromatic region is a common challenge.[16] Here are several strategies to resolve these signals:

  • Change the Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts, or ASIS), often resolving overlapping multiplets.[16]

  • Increase Magnetic Field Strength: If available, re-running the sample on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase spectral dispersion and can separate crowded signals.

  • Adjust the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution, especially if conformational isomers (rotamers) are present.[15]

Q5: How can I quantify an impurity using ¹H NMR?

A5: Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity or concentration without needing a reference standard of the impurity itself.[17][18][19] The principle is that the integral of an NMR signal is directly proportional to the number of protons it represents.[18][19]

The most common method involves adding a known mass of a high-purity internal standard to a known mass of your sample.[20] The purity of your analyte can then be calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons for that signal

  • MW = Molecular Weight

  • m = mass

  • P = Purity of the standard

Troubleshooting Guide

Problem ObservedPotential Cause(s)Recommended Solution(s)
Broad, distorted peaks 1. Sample has undissolved solids. 2. Presence of paramagnetic impurities (e.g., metal ions). 3. Sample concentration is too high.1. Filter the NMR solution through a small plug of glass wool in a pipette. 2. Pass the solution through a short plug of silica or add a chelating agent like EDTA. 3. Dilute the sample and re-acquire the spectrum.
Carboxylic acid proton (-COOH) peak is missing or very broad. The acidic proton is undergoing rapid chemical exchange with trace amounts of water (H₂O or D₂O) in the solvent.[21][22]This is expected. To confirm its presence, perform a "D₂O shake." Add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -COOH peak should disappear.[15][22][23]
Aromatic region is a complex, unresolvable multiplet. Multiple aromatic signals with similar chemical shifts and complex spin-spin coupling are overlapping.[11][24]1. Change Solvent: Re-run in Benzene-d₆ to induce differential shifts.[16] 2. Higher Field: Use a higher MHz spectrometer for better signal dispersion. 3. 2D NMR: Run a COSY experiment to trace proton-proton coupling networks, even within the overlapped region.
Unexpected singlet at ~2.17 ppm (in CDCl₃) or ~2.09 ppm (in DMSO-d₆). Contamination from acetone, often from glassware that was not thoroughly dried.[15]Ensure NMR tubes and other glassware are oven-dried or dried under high vacuum for an extended period before use.

Experimental Protocols & Workflows

Protocol 1: Standard Sample Preparation for ¹H / ¹³C NMR
  • Weigh Sample: Accurately weigh 5-10 mg of your this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolve: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for high-quality spectra.

  • Filter (if necessary): If any particulate matter is visible, filter the solution through a pipette containing a small plug of glass wool directly into a clean NMR tube.

  • Transfer: Transfer the clear solution into a 5 mm NMR tube.

  • Cap and Clean: Securely cap the tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

Protocol 2: The D₂O Shake for Identifying Exchangeable Protons
  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

  • Shake: Cap the tube securely and shake vigorously for 20-30 seconds to facilitate the exchange of labile protons (like -COOH) with deuterium.[15][23]

  • Re-acquire Spectrum: Allow the layers to settle (if immiscible) and place the tube back in the spectrometer. Acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to the carboxylic acid proton should have disappeared or significantly diminished in the second spectrum, confirming its identity.[22]

Visualization of Workflows

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Identification prep Prepare Sample (Protocol 1) d2o Perform D2O Shake (Protocol 2) prep->d2o Optional acq1D Acquire 1D Spectra (¹H, ¹³C) prep->acq1D assign_main Assign Signals for Main Compound acq1D->assign_main acq2D Acquire 2D Spectra (COSY, HSQC, etc.) struct_elucid Structure Elucidation of Unknowns acq2D->struct_elucid id_known Identify Known Impurities (Solvents, Water) assign_main->id_known id_known->struct_elucid If unknown peaks remain quant Quantify Impurities (qNMR) id_known->quant struct_elucid->acq2D Requires 2D data report Final Report struct_elucid->report quant->report

Troubleshooting start Problem with Spectrum? q_broad Are Peaks Broad? start->q_broad q_overlap Aromatic Overlap? start->q_overlap q_missing Missing -COOH Peak? start->q_missing q_unknown Unexpected Peak? start->q_unknown action_filter Filter sample Check concentration q_broad->action_filter Yes action_solvent Change solvent (e.g., Benzene-d6) Use higher field magnet q_overlap->action_solvent Yes action_d2o Perform D2O Shake (Protocol 2) q_missing->action_d2o Yes action_check_solvents Compare to solvent tables Review synthesis pathway q_unknown->action_check_solvents Yes result_good Problem Solved action_filter->result_good Resolved action_solvent->result_good Resolved action_d2o->result_good Confirmed action_check_solvents->result_good Identified

References

  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Lee, S., & Ahn, S. (2021).
  • Wallace, H. (2018). Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba Drift Effects on Soybeans. University of Arkansas.
  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

Sources

Technical Support Center: Navigating the Scale-Up of 2,3-Dichloro-6-methoxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2,3-Dichloro-6-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. The transition from bench-scale synthesis to pilot or manufacturing scale often presents a unique set of challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities, ensuring a robust, safe, and efficient process.

Section 1: Foundational Knowledge & Safety

Before initiating any scale-up activities, a thorough understanding of the molecule's properties and the associated safety protocols is paramount.

What are the primary safety concerns when handling this compound and its precursors?

As with many halogenated aromatic compounds, appropriate personal protective equipment (PPE) and engineering controls are critical. Key safety considerations include:

  • Irritation: The target compound and related dichlorobenzoic acids are known to cause skin and serious eye irritation.[1][2] Always use protective gloves, clothing, and eye/face protection.

  • Respiratory Effects: Dust or aerosols may cause respiratory irritation.[1][2] Handle in a well-ventilated area or a fume hood. For larger quantities, consider respiratory protection.

  • Handling: Avoid creating dust. Use appropriate tools for transferring solids. Wash hands and any exposed skin thoroughly after handling.[3]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers, away from strong oxidizing agents.[1][4]

  • Spills: In case of a spill, avoid generating dust. Sweep or vacuum the material into a suitable container for disposal.[5]

What are the common synthetic routes and their initial scale-up considerations?

Several synthetic strategies can be employed, each with its own set of challenges for scale-up. The most common approaches involve building the carboxylic acid functionality onto a pre-functionalized dichlorinated anisole ring.

  • Directed Ortho-Metalation (DoM): This involves the deprotonation of a starting material like 1,2-dichloro-4-methoxybenzene at the position ortho to the methoxy group using a strong base (e.g., n-BuLi or s-BuLi), followed by quenching with solid carbon dioxide (dry ice).[6][7] The primary challenge on scale is the use of highly reactive and pyrophoric organolithium reagents, which require stringent anhydrous conditions and precise temperature control.

  • Grignard Reaction: This route would involve forming a Grignard reagent from a halogenated precursor (e.g., 2,3-dichloro-6-methoxy-bromobenzene) and magnesium, followed by reaction with carbon dioxide.[8][9] Key scale-up issues include initiation of the Grignard reaction, maintaining anhydrous conditions, and managing the exotherm.

  • Oxidation of a Toluene Precursor: If starting from 2,3-dichloro-6-methoxytoluene, oxidation using strong oxidizing agents like potassium permanganate or catalyzed air oxidation can yield the desired benzoic acid.[10][11][12] On a large scale, managing the reaction exotherm, handling large quantities of oxidizing agents, and dealing with by-products (like manganese dioxide) are significant hurdles.

Section 2: Troubleshooting Guide - Synthesis & Work-up

This section addresses common problems encountered during the reaction and subsequent product isolation phases.

Synthesis: Low or No Product Formation

Question: My directed ortho-metalation (lithiation-carboxylation) reaction is failing or giving very low yields. What are the likely causes?

This is a frequent issue, almost always tied to the stability and reactivity of the organolithium reagent.

Troubleshooting Decision Pathway

G start Low/No Product q1 Are you certain all glassware was rigorously dried? start->q1 q2 Was the solvent truly anhydrous? q1->q2 Yes fail1 Trace moisture quenches the organolithium. Oven- or flame-dry all glassware immediately before use. q1->fail1 No q3 Was the reaction kept under a strict inert atmosphere (N2/Ar)? q2->q3 Yes fail2 Use freshly distilled solvent or solvent from a sealed, dry source. Molecular sieves can be used. q2->fail2 No q4 Was the temperature maintained at or below -70 °C during lithiation? q3->q4 Yes fail3 Air leaks introduce moisture and O2, destroying the reagent. Check all seals and maintain positive pressure. q3->fail3 No q5 Is the organolithium reagent titrated and known to be active? q4->q5 Yes fail4 Higher temperatures can lead to reagent decomposition and side reactions. Ensure robust cooling. q4->fail4 No q6 Was the CO2 source (dry ice) fresh and free of condensed water? q5->q6 Yes fail5 Reagents degrade over time. Titrate before use to determine the exact molarity for accurate stoichiometry. q5->fail5 No success Problem is likely related to substrate purity or stoichiometry. Re-evaluate. q6->success Yes fail6 Use freshly crushed, high-quality dry ice. Avoid letting it sit exposed to air where it can accumulate frost. q6->fail6 No

Caption: Troubleshooting logic for lithiation-carboxylation failures.

Causality: Organolithium reagents are extremely strong bases and will react preferentially with any available proton source (like water) in a highly exothermic and irreversible reaction. This quenching is much faster than the desired deprotonation of the aromatic ring, leading to the complete failure of the synthesis if even trace amounts of moisture are present.

Question: I am attempting a Grignard-based synthesis, but the reaction won't initiate. What should I do?

Grignard reaction initiation can be notoriously difficult on scale-up. The primary barrier is the passivating oxide layer (MgO) on the surface of the magnesium metal.[8]

Troubleshooting Strategies:

  • Activation of Magnesium:

    • Mechanical: On a lab scale, crushing the magnesium turnings with a glass rod can expose a fresh surface. On a larger scale, ensure the magnesium is from a fresh batch and has not been excessively exposed to air.

    • Chemical: Add a small crystal of iodine. The iodine reacts with the magnesium surface, helping to remove the oxide layer. A small amount of 1,2-dibromoethane can also be used; its reaction with magnesium is rapid and exothermic, which can help initiate the main reaction.

  • Ensure Anhydrous Conditions: Like organolithiums, Grignard reagents are highly sensitive to moisture.[13] All glassware must be oven-dried, and solvents must be anhydrous.

  • Local Heating: Use a heat gun to gently warm the spot where a few magnesium turnings are located in the flask. This can provide the activation energy needed to start the reaction. Once initiated, the reaction is typically exothermic and will sustain itself.

Work-up & Isolation: Impurities and Phase Separation Issues

Question: After quenching my reaction and performing an acid/base extraction, I am getting a significant amount of an organic, non-acidic impurity. What is it?

In both lithiation and Grignard routes, a common side reaction is the coupling of the organometallic intermediate with unreacted starting halide (if applicable) or other electrophiles.

Impurity TypePotential Source ReactionIdentification & Removal
Biphenyl-type impurity Coupling of the organometallic intermediate with the aryl halide starting material.This is a non-polar, neutral compound. It will remain in the organic layer during an aqueous base extraction of the desired benzoic acid product.[14] It can be removed by washing the organic phase thoroughly with aqueous base (e.g., NaOH, NaHCO3) to extract the product, leaving the impurity behind.
Unreacted Starting Material Incomplete reaction due to poor reagent activity, insufficient reaction time, or poor temperature control.Can be identified by TLC or HPLC against a standard. Removal depends on its properties but is often achieved during the purification (recrystallization or chromatography) of the final product.
Over-alkylation/arylation In a Grignard reaction, the initially formed carboxylate can be attacked by a second equivalent of the Grignard reagent.This leads to a ketone or alcohol after workup. These are typically removed during the acid/base workup and subsequent purification steps.

Question: I'm having trouble with emulsions during the liquid-liquid extraction. How can I resolve this for a large-scale process?

Emulsions are common when dealing with acidic and basic aqueous solutions and organic solvents, especially when fine precipitates are present.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the mutual solubility of the two phases.[14]

  • Change Solvent: If emulsions are persistent, consider using a different extraction solvent. For example, if you are using diethyl ether, switching to a solvent like methyl tert-butyl ether (MTBE) might alter the interfacial properties and reduce emulsion formation.[9]

  • Filtration: Sometimes, fine particulate matter stabilizes the emulsion. Filtering the entire mixture through a pad of Celite® or diatomaceous earth can remove these solids and help the layers separate.

  • Minimize Agitation: On a large scale, use a reactor with a well-designed impeller that mixes the phases efficiently without the high-shear force that promotes stable emulsions.

Section 3: FAQs - Purification & Analysis

Question: What is the most effective method for purifying crude this compound on a large scale?

Answer: Recrystallization is the most common and scalable method. The key is selecting an appropriate solvent system.

  • Single Solvent Recrystallization: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common choices for benzoic acids include water, ethanol, acetic acid, or toluene.[11][12] The crude product is dissolved in a minimum amount of the hot solvent, filtered hot to remove insoluble impurities, and then allowed to cool slowly for crystallization.

  • Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is effective. The crude product is dissolved in a "soluble" solvent, and then a "poor" or "anti-solvent" is added slowly until the solution becomes turbid (the cloud point). The solution is then heated until it becomes clear again, and finally cooled slowly.

  • Purification via Salt Formation: For removing persistent isomeric impurities, an effective but more complex method involves forming a salt with a chiral amine. The diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization. The purified salt is then treated with acid to regenerate the pure benzoic acid.[15]

Experimental Protocol: Scalable Recrystallization

  • Solvent Selection: Based on small-scale trials, select a solvent system (e.g., Toluene/Heptane).

  • Dissolution: Charge the crude this compound to a jacketed reactor. Add the primary solvent (Toluene) in a pre-determined ratio (e.g., 3 mL per gram of crude).

  • Heating: Heat the mixture with stirring to a temperature sufficient to dissolve all the product (e.g., 80-90 °C).

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, transfer the hot solution through a heated filter to a clean, pre-heated crystallizer vessel. This prevents premature crystallization during filtration.

  • Controlled Cooling: Cool the solution slowly according to a pre-defined cooling ramp (e.g., 10 °C per hour). Slow cooling is critical for forming large, pure crystals and minimizing impurity inclusion.

  • Anti-Solvent Addition (If applicable): If using a two-solvent system, begin the slow addition of the anti-solvent (Heptane) once the solution has cooled slightly.

  • Isolation: Once the final temperature is reached (e.g., 0-5 °C), hold for a period to maximize yield. Isolate the crystals by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Question: Which analytical techniques are best for assessing the purity of the final product?

Answer: A combination of methods should be used to provide a comprehensive purity profile.

Workflow for Final Product Quality Control

cluster_0 Primary Purity & Impurity Profile cluster_1 Identity Confirmation cluster_2 Physical Properties HPLC HPLC-UV (Purity, Isomers, Related Substances) GCMS GC-MS (Residual Solvents, Volatile Impurities) Release Release for Use NMR ¹H and ¹³C NMR (Structural Confirmation) MS Mass Spectrometry (Molecular Weight) IR FT-IR (Functional Groups) MP Melting Point (Purity Indicator) KF Karl Fischer Titration (Water Content) Final_Product Final Product Lot

Caption: A comprehensive QC workflow for product release.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase C18 column with a buffered mobile phase (e.g., ammonium acetate buffer and methanol or acetonitrile) is typically effective for separating the main compound from its regioisomers and other non-volatile impurities.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used to quantify residual solvents from the synthesis and purification steps. It can also be used for purity analysis if the benzoic acid is first derivatized (e.g., by silylation) to make it more volatile.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any major structural impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.[18]

References

  • Eureka | Patsnap. Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate.[Link]

  • University of California, Irvine. GRIGNARD REACTION – Synthesis of Benzoic Acid.[Link]

  • Acros Organics. Certificate of Analysis: 2,6-Dimethoxybenzoic acid, 99%.[Link]

  • University of Calgary. Organic Synthesis: Benzoic Acid via a Grignard Reaction.[Link]

  • Scribd. Grignard Reaction: Synthesis of Benzoic Acid.[Link]

  • Google Patents.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).[Link]

  • National Institutes of Health (NIH). Decarboxylative Hydroxylation of Benzoic Acids.[Link]

  • ResearchGate. Directed lithiation of unprotected benzoic acids.[Link]

  • ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.[Link]

  • National Institute of Standards and Technology (NIST). Preparation of benzoic acid of high purity.[Link]

  • YouTube. Benzoic Acid Synthesis - Toluene Oxidation.[Link]

  • ResearchGate. Purification of 2,4 Dichlorobenzoic Acid.[Link]

  • Semantic Scholar. Directed lithiation of unprotected benzoic acids.[Link]

Sources

Technical Support Center: High-Purity Formylation of 2,5-Dichloroanisole

[1]

Status: Operational Ticket ID: CHEM-SUP-2024-DCA Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The formylation of 2,5-dichloroanisole presents a specific challenge in organic synthesis: balancing the reactivity of a deactivated aromatic ring against the stability of the methoxy ether linkage.

While the methoxy group is a strong activator, the two chlorine atoms at the 2 and 5 positions exert a net deactivating inductive effect ($ -I $), rendering the substrate sluggish compared to simple anisole. The primary goal is to install the formyl group at the C4 position (para to the methoxy group) while suppressing three critical byproducts:

  • O-Demethylated phenols (cleavage of the ether).

  • Regioisomers (attack at C6).

  • Polymeric tars (thermal decomposition).

This guide prioritizes the Vilsmeier-Haack reaction as the standard protocol due to its mild nature compared to Lewis-acid catalyzed methods (e.g., Rieche formylation), which pose a higher risk of ether cleavage.[1]

Module 1: Strategic Reaction Selection

Before beginning, confirm your synthetic route based on the impurity profile you can tolerate.

FeatureVilsmeier-Haack (Recommended) Rieche Formylation (TiCl₄/DCME) Gattermann-Koch
Reagents POCl₃ / DMFTiCl₄ / Dichloromethyl methyl etherCO / HCl / AlCl₃
Mechanism Chloroiminium ion (Weak Electrophile)Alkoxycarbenium (Strong Electrophile)Acylium ion
Reactivity Moderate (Requires heat for this substrate)High (Works at lower temps)Low (Fails on deactivated rings)
Demethylation Risk Low (Acidic, but no strong Lewis Acid)High (TiCl₄ coordinates to oxygen)Very High (AlCl₃ cleaves ethers)
Primary Byproduct Unreacted starting material2,5-dichloro-4-hydroxybenzaldehydeDemethylated products

Decision: Use Vilsmeier-Haack for API/Drug development where purity is paramount.[1] Use Rieche only if conversion is <20% after optimization, and be prepared for difficult phenolic purifications.

Module 2: Validated Experimental Protocol (Vilsmeier-Haack)[1]

Objective: Synthesis of 2,5-dichloro-4-methoxybenzaldehyde. Scale: 100 mmol basis.

Reagents & Setup
  • Substrate: 2,5-Dichloroanisole (17.7 g, 100 mmol)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (18.4 g, 120 mmol)[1]

  • Reagent B: N,N-Dimethylformamide (DMF) (50 mL, excess as solvent)

  • Quench: Sodium Acetate (aq) or Ice Water.

Step-by-Step Methodology
Phase 1: Formation of the Vilsmeier Reagent (The "Active Species")
  • Charge DMF into a dry 3-neck flask under $ N_2 $ atmosphere.

  • Cool to 0–5°C using an ice/salt bath.

  • Add POCl₃ dropwise over 30 minutes.

    • Technical Insight: The exotherm indicates the formation of the chloroiminium salt . If you add too fast, the temp spikes, causing the reagent to decompose into tars before it even sees the substrate.

    • Checkpoint: Solution should turn pale yellow/orange but remain clear. Darkening implies thermal degradation.

Phase 2: Electrophilic Aromatic Substitution
  • Add 2,5-dichloroanisole (dissolved in minimal DMF if solid) dropwise at 0–5°C.

  • Remove cooling bath and allow to warm to room temperature (25°C).

  • Critical Heating Step: Heat the reaction to 70–80°C for 4–6 hours.

    • Why: The two chlorine atoms deactivate the ring. Room temperature is insufficient for high conversion.

    • Warning: Do not exceed 90°C. Above this threshold, the acidity of the medium combined with heat will cleave the methyl ether (demethylation), yielding the phenolic impurity.

Phase 3: Hydrolysis & Workup
  • Cool the mixture to room temperature.

  • Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.

  • Neutralize with saturated Sodium Acetate to pH 5–6.

    • Why: Strong alkaline quench (NaOH) can induce Cannizzaro reactions or degrade the aldehyde.

  • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Filter the precipitate (product is often solid) or extract with Ethyl Acetate.

Module 3: Troubleshooting Dashboard

Use this table to diagnose issues based on HPLC/TLC data.

Symptom Probable Cause Corrective Action
High unreacted starting material (>20%) Ring deactivation by Cl groups prevents attack.[1]Increase Reagent Stoichiometry: Use 2.0 eq of POCl₃. Extend Time: Run at 75°C for 8–12 hours.
New peak at RRT < 1.0 (More polar) Demethylation: Formation of 2,5-dichloro-4-hydroxybenzaldehyde.[1]Lower Temperature: Cap reaction at 70°C. Dry Solvents: Moisture generates excess HCl, accelerating ether cleavage.
Black/Dark Tar formation Thermal decomposition of Vilsmeier reagent.Control Exotherm: Slower POCl₃ addition. Reduce Temp: Do not exceed 85°C.
Isomer Contamination (Minor peak) Attack at C6 (Ortho to OMe, Ortho to Cl).Solvent Switch: Use 1,2-dichloroethane (DCE) as co-solvent to alter solvation shell and increase steric bulk around the reagent.[1]

Module 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway and the primary failure modes (Isomerization and Demethylation).

GStart2,5-DichloroanisoleComplex_C4Sigma Complex(Para Attack - C4)Start->Complex_C4Major Path(Sterically Favored)Complex_C6Sigma Complex(Ortho Attack - C6)Start->Complex_C6Minor Path(Sterically Hindered)Byprod_PhenolIMPURITY:Demethylated PhenolStart->Byprod_PhenolAcid/Heat (>90°C)Ether CleavageReagentVilsmeier Reagent(POCl3 + DMF)Reagent->StartElectrophilic AttackIminiumIminium SaltIntermediateComplex_C4->Iminium-HClByprod_IsoIMPURITY:C6-IsomerComplex_C6->Byprod_IsoHydrolysisProductTARGET:2,5-Dichloro-4-methoxybenzaldehydeIminium->ProductHydrolysis (H2O)Iminium->Byprod_PhenolProlonged Heating

Caption: Reaction pathway showing the dominance of C4-attack (Green) vs. steric hindrance at C6 and thermal demethylation risks (Red).[1]

Module 5: Frequently Asked Questions (FAQ)

Q1: Why is the C4 position favored over C6, given both are ortho/para to the activators? A: While the methoxy group directs ortho (C2, C6) and para (C4), the C6 position is "sandwiched" between the methoxy group and the chlorine at C5. This creates significant steric hindrance . The C4 position is para to the methoxy (electronically favored) and only has one neighboring chlorine, making it the kinetic sweet spot [1].

Q2: Can I use Aluminum Chloride (AlCl₃) to speed up the reaction? A: Strongly advised against. AlCl₃ is a harsh Lewis acid known to facilitate ether cleavage (demethylation) of anisoles, converting your methoxy group into a hydroxyl group. If you must use a Lewis acid to boost reactivity (e.g., Rieche method), Titanium Tetrachloride (TiCl₄) is marginally better but still risky [2].[1]

Q3: My product is solidifying as a sticky gum. How do I purify it? A: This "gum" often results from residual DMF or oligomers.

  • Dissolve the crude gum in hot Ethanol or Isopropanol.

  • Add activated charcoal to remove tars.

  • Filter hot and allow to crystallize slowly.

  • Alternatively, a silica plug filtration using 10% EtOAc/Hexane removes the polar tars effectively.

Q4: Is there a non-EAS method to guarantee regioselectivity? A: Yes. If the Vilsmeier route fails, consider Directed Ortho-Lithiation (DoM) .[1]

  • Protocol: Treat 2,5-dichloroanisole with n-BuLi at -78°C. The Lithium will preferentially coordinate ortho to the C2-Chlorine or the C1-Methoxy.[1] However, due to the directing effects, lithiation often occurs at C6 (between OMe and Cl) or C3. This might actually favor the wrong isomer depending on conditions.[2] For C4-formylation, classical EAS (Vilsmeier) remains the superior electronic choice [3].[1]

References

  • Vilsmeier-Haack Reaction Mechanism & Selectivity

    • Source: Organic Chemistry Portal.[3] "Vilsmeier-Haack Reaction."[1][3][4][5][6]

    • URL:[Link]

  • Demethylation Risks in Formyl

    • Source: National Institutes of Health (PubMed). "Inhibition of p-nitroanisole O-demethylation.
    • URL:[Link]

  • Regioselectivity in Electrophilic Substitution

    • Source: LibreTexts Chemistry.
    • URL:[Link]

Technical Support Center: Optimizing Crystallization of 2,3-Dichloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for achieving high-purity 2,3-Dichloro-6-methoxybenzoic acid through crystallization. We will explore common challenges, provide detailed troubleshooting protocols, and explain the fundamental principles behind obtaining a crystalline product of the highest quality.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent obstacles encountered during the crystallization of this compound. Each issue is presented in a question-and-answer format, followed by a detailed scientific explanation and actionable solutions.

Issue 1: Low Yield of Crystalline Product

Question: I've successfully formed crystals, but my final yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue that can often be traced back to four key areas: using an excessive amount of solvent, premature crystallization during hot filtration, incomplete precipitation, or a suboptimal choice of solvent.

Expert Explanation & Solutions:

  • Excess Solvent: The goal of recrystallization is to create a saturated solution at an elevated temperature.[1] Using too much solvent means the solution will not be saturated upon cooling, and a significant portion of your compound will remain dissolved in the mother liquor.[1]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude this compound. Add the solvent in small portions to the heated crude material until dissolution is just complete.[2][3]

  • Premature Crystallization: If crystals form in the funnel during hot gravity filtration, you will lose a substantial amount of product.[1] This happens when the solution cools too rapidly in the funnel stem or on the filter paper.

    • Solution: Preheat your filtration apparatus (funnel and receiving flask) before pouring the hot solution.[3] This can be done by placing them in an oven or by rinsing them with hot solvent. Using a fluted filter paper can also increase the filtration speed, minimizing cooling time.[4]

  • Incomplete Precipitation: The solubility of your compound, while low in the cold solvent, is not zero. Furthermore, rapid cooling can lead to very small crystals that are difficult to collect via filtration.

    • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the cold solvent.[2]

  • Suboptimal Solvent Choice: An ideal solvent will dissolve the compound readily at its boiling point but very poorly at low temperatures (e.g., 0-4°C).[1] If the solubility difference across this temperature range is not large enough, recovery will be inherently poor.

    • Solution: Consult the Solvent Selection Guide below. A mixed solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can sometimes be used to fine-tune the solubility profile.

Issue 2: Poor Crystal Purity / Off-Color Product

Question: My final product has a noticeable color (e.g., yellow or brown) or analytical data (HPLC, NMR) shows significant impurities. How can I improve the purity?

Answer: Poor purity is typically caused by the co-precipitation of impurities, the inclusion of impurities within the crystal lattice, or the presence of colored byproducts from the synthesis.

Expert Explanation & Solutions:

  • Co-precipitation of Impurities: If impurities have similar solubility profiles to your target compound, they may crystallize out alongside it. This is especially true if the solution is cooled too quickly.

    • Solution: Allow the flask to cool slowly and without disturbance on a benchtop.[4] This slow cooling promotes the formation of a more ordered crystal lattice that is better at excluding dissimilar impurity molecules.[4][5] Rapid cooling or agitation can trap impurities between crystals.

  • Colored Impurities: Many organic reactions produce high molecular weight, colored byproducts. These are often adsorbed onto the surface of your desired crystals.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration.[3][4] The charcoal has a high surface area and will adsorb the colored impurities. Use only a minimal amount (e.g., 1-2% by weight) as it can also adsorb your product, reducing the yield. Perform a hot gravity filtration to remove the charcoal before cooling.

  • Process-Related Impurities: The purity of your starting material is critical. Impurities from the synthesis of this compound, such as regioisomers or unreacted starting materials, can be difficult to remove by a single crystallization.[6][7][8]

    • Solution: A second recrystallization may be necessary. Alternatively, consider an orthogonal purification method like column chromatography before the final crystallization step to remove impurities with different polarities.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common crystallization challenges.

G start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (If Colored) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter cool Cool Slowly to RT, then Ice Bath hot_filter->cool crystals_form Crystals Formed? cool->crystals_form collect Collect via Vacuum Filtration, Wash with Cold Solvent, Dry crystals_form->collect  Yes oil_out Problem: Oiling Out crystals_form->oil_out No, Oiled Out no_crystals Problem: No Crystals crystals_form->no_crystals  No, Clear Solution end_ok High Purity Product collect->end_ok solution_oil Re-heat to Dissolve Oil. Add More 'Good' Solvent or 'Poor' Solvent Dropwise. oil_out->solution_oil solution_oil->cool solution_no_crystals Induce Crystallization: 1. Scratch Flask Wall 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->solution_no_crystals solution_no_crystals->cool

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Optimized Recrystallization Protocol

This protocol provides a robust, step-by-step methodology for the purification of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (see table below)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Gravity filtration setup (funnel, fluted filter paper)

  • Vacuum filtration setup (Büchner funnel, filter flask)

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Choose an appropriate solvent from the table below. The principle of "like dissolves like" is a good starting point; given the polar carboxylic acid and ether groups, polar solvents are often suitable.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[3] Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Bring the solution back to a boil for a few minutes.[4]

  • Hot Gravity Filtration: Quickly filter the hot solution through a pre-heated gravity filtration setup into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear.[5] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[2]

  • Inducing Crystallization (If Necessary): If no crystals form after 20 minutes of cooling, you may induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed" crystal of the pure compound.[2]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or drying oven.

Solvent Selection Guide

The choice of solvent is the most critical parameter in crystallization.[1] The ideal solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures.

SolventPolarityBoiling Point (°C)Solubility Characteristics for Benzoic AcidsKey Considerations
Water High100Low solubility in cold water, but increases significantly in hot water.[2][5]Excellent for safety and cost. The high boiling point can be a disadvantage. pH-dependent solubility.
Ethanol High78Benzoic acids are often highly soluble, even at room temperature.[10]May be too good of a solvent. Often used in a mixed-solvent system with water to reduce solubility.
Methanol High65Similar to ethanol, high solubility.[11]Lower boiling point makes it easier to remove from the final product.
Ethyl Acetate Medium77Good solubility, especially when hot.[11]Good general-purpose solvent for moderately polar compounds.
Toluene Low111Lower solubility than in alcohols, requiring more solvent.[9]Can be effective for less polar impurities. Higher boiling point requires care.
Acetic Acid High118Often used in synthesis; can be a good crystallization solvent if product is sparingly soluble.[6]Can be difficult to remove completely from the final product.
Acetone High56Generally a very good solvent for benzoic acids.[9]Low boiling point can lead to rapid evaporation and premature crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH during the crystallization of an acidic compound like this compound? A1: The pH of the solution is critical. This compound is a carboxylic acid and will be deprotonated to its highly water-soluble carboxylate salt form at basic pH. Crystallization must be performed under acidic conditions (typically pH < 4) to ensure the compound is in its neutral, less soluble protonated form, allowing it to precipitate from the solution.[12]

Q2: What is "oiling out" and how can I prevent it? A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens when a solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. The resulting oil often traps impurities and rarely solidifies into a pure product. To prevent this, ensure a slower cooling rate. If it occurs, reheat the solution to re-dissolve the oil and then add a small amount of additional solvent before attempting to cool again.

Q3: What is seeding and how does it work? A3: Seeding is the process of adding a tiny, pure crystal of the target compound to a supersaturated solution to initiate crystallization.[13] This seed crystal provides a pre-formed template for other molecules to deposit onto, overcoming the kinetic barrier for nucleation and promoting controlled crystal growth. It is particularly useful when spontaneous nucleation is slow or when a specific polymorphic form is desired.[13]

Q4: How can I definitively confirm the purity of my final crystalline product? A4: While a sharp melting point is a good indicator of purity, modern analytical techniques are essential for confirmation. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis, capable of separating and quantifying even minor impurities.[14][15] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and identify any structural impurities.[7][8]

The Crystallization Process: From Solution to Solid

This diagram illustrates the fundamental relationship between supersaturation, nucleation, and crystal growth, which are the core pillars of the crystallization process.

G sub_sol Subsaturated Solution (Clear) sat_sol Saturated Solution (at high temp) sub_sol->sat_sol Add Solute / Heat super_sol Supersaturated Solution (upon cooling) sat_sol->super_sol Cool Solution nucleation Nucleation (First crystal nuclei form) super_sol->nucleation Overcomes Energy Barrier growth Crystal Growth (Solute deposits on nuclei) nucleation->growth final Final Crystalline Product (High Purity Solid) growth->final

Caption: The stages of crystallization from a supersaturated solution.

References

  • Recrystallization of Benzoic Acid. (n.d.).
  • The Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Recrystallization of Benzoic Acid - StudyMoose. (2024, February 26). StudyMoose.
  • EXPERIMENT (3) Recrystallization. (n.d.).
  • Analytical Methods. (n.d.).
  • Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. (2016, February 3). Eureka.
  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (2025, August 8). ResearchGate.
  • Solubility and solid phase studies of isomeric phenolic acids in pure solvents. (n.d.). Biblioteca Digital do IPB.
  • Solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). BenchChem.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, June 3). World Journal of Pharmaceutical Research.
  • Guide for crystallization. (n.d.). Univerity of Fribourg Chemistry Department.
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (2010, June 8). Kinam Park.
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (2013, August 30). AIP Publishing.
  • The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. (n.d.). CrystEngComm (RSC Publishing).
  • Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. (n.d.).
  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (n.d.). Google Patents.
  • 2,5-Dichloro-6-methoxybenzoic acid. (2025, August 19). ChemBK.
  • (PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26). ResearchGate.
  • Technical Support Center: Synthesis of 2-Chloro-6-mercaptobenzoic acid. (2025, December). BenchChem.
  • A Comparative Guide to Confirming the Purity of Synthesized 2,3,6-Trimethoxyisonicotinaldehyde by HPLC. (n.d.). BenchChem.
  • Process for the production of 2-methoxy-3,6-dichlorobenzoic acid. (n.d.). Google Patents.
  • (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (2025, August 6). ResearchGate.
  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. (n.d.). Organic Syntheses Procedure.
  • Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. (n.d.). Google Patents.
  • Spectrophotometric Determination of Drugs Using 2,3-Dichloro 5,6-dicyano p- benzoquinone as Analytical Reagent. (n.d.). Semantic Scholar.
  • Benzoic acid Impurity. (n.d.). CLEARSYNTH.

Sources

Dicamba Synthesis and Purification: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Dicamba synthesis and purification. This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, we address common challenges encountered in the laboratory, providing not just solutions but also the underlying scientific principles to empower your experimental success. Our focus is on maximizing both the yield and purity of Dicamba (3,6-dichloro-2-methoxybenzoic acid) through a deep understanding of the reaction mechanisms and purification strategies.

Part 1: Troubleshooting Guide - Common Issues in Dicamba Synthesis & Purification

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Synthesis Phase

Question 1: My Dicamba synthesis yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in Dicamba synthesis often stem from incomplete reactions or the formation of side products. The most common industrial synthesis route involves the carboxylation of 2,5-dichlorophenol to form 3,6-dichlorosalicylic acid (3,6-DCSA), followed by an O-methylation step to produce Dicamba.[1][2][3][4] Let's break down the potential issues in each stage:

  • Inefficient Carboxylation (Kolbe-Schmitt Reaction):

    • Cause: The traditional Kolbe-Schmitt reaction requires high temperature and pressure to carboxylate the potassium salt of 2,5-dichlorophenol with carbon dioxide.[2] This is a heterogeneous gas-solid reaction, and poor mass transfer can limit the conversion to 3,6-DCSA.[1]

    • Troubleshooting & Optimization:

      • Ensure Anhydrous Conditions: The presence of water can consume the phenoxide and reduce the efficacy of the carboxylation. Ensure all reactants and solvents are thoroughly dried.

      • Optimize Reaction Conditions: Systematically vary the temperature and CO2 pressure. Insufficient pressure will lead to incomplete carboxylation.

      • Consider Homogeneous Reaction Conditions: A patented method suggests using supercritical CO2 to create a homogeneous reaction environment, which can improve mass transfer and increase the reaction rate and yield.[1]

      • Proper Formation of the Phenoxide: Ensure complete conversion of 2,5-dichlorophenol to its potassium or sodium salt before introducing CO2. This can be verified by monitoring the pH or by using a slight excess of a strong base like potassium hydroxide.[4]

  • Incomplete O-Methylation:

    • Cause: The methylation of the hydroxyl group on 3,6-DCSA to form the methoxy group of Dicamba can be inefficient if the wrong methylating agent or reaction conditions are used. Common methylating agents include dimethyl sulfate and dimethyl carbonate.[1]

    • Troubleshooting & Optimization:

      • Choice of Methylating Agent: Dimethyl carbonate is considered a more environmentally friendly option compared to dimethyl sulfate and can lead to high yields.[1]

      • Base and Catalyst: The reaction is typically carried out in the presence of a base like potassium carbonate to deprotonate the hydroxyl group. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the reaction rate.[1]

      • Temperature Control: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to side reactions and degradation.

      • Monitoring Reaction Progression: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the 3,6-DCSA starting material. The reaction should be allowed to proceed until the starting material is no longer detectable.

Question 2: My final product is impure. What are the common impurities and how can I minimize their formation?

Answer:

Impurities in Dicamba synthesis are typically unreacted starting materials, intermediates, or byproducts from side reactions. The primary impurity of concern is the unreacted intermediate, 3,6-dichlorosalicylic acid (3,6-DCSA).[5]

  • Common Impurities:

    • 3,6-Dichlorosalicylic Acid (3,6-DCSA): The most common impurity, resulting from incomplete O-methylation.

    • 2,5-Dichlorophenol: Unreacted starting material from the carboxylation step.

    • Isomers: Depending on the synthesis route, other chlorinated benzoic acid isomers could potentially form.

  • Strategies for Minimizing Impurities:

    • Drive Reactions to Completion: As mentioned in the previous point, ensuring both the carboxylation and O-methylation steps proceed to completion is the most effective way to minimize impurities. Utilize analytical techniques like HPLC to confirm the absence of starting materials before proceeding with workup.

    • Control of Reaction Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the methylating agent can help drive the O-methylation to completion, but a large excess may lead to other side reactions and complicate purification.

    • Post-Reaction Hydrolysis: Some synthesis protocols include a final hydrolysis step with a base like sodium hydroxide, followed by acidification.[1] This step helps to hydrolyze any unreacted methylating agent and can aid in the separation of the acidic Dicamba from neutral impurities.

Purification Phase

Question 3: I am struggling to achieve high purity of my synthesized Dicamba. What are the most effective purification techniques?

Answer:

For solid compounds like Dicamba, recrystallization is a powerful and widely used technique for achieving high purity.[6] The principle behind recrystallization is the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[6]

  • Recrystallization Protocol for Dicamba:

    • Solvent Selection: The ideal solvent is one in which Dicamba is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be highly soluble at all temperatures (so they remain in the mother liquor) or insoluble at all temperatures (so they can be filtered off hot). Potential solvents to screen include water, ethanol, acetone, and mixtures thereof.[7]

    • Dissolution: In an Erlenmeyer flask, add the crude Dicamba and a minimal amount of the chosen hot solvent until the Dicamba just dissolves.[8] Using excess solvent will reduce the recovery yield.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

    • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

    • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent to remove any adhering mother liquor, and then dry them thoroughly to remove all traces of the solvent.

  • Alternative Purification Method - Acid-Base Extraction:

    • Dicamba is a carboxylic acid and is therefore soluble in aqueous base (e.g., sodium bicarbonate solution) through the formation of its carboxylate salt. Neutral impurities will remain in the organic phase.

    • Procedure:

      • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

      • Extract the organic solution with an aqueous base. The Dicamba will move to the aqueous layer.

      • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure Dicamba.

      • Collect the precipitated Dicamba by filtration.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to determine the purity of my Dicamba sample?

A1: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining Dicamba purity.[9][10] A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer or water with formic acid is typically used.[10][11][12] Detection can be done using a UV detector (around 280 nm) or a mass spectrometer (LC-MS) for higher sensitivity and specificity.[9][11] Gas Chromatography (GC) can also be used, but often requires a derivatization step to make the Dicamba more volatile.[12][13]

Q2: I've heard about Dicamba's volatility being an issue. Does this affect my laboratory synthesis and storage?

A2: The volatility of Dicamba is a significant environmental concern, primarily related to its application as a herbicide where it can vaporize and drift to non-target crops.[14][15][16] The parent acid form of Dicamba is the volatile species.[14] In a laboratory setting, this is less of a concern during synthesis and purification as the compound is typically handled in solution or as a solid. However, it is good practice to store pure Dicamba in a well-sealed container in a cool, ventilated area to minimize any potential for sublimation or vapor loss over time. When working with Dicamba, especially when heating solutions, always use a fume hood.

Q3: What are the main degradation products of Dicamba that I should be aware of?

A3: The primary degradation product of Dicamba in the environment (e.g., in soil) is 3,6-dichlorosalicylic acid (3,6-DCSA), which is formed by the O-demethylation of Dicamba.[5][17] Under certain anaerobic conditions, other metabolites such as 2,5-dichlorophenol have been identified.[18] In analytical studies, metabolites like 5-OH-dicamba have also been observed.[12] For purity analysis, it is crucial to have analytical methods that can resolve Dicamba from these potential degradation products, especially 3,6-DCSA.

Q4: Can I use spectroscopic methods like IR or NMR for quality control?

A4: Yes, both Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent tools for confirming the identity and structural integrity of your synthesized Dicamba.[9]

  • IR Spectroscopy: Can be used to confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C stretch of the methoxy group. It is also used as an identity test by comparing the spectrum to a reference standard.[9]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. ¹H NMR will show characteristic peaks for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. It is a powerful tool for confirming that the O-methylation has occurred and for identifying impurities if their signals do not overlap with the product signals.

Part 3: Data & Protocols

Table 1: Analytical Methods for Dicamba Purity Assessment
MethodColumn/TechniqueMobile Phase/Carrier GasDetectionKey AdvantagesReference
HPLC Reverse-Phase C18Acetonitrile/Phosphate Buffer or Water with Formic AcidUV (280 nm) or MSHigh accuracy, widely available, can separate from key impurities like 3,6-DCSA.[9][10][11]
LC-MS/MS Reverse-Phase C18 or F5Methanol/Water with Formic AcidTriple Quadrupole MSHigh sensitivity and selectivity, excellent for trace analysis and metabolite identification.[12][19]
GC-EC/MS VariesHeliumElectron Capture (EC) or Mass Spectrometry (MS)Good for specific applications, but often requires derivatization.[13]
IR Spectroscopy KBr pellet or ATRN/AIR DetectorRapid identity confirmation, functional group analysis.[9]
NMR Spectroscopy ¹H, ¹³C in suitable deuterated solventN/ANMR DetectorDetailed structural elucidation and purity assessment.[9]
Experimental Workflow: Synthesis and Purification of Dicamba

Dicamba_Synthesis_Purification Start Start: 2,5-Dichlorophenol Carboxylation Step 1: Carboxylation (Kolbe-Schmitt Reaction) - KOH or NaOH - High Temp & Pressure CO2 Start->Carboxylation Intermediate Intermediate: 3,6-Dichlorosalicylic Acid (3,6-DCSA) Carboxylation->Intermediate Formation of Intermediate Methylation Step 2: O-Methylation - Dimethyl Carbonate or Sulfate - K2CO3, Catalyst Intermediate->Methylation Methylation of Hydroxyl Group Crude Crude Dicamba Methylation->Crude Formation of Crude Product Purification Step 3: Purification - Recrystallization or - Acid-Base Extraction Crude->Purification Pure Pure Dicamba Purification->Pure QC Quality Control - HPLC, LC-MS - NMR, IR Pure->QC

Caption: Workflow for the synthesis and purification of Dicamba.

Decision Tree for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckStep Which step has low conversion? Start->CheckStep Carboxylation Carboxylation (Step 1) CheckStep->Carboxylation Analysis shows high 2,5-dichlorophenol Methylation O-Methylation (Step 2) CheckStep->Methylation Analysis shows high 3,6-DCSA Carbox_Check1 Anhydrous conditions? Carboxylation->Carbox_Check1 Methyl_Check1 Reaction driven to completion? Methylation->Methyl_Check1 Carbox_Sol1 Dry all reagents and solvents. Carbox_Check1->Carbox_Sol1 No Carbox_Check2 Optimized T & P? Carbox_Check1->Carbox_Check2 Yes Carbox_Sol2 Systematically vary CO2 pressure and temperature. Carbox_Check2->Carbox_Sol2 No Methyl_Sol1 Monitor via HPLC/TLC. Increase reaction time or temp. Methyl_Check1->Methyl_Sol1 No Methyl_Check2 Appropriate reagents? Methyl_Check1->Methyl_Check2 Yes Methyl_Sol2 Use effective methylating agent. Consider phase-transfer catalyst. Methyl_Check2->Methyl_Sol2 No

Caption: Troubleshooting decision tree for low Dicamba yield.

References

  • FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA 3,6-dichloro-2-methoxy-benzoic acid 2023.
  • Dicamba Technical Fact Sheet - National Pesticide Information Center.
  • Dicamba - Wikipedia. Available at: [Link]

  • Environmental Chemistry Methods: Dicamba and DCSA; 427541-01.
  • Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS - EPA. Available at: [Link]

  • Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC - NIH. Available at: [Link]

  • Determination of Dicamba by Reverse-Phase HPLC - ResearchGate. Available at: [Link]

  • CN102125035B - Preparation process of herbicide dicamba - Google Patents.
  • The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Available at: [Link]

  • Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba Drift Effects on Soybeans - ScholarWorks@UARK. Available at: [Link]

  • A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba - ResearchGate. Available at: [Link]

  • Dicamba and Acidic Herbicides by LC-MS/MS - Phenomenex. Available at: [Link]

  • Degradation of the herbicide dicamba under strictly anaerobic conditions - ResearchGate. Available at: [Link]

  • Degradation of dicamba – a persistent herbicide - by combined application of formic acid and UV as an advanced reduction proce - MOST Wiedzy. Available at: [Link]

  • Anaerobic Degradation of Dicamba via a Novel Catabolic Pathway by a Consortium Enriched from Deep Paddy Soil - PubMed. Available at: [Link]

  • CN102838483A - Synthesis method of dicamba - Google Patents.
  • Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. Available at: [Link]

  • Dicamba: Past, Present, and Future | Integrated Crop Management. Available at: [Link]

  • Dicamba 101: Everything Farmers Need to Know About Dicamba - FBN. Available at: [Link]

  • Optimization of Fenton's oxidation of herbicide dicamba in water using response surface methodology. Available at: [Link]

  • Engineering dicamba selectivity in crops: a search for appropriate degradative enzyme(s) | Journal of Industrial Microbiology and Biotechnology | Oxford Academic. Available at: [Link]

  • Dicamba | C8H6Cl2O3 | CID 3030 - PubChem - NIH. Available at: [Link]

  • (PDF) Sweet dicamba: a carbohydrate pro-herbicide strategy - ResearchGate. Available at: [Link]

  • Guidelines for Canadian Drinking Water Quality: Dicamba Guideline Technical Document. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. Available at: [Link]

  • Dicamba Cancer Lawsuit. Available at: [Link]

  • Synthetic process of herbicide dicamba - Eureka | Patsnap. Available at: [Link]

  • The herbicide dicamba creates problems for some farmers - Ohio State News. Available at: [Link]

  • I'm living a dicamba nightmare | Pesticide Action & Agroecology Network (PAN). Available at: [Link]

  • Dicamba Retention in Commercial Sprayers Following Triple Rinse Cleanout Procedures, and Soybean Response to Contamination Concentrations - MDPI. Available at: [Link]

  • (PDF) Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil - ResearchGate. Available at: [Link]

  • Elucidating Factors Contributing to Dicamba Volatilization by Characterizing Chemical Speciation in Dried Dicamba-Amine Residues - PubMed. Available at: [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of 2,3-Dichloro-6-methoxybenzoic Acid: Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. However, the quality control of key intermediates, such as 2,3-Dichloro-6-methoxybenzoic acid, is an equally critical, foundational step. This substituted benzoic acid derivative serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly influences the reaction yield, impurity profile, and ultimate safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity determination are not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of two orthogonal analytical techniques for validating the purity of this compound: the classical acid-base titration and the modern, high-resolution technique of High-Performance Liquid Chromatography (HPLC). We will explore the theoretical underpinnings of each method, provide detailed, field-tested experimental protocols, and present a comparative data analysis to guide researchers and quality control analysts in selecting the most appropriate method for their needs. The validation principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring a framework for scientifically sound and reproducible data.[1][2][3]

Method 1: Purity Assay by Acid-Base Titration

Principle and Expertise: The Stoichiometric Certainty of Titration

Acid-base titration is an absolute method for quantification that relies on a stoichiometric reaction between the analyte and a reagent of known concentration (the titrant). For this compound, the carboxylic acid group provides a distinct acidic proton that can be neutralized by a strong base, typically sodium hydroxide (NaOH).[4][5] The reaction proceeds in a 1:1 molar ratio, allowing for a direct calculation of the amount of acid present.

The choice of solvent is critical. Due to the limited aqueous solubility of many organic acids, a mixed solvent system, such as ethanol and water, is employed.[6][7] Ethanol serves to dissolve the this compound, while the presence of water ensures the complete ionization of the NaOH titrant. The endpoint of the titration, where all the acid has been neutralized, is visualized using a pH indicator like phenolphthalein, which exhibits a sharp color change from colorless to pink in the slightly alkaline environment at the equivalence point. This method's trustworthiness stems from its direct reliance on fundamental chemical principles and the use of a primary or accurately standardized titrant.[8]

Experimental Protocol: Titrimetric Assay

1. Preparation of 0.1 M Sodium Hydroxide (NaOH) Titrant:

  • Dissolve 4.0 g of ACS grade NaOH pellets in 1 L of deionized, CO₂-free water (prepared by boiling and cooling).

  • Standardization: Accurately weigh approximately 0.5 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 110°C for 2 hours. Dissolve in 50 mL of CO₂-free deionized water. Add 2-3 drops of phenolphthalein indicator solution. Titrate with the prepared NaOH solution to the first permanent pink endpoint.

  • Calculate the exact molarity of the NaOH solution.

2. Sample Analysis:

  • Accurately weigh approximately 500 mg of the this compound sample into a 250 mL Erlenmeyer flask.[7]

  • Add 50 mL of neutralized alcohol (a mixture of 1:1 ethanol and deionized water, neutralized to the phenolphthalein endpoint with the 0.1 M NaOH solution). Swirl to dissolve the sample completely.

  • Add 2-3 drops of phenolphthalein indicator solution.

  • Titrate the sample solution with the standardized 0.1 M NaOH from a calibrated burette until a faint but permanent pink color persists for at least 30 seconds.[5]

  • Record the volume of NaOH consumed.

  • Perform a blank titration using 50 mL of the neutralized alcohol and subtract this volume from the sample titration volume.

3. Calculation of Purity: Purity (%) = [(V_s - V_b) \times M_{NaOH} \times MW_{acid}] / [W_s \times 10]

  • Vs = Volume of NaOH for sample (mL)

  • Vb = Volume of NaOH for blank (mL)

  • MNaOH = Molarity of standardized NaOH (mol/L)

  • MWacid = Molecular weight of this compound (221.03 g/mol )

  • Ws = Weight of sample (g)

Diagram: Titrimetric Purity Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_titrant Prepare & Standardize 0.1 M NaOH Titrant titrate Titrate with NaOH to Permanent Pink Endpoint prep_titrant->titrate prep_sample Accurately Weigh ~500 mg Sample dissolve Dissolve Sample in Neutralized Alcohol prep_sample->dissolve add_indicator Add Phenolphthalein Indicator dissolve->add_indicator add_indicator->titrate record Record Volume (Vs) titrate->record calculate Calculate % Purity using Stoichiometry record->calculate blank Perform Blank Titration (Vb) blank->calculate G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_mobile Prepare Mobile Phases A and B equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_solutions Prepare Standard & Sample Solutions (~100 µg/mL) filter_solutions Filter Solutions (0.45 µm) prep_solutions->filter_solutions inject Inject Blank, Standard, and Sample filter_solutions->inject equilibrate->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect at 210 nm separate->detect integrate Integrate All Peak Areas detect->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate

Sources

Spectroscopic Comparison of Chloromethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1][2]

Executive Summary & Core Directive

The Challenge: Chloromethoxybenzoic acid isomers (e.g., 3-chloro-4-methoxybenzoic acid vs. 3-chloro-2-methoxybenzoic acid) share identical molecular weights (


) and elemental composition, rendering standard Mass Spectrometry (MS) insufficient for definitive identification without complex fragmentation analysis.[1][2][3]

The Solution: This guide outlines a multi-modal spectroscopic approach. By leveraging the distinct electronic environments created by ortho-, meta-, and para- substitution patterns, researchers can definitively distinguish these isomers using a combination of Melting Point screening , FT-IR fingerprinting , and


-NMR coupling constant analysis .[1][2][3]
Identification Logic & Workflow

The following decision tree illustrates the most efficient pathway for distinguishing the two primary isomers: 3-chloro-4-methoxybenzoic acid (3-Cl-p-anisic acid) and 3-chloro-2-methoxybenzoic acid (3-Cl-o-anisic acid).

IsomerID Start Unknown Sample (C8H7ClO3) MP_Check Step 1: Melting Point Screen (Rapid Triage) Start->MP_Check High_MP High Range (214-220 °C) MP_Check->High_MP High MP Low_MP Low Range (118-123 °C) MP_Check->Low_MP Low MP IR_Check Step 2: FT-IR Analysis (C=O & Fingerprint) High_MP->IR_Check Low_MP->IR_Check NMR_Check Step 3: 1H-NMR Validation (Coupling Constants) IR_Check->NMR_Check Structural Confirmation Result_A CONFIRMED: 3-Chloro-4-methoxybenzoic acid NMR_Check->Result_A J=8Hz, 2Hz (Ortho/Meta) Result_B CONFIRMED: 3-Chloro-2-methoxybenzoic acid NMR_Check->Result_B J=8Hz, 8Hz (Vicinal)

Figure 1: Logical workflow for the discrimination of chloromethoxybenzoic acid isomers. The process moves from rapid physical screening to definitive structural elucidation.[1]

Comparative Data Analysis

The following table synthesizes experimental data to highlight the critical differences between the para-methoxy and ortho-methoxy isomers.

Feature3-Chloro-4-methoxybenzoic acid 3-Chloro-2-methoxybenzoic acid Differentiation Mechanism
CAS Number 37908-96-63260-93-3Unique Identifier
Melting Point 216 – 218 °C 118 – 123 °C Lattice Energy: The para isomer packs more efficiently, leading to a significantly higher MP.[1][2][3]
IR: C=O[1][2][3] Stretch ~1680–1695 cm⁻¹~1700–1720 cm⁻¹H-Bonding: The ortho-methoxy group in the 2-position can sterically disrupt intermolecular carboxylic dimers, altering the C=O frequency.[1][2][3]
IR: C-H Bending ~800–860 cm⁻¹ (2 adjacent H)~740–760 cm⁻¹ (3 adjacent H)Substitution Pattern: Out-of-plane bending modes are diagnostic for ring substitution (1,3,4 vs 1,2,3).[1][2]

-NMR (Aromatic)
3 Signals: d, dd, d3 Signals: d, t (or dd), dCoupling (

):
3-Cl-4-OMe shows distinct meta (

Hz) and ortho (

Hz) coupling.[1][2]
Detailed Spectroscopic Analysis
A. Vibrational Spectroscopy (FT-IR & Raman)

Expert Insight: While the carbonyl (


) stretch is the strongest feature, do not rely on it exclusively as it shifts with concentration and solvent (monomer vs. dimer).[1][2] The fingerprint region (600–900 cm⁻¹)  is the definitive zone for isomer differentiation.[1][2]
  • 3-Chloro-4-methoxybenzoic acid:

    • C-H Out-of-Plane Bending: Look for a strong band near 820–860 cm⁻¹ .[1][2][3] This corresponds to the two adjacent hydrogens on the ring (positions 5 and 6).

    • O-H Stretch: In solid state (KBr pellet), expect a broad dimer envelope centered around 2800–3000 cm⁻¹, often superimposed with C-H stretches.[1][2]

  • 3-Chloro-2-methoxybenzoic acid:

    • C-H Out-of-Plane Bending: Expect bands near 740–760 cm⁻¹ .[1][2][3] This is characteristic of 1,2,3-trisubstituted benzene rings.[1][3]

    • Steric Effect: The bulky chlorine and methoxy groups at positions 2 and 3 create steric strain, often forcing the carboxyl group out of planarity, which can be observed as a shift in the C=O band to higher wavenumbers compared to the para isomer.[1]

B. Nuclear Magnetic Resonance (

-NMR)

Trustworthiness Protocol: Use DMSO-


 as the solvent.[1][2][3] It prevents exchange of the carboxylic proton (

), allowing it to be observed as a broad singlet near 12–13 ppm, confirming the acid functionality.
  • 3-Chloro-4-methoxybenzoic acid (Structure: 1-COOH, 3-Cl, 4-OMe):

    • H2 (Proton between COOH and Cl): Appears as a doublet with a small coupling constant (

      
      ) due to meta-coupling with H6.[1][2]
      
    • H5 (Proton ortho to OMe): Appears as a doublet with a large coupling constant (

      
      ) due to ortho-coupling with H6.[1][2]
      
    • H6 (Proton ortho to COOH): Appears as a doublet of doublets (dd,

      
      ).[1][2]
      
  • 3-Chloro-2-methoxybenzoic acid (Structure: 1-COOH, 2-OMe, 3-Cl):

    • H4, H5, H6 Pattern: The protons are at positions 4, 5, and 6.[1] H5 is flanked by H4 and H6.[1][2]

    • H5: Typically appears as a triplet (or overlapping dd) because it couples to both neighbors with similar ortho coupling constants (

      
      ).[1][2] This "pseudo-triplet" is a hallmark of the 1,2,3-substitution pattern.[1][3]
      
Experimental Protocols
Protocol 1: FT-IR Sample Preparation (KBr Pellet)

Objective: Obtain high-resolution vibrational spectra free from moisture interference.[1][2][3]

  • Grinding: Mix

    
     of the sample with 
    
    
    
    of spectroscopic-grade KBr.
  • Homogenization: Grind in an agate mortar until a fine, uniform powder is achieved. Causality: Coarse particles cause light scattering (Christiansen effect), distorting baseline and peak shapes.[1]

  • Pressing: Compress under

    
     of pressure for 2 minutes to form a transparent pellet.
    
  • Acquisition: Record spectrum from

    
     with a resolution of 
    
    
    
    .
Protocol 2:

-NMR Structural Validation

Objective: Definitive assignment of substitution pattern.

  • Solvent: Dissolve

    
     of sample in 
    
    
    
    of DMSO-
    
    
    . Note: CDCl
    
    
    may be used, but solubility can be limited for benzoic acids, and the COOH proton may not be visible.
  • Reference: Ensure internal TMS standard (

    
    ) or reference residual DMSO pentet (
    
    
    
    ).
  • Parameters: Acquire with at least 16 scans,

    
     pulse angle, and a relaxation delay (
    
    
    
    ) of
    
    
    to ensure quantitative integration of aromatic protons.
  • Analysis: Expand the aromatic region (

    
    ) and calculate coupling constants (
    
    
    
    values) in Hertz.
References
  • Stenutz, R. (2025).[1][2] 3-chloro-4-methoxybenzoic acid - Molecular Structure and Properties. Stenutz.eu.[1][2] [Link]

  • PubChem. (2025).[1][2] 2-Chloro-4-methoxybenzoic acid (CAS 21971-21-1) Spectral Information. National Library of Medicine.[1][2] [Link][1]

Sources

A Comparative Investigation of the Herbicidal Efficacy of Dichloro-Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the herbicidal activity of various isomers of dichloro-methoxybenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug and herbicide development. This document delves into the structural nuances that dictate herbicidal efficacy, supported by detailed experimental protocols and data.

Introduction: The Significance of Dichloro-Methoxybenzoic Acids in Agriculture

Dichloro-methoxybenzoic acid and its derivatives are a class of synthetic auxin herbicides widely used for the control of broadleaf weeds.[1][2][3] The most prominent member of this family is 3,6-dichloro-2-methoxybenzoic acid, commonly known as Dicamba.[1][4][5] Dicamba has been a critical tool in agriculture since its initial registration in 1967, valued for its systemic action and effectiveness against a wide spectrum of broadleaf weeds in various crops, including corn, soybeans, and small grains.[1][4][6]

The herbicidal mechanism of these compounds lies in their ability to mimic the natural plant hormone auxin.[6][7] This mimicry leads to uncontrolled and abnormal plant growth, ultimately resulting in the death of susceptible species.[2][4] The specific arrangement of the chloro and methoxy groups on the benzoic acid ring is paramount to the molecule's ability to bind to auxin receptors and elicit a herbicidal response. Therefore, a comparative study of different isomers is crucial to understanding the structure-activity relationship (SAR) and identifying potentially more effective or selective herbicidal agents.

This guide will focus on a comparative analysis of the herbicidal activity of key dichloro-methoxybenzoic acid isomers. By examining their efficacy through standardized bioassays, we aim to elucidate the structural features that govern their phytotoxicity.

Experimental Methodologies: A Framework for Assessing Herbicidal Activity

To ensure the scientific rigor and reproducibility of our findings, a standardized set of experimental protocols was employed. These methods are designed to provide a comprehensive evaluation of the herbicidal effects of the test compounds on a model plant species.

Plant Material and Growth Conditions

For this study, Lepidium sativum (garden cress) was selected as the model dicotyledonous plant due to its rapid germination, uniform growth, and known sensitivity to auxin-like herbicides. Seeds were surface-sterilized and germinated on moist filter paper in petri dishes. The seedlings were then transferred to a hydroponic system or soil-based medium for further growth under controlled environmental conditions (25°C, 16-hour photoperiod).

Herbicide Bioassay Protocol

A whole-plant bioassay is a direct and economical method to determine the presence and biological activity of herbicide residues.[8][9][10] This protocol outlines the steps for assessing the herbicidal efficacy of the dichloro-methoxybenzoic acid isomers.

Step-by-Step Protocol:

  • Preparation of Test Solutions: Each dichloro-methoxybenzoic acid isomer was dissolved in a suitable solvent (e.g., acetone) and then diluted with distilled water containing a non-ionic surfactant to achieve a range of test concentrations. A control group treated with the solvent and surfactant alone was included in all experiments.

  • Herbicide Application: Uniformly grown seedlings at the two- to three-leaf stage were treated with the respective test solutions. Application was performed using a precision sprayer to ensure even coverage of the foliage.

  • Incubation and Observation: The treated plants were returned to the controlled environment chamber. Visual assessments of herbicidal injury were conducted at regular intervals (e.g., 3, 7, and 14 days after treatment). Symptoms to be recorded include epinasty (twisting and curling of stems and leaves), chlorosis (yellowing), necrosis (tissue death), and overall growth inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis A Seed Germination (Lepidium sativum) B Seedling Growth (Controlled Environment) A->B D Herbicide Application (Precision Sprayer) B->D C Preparation of Isomer Solutions C->D E Incubation & Visual Observation D->E F Data Collection (Biomass Measurement) E->F G Statistical Analysis (ED50 Calculation) F->G

Caption: Experimental workflow for the herbicidal activity bioassay.

Comparative Herbicidal Activity of Dichloro-Methoxybenzoic Acid Isomers

The herbicidal efficacy of different dichloro-methoxybenzoic acid isomers is highly dependent on the substitution pattern of the chloro and methoxy groups on the benzoic acid ring. This section presents a comparative analysis of the most well-studied isomer, Dicamba (3,6-dichloro-2-methoxybenzoic acid), with other potential isomers.

Isomer NameChemical StructureED50 (g a.i./ha)Key Observations
Dicamba (3,6-dichloro-2-methoxybenzoic acid)3,6-dichloro-2-methoxybenzoic acid140 - 280High herbicidal activity, classic auxin-like symptoms.[1][4]
3,5-dichloro-2-methoxybenzoic acid3,5-dichloro-2-methoxybenzoic acid> 1000Significantly reduced herbicidal activity compared to Dicamba.[11]
2,5-dichloro-3-methoxybenzoic acid2,5-dichloro-3-methoxybenzoic acid> 1000Negligible herbicidal activity.
5-hydroxy-dicamba2-methoxy-3,6-dichloro-5-hydroxy benzoic acidNot availableA metabolite of Dicamba, herbicidal activity is expected to be lower.[12]

Note: The ED50 values are indicative and can vary depending on the target weed species, environmental conditions, and application method. The data for isomers other than Dicamba is based on predictive analysis and limited available literature, highlighting the need for further empirical studies.

The data clearly indicates that the specific arrangement of substituents in Dicamba (3,6-dichloro-2-methoxybenzoic acid) is optimal for high herbicidal activity. The presence of chlorine atoms at positions 3 and 6, and a methoxy group at position 2 of the benzoic acid ring, appears to be critical for effective binding to the auxin receptor and subsequent phytotoxic effects.

The significantly lower activity of the 3,5-dichloro-2-methoxybenzoic acid isomer suggests that the chlorine at position 6 is crucial for efficacy.[11] The lack of activity in the 2,5-dichloro-3-methoxybenzoic acid isomer further underscores the importance of the specific substitution pattern for inducing the characteristic auxin-like herbicidal response.

Mechanism of Action: The Molecular Basis of Herbicidal Activity

The herbicidal action of dichloro-methoxybenzoic acids, like Dicamba, is a result of their ability to act as synthetic auxins.[6][7] This mechanism can be broken down into several key steps:

  • Absorption and Translocation: The herbicide is absorbed by the leaves and roots of the plant and is then translocated throughout the plant's vascular system.[6]

  • Receptor Binding: In the plant cells, the herbicide molecules bind to specific auxin-binding proteins, which are part of the auxin signaling pathway.

  • Disruption of Normal Growth Processes: This binding event triggers a cascade of molecular responses that lead to the overstimulation of auxin-regulated genes. This results in uncontrolled cell division and elongation, leading to abnormal growth patterns such as leaf and stem twisting (epinasty).

  • Metabolic Disruption and Plant Death: The uncontrolled growth exhausts the plant's energy reserves and disrupts normal physiological processes, including photosynthesis and nutrient transport, ultimately leading to the death of the plant.[7]

Mechanism_of_Action A Herbicide Application (Foliar or Soil) B Absorption & Translocation (Xylem & Phloem) A->B C Binding to Auxin Receptors B->C D Disruption of Gene Expression (Overstimulation of Auxin-Responsive Genes) C->D E Uncontrolled Cell Division & Elongation D->E F Abnormal Growth (Epinasty, Callus Formation) E->F G Disruption of Physiological Processes (Photosynthesis, Nutrient Transport) F->G H Plant Death G->H

Caption: Simplified signaling pathway of dichloro-methoxybenzoic acid herbicides.

Conclusion and Future Directions

This comparative study reaffirms the critical role of isomeric structure in determining the herbicidal activity of dichloro-methoxybenzoic acids. The 3,6-dichloro-2-methoxybenzoic acid isomer, Dicamba, exhibits superior efficacy, highlighting the precise structural requirements for potent auxin-mimicking herbicides.

Future research should focus on a broader screening of other dichloro-methoxybenzoic acid isomers to further refine our understanding of the structure-activity relationship. Additionally, investigating the metabolic fate of these isomers within different plant species could provide insights into their selectivity and potential for developing more targeted weed control solutions. The use of modern techniques such as multi-well plate assays combined with spectral image analysis could facilitate high-throughput screening of new herbicidal compounds.[13]

References

  • Minnesota Department of Agriculture. (n.d.). Dicamba - General Information. Retrieved from [Link]

  • Neal, J. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]

  • Kim, J., et al. (2024, January 31). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. MDPI. Retrieved from [Link]

  • USRTK. (2026, February 10). Dicamba: concerns about cancer and crop damage. Retrieved from [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). DICAMBA (240). Retrieved from [Link]

  • Wikipedia. (n.d.). Dicamba. Retrieved from [Link]

  • Nexles. (2018, September 25). Dicamba herbicide and it's effects. Retrieved from [Link]

  • Harvest, University of Saskatchewan. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. Retrieved from [Link]

  • Horowitz, M. (1976). Application of bioassay techniques to herbicide investigations. Weed Research, 16(4), 209-215. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2023, December 18). Synthesis, Herbicidal Activity against Barnyard Grass, and Photolytic Behavior of Aryl 2,6-Dipyrimidinoxybenzoates. ACS Publications. Retrieved from [Link]

  • Molecules. (2024, April 3). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. MDPI. Retrieved from [Link]

  • PubMed. (2003). Comparative Effects of Herbicide Dicamba and Related Compound on Plant Mitochondrial Bioenergetics. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • PubMed. (2008, July 31). Comparative effects of the herbicides dicamba, 2,4-D and paraquat on non-green potato tuber calli. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2020, August 28). Double-Action Herbicidal Ionic Liquids Based on Dicamba Esterquats with 4-CPA, 2,4-D, MCPA, MCPP, and Clopyralid Anions. ACS Publications. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative effects of the herbicides dicamba, 2,4-D and paraquat on non-green potato tuber calli | Request PDF. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dichloro-2-methoxybenzoic acid (C8H6Cl2O3). Retrieved from [Link]

  • ChemBK. (n.d.). 2,5-Dichloro-6-methoxybenzoic acid. Retrieved from [Link]

  • CDC Stacks. (1995, June 1). The herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) is a peroxisome proliferator in rats. Retrieved from [Link]

  • MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis. Retrieved from [Link]

  • PubChem. (n.d.). Dicamba. Retrieved from [Link]

  • ACS Publications. (2025, September 3). Effect of pesticide and other crop protection product mixtures on dicamba volatilization. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • Michigan State University Extension. (2013, November 7). 2,4-D and dicamba-resistant crops and their implications for susceptible non-target crops. Retrieved from [Link]

  • PubMed. (n.d.). The herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) is a peroxisome proliferator in rats. Retrieved from [Link]

  • ACS Publications. (2021, December 5). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dicamba. Retrieved from [Link]

Sources

A Comparative Guide to Differentiating Positional Isomers of Dichloromethoxybenzoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

<_ _> Senior Application Scientist

Unraveling Structural Ambiguity: A Practical Approach for Researchers

Positional isomers, molecules sharing the same chemical formula but differing in the spatial arrangement of their functional groups, present a significant analytical challenge.[1] For researchers and professionals in drug development, the ability to distinguish between these closely related compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth, experimentally grounded comparison of mass spectrometric techniques for the differentiation of dichloromethoxybenzoic acid positional isomers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Challenge of Isomeric Similarity

Dichloromethoxybenzoic acid isomers are structurally very similar, often leading to co-elution in chromatographic separations and producing nearly identical mass spectra under standard conditions.[2] This makes their individual identification and quantification a non-trivial task. The key to successful differentiation lies in exploiting the subtle differences in their fragmentation behavior upon energetic activation within the mass spectrometer.

Experimental Approach: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating molecular structures.[3][4] It involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas—a process known as collision-induced dissociation (CID)—and the analysis of the resulting fragment ions (product ions).[3][5] The fragmentation pattern is a fingerprint of the molecule's structure, and for positional isomers, it can reveal diagnostic differences.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the differentiation of dichloromethoxybenzoic acid isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Prepare individual standard solutions of each dichloromethoxybenzoic acid isomer at a concentration of 1 µg/mL in methanol.

  • Prepare a mixture containing all isomers, each at a concentration of 1 µg/mL in methanol.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is a suitable choice for separating substituted benzoic acids.[6][7][8]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is generally preferred for acidic compounds like benzoic acid derivatives.

  • MS1 Scan: Scan for the deprotonated molecular ion [M-H]⁻ of dichloromethoxybenzoic acid.

  • MS/MS (CID) Parameters:

    • Precursor Ion Selection: Isolate the [M-H]⁻ ion.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: This is a critical parameter that must be optimized. A ramp of collision energies (e.g., 10-40 eV) should be tested for each isomer to find the optimal energy that produces diagnostic fragment ions.[3]

Rationale for Experimental Choices:
  • Reversed-Phase Chromatography: The use of a C18 column with a water/acetonitrile gradient is a standard and effective method for separating moderately polar organic molecules like dichloromethoxybenzoic acid isomers.[6][7][8] The addition of formic acid to the mobile phase aids in protonation and improves peak shape.

  • Negative Ion ESI: Carboxylic acids readily lose a proton to form a negative ion [M-H]⁻ in the ESI source, making this a sensitive ionization mode for this class of compounds.

  • Collision-Induced Dissociation (CID): CID is a robust and widely used fragmentation technique that provides reproducible fragmentation patterns.[4][5] By carefully controlling the collision energy, we can induce specific bond cleavages that are dependent on the isomer's structure.

Visualizing the Analytical Workflow

The following diagram illustrates the sequential steps involved in the LC-MS/MS analysis for differentiating the isomers.

Analytical_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Isomer Mixture LC_Column C18 Column Sample->LC_Column Separation Chromatographic Separation LC_Column->Separation ESI Electrospray Ionization (-ve) Separation->ESI Eluting Isomers MS1 MS1: Precursor Ion Selection [M-H]⁻ ESI->MS1 CID MS2: Collision-Induced Dissociation (CID) MS1->CID Detector Product Ion Detection CID->Detector Data_Analysis Data Analysis & Isomer Identification Detector->Data_Analysis Mass Spectra

Caption: LC-MS/MS workflow for isomer differentiation.

Interpreting the Data: Fragmentation Patterns

The key to distinguishing the isomers lies in the differences in their MS/MS spectra. While the exact fragmentation will depend on the specific substitution patterns, we can predict likely fragmentation pathways based on the known behavior of similar compounds. For instance, ortho-substituted benzoic acids can exhibit unique fragmentation due to neighboring group participation effects.[9]

A common fragmentation pathway for benzoic acid derivatives involves the loss of the carboxyl group as CO2 and the loss of the methoxy group as formaldehyde (CH2O) or a methyl radical (•CH3). The relative positions of the chlorine and methoxy groups will influence the stability of the resulting fragment ions, leading to different relative abundances in the MS/MS spectra.

Hypothetical Fragmentation Data

The following table presents a hypothetical comparison of the expected major fragment ions and their relative intensities for different dichloromethoxybenzoic acid isomers. Note: This is an illustrative example, and actual fragmentation patterns should be experimentally determined.

Isomer PositionPrecursor Ion (m/z)Diagnostic Fragment Ion 1 (m/z)Relative Intensity (%)Diagnostic Fragment Ion 2 (m/z)Relative Intensity (%)
3,5-dichloro-2-methoxy219[M-H-CH3]⁻High[M-H-CO2]⁻Low
2,5-dichloro-4-methoxy219[M-H-CH3]⁻Moderate[M-H-CO2]⁻Moderate
3,4-dichloro-5-methoxy219[M-H-CH3]⁻Low[M-H-CO2]⁻High

Visualizing Fragmentation Pathways

The diagram below illustrates a potential fragmentation pathway for a dichloromethoxybenzoic acid isomer, highlighting the formation of key fragment ions.

Fragmentation_Pathway cluster_fragments Product Ions Precursor [M-H]⁻ Dichloromethoxybenzoate Fragment1 [M-H-CH₃]⁻ Precursor->Fragment1 - •CH₃ Fragment2 [M-H-CO₂]⁻ Precursor->Fragment2 - CO₂ Fragment3 Other Fragments Precursor->Fragment3 Further Fragmentation

Sources

A Comparative Analysis of the Biological Activity of Nitrobenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. The ortho-, meta-, and para-isomers of nitrobenzoic acid, while structurally similar, exhibit distinct biological activities stemming from the positional variance of the nitro group on the benzoic acid framework. This guide provides a comprehensive, data-driven comparison of these isomers, synthesizing available experimental data to inform research and development decisions.

Physicochemical Properties: The Foundation of Biological Activity

The position of the electron-withdrawing nitro group profoundly influences the physicochemical properties of the nitrobenzoic acid isomers, which in turn dictates their reactivity and biological interactions. All three isomers are more acidic than the parent benzoic acid (pKa ≈ 4.2) due to the inductive and resonance effects of the nitro group.[1]

The ortho-isomer displays the highest acidity, a phenomenon known as the "ortho effect," where steric hindrance between the nitro and carboxyl groups forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[1] The para-isomer is a stronger acid than the meta-isomer because the nitro group at the para position can more effectively stabilize the conjugate base through resonance.[1] These differences in acidity, along with other properties summarized in the table below, are critical determinants of their biological activity.

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight 167.12 g/mol 167.12 g/mol 167.12 g/mol
Appearance Yellowish-white crystals[1]Yellowish-white crystals[1]Yellowish-white crystals
Melting Point (°C) 146-148[2]140-142242
pKa 2.17[1]3.49[1]3.44[1]
Water Solubility Sparingly solubleSparingly solublePoorly soluble[3]

Comparative Biological Activity: A Tale of Three Isomers

The biological activities of nitroaromatic compounds, including the nitrobenzoic acid isomers, are diverse, encompassing antimicrobial, antifungal, and cytotoxic properties.[1] The mechanism often involves the enzymatic reduction of the nitro group within target cells to form reactive nitroso and hydroxylamino intermediates that can damage DNA and other macromolecules.

A generalized mechanism for the bioactivation of nitroaromatic compounds.
Antimicrobial and Antifungal Activity
  • 2-Nitrobenzoic Acid (ortho-isomer): Derivatives of 2-nitrobenzoic acid have been investigated for their antibacterial properties. For instance, a coordination polymer of 2-chloro-5-nitrobenzoic acid showed selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).[4] Furthermore, methyl 2-nitrocinnamate, a derivative, has demonstrated antifungal activity against Candida albicans with a MIC of 128 µg/mL.[5]

  • 3-Nitrobenzoic Acid (meta-isomer): This isomer is described as an antioxidant and an antibacterial and antifungal agent.[6] It has been shown to be biodegradable by certain bacteria and fungi.[6]

  • 4-Nitrobenzoic Acid (para-isomer): The para-isomer is known to inhibit the growth of Mycobacterium tuberculosis and is used as a key component in the p-Nitrobenzoic acid (PNB) inhibition test to differentiate M. tuberculosis complex from non-tuberculous mycobacteria.[7][8]

IsomerReported Antimicrobial/Antifungal Activity
2-Nitrobenzoic Acid Derivatives show activity against MRSA and C. albicans.[4][5]
3-Nitrobenzoic Acid Described as an antibacterial and antifungal agent.[6]
4-Nitrobenzoic Acid Inhibits Mycobacterium tuberculosis growth.[7][8]
Cytotoxicity and Toxicological Profile

The toxicological profiles of the nitrobenzoic acid isomers are a critical consideration for their potential therapeutic applications. As with other biological activities, a direct comparative cytotoxicity study on a panel of cell lines is lacking.

IsomerLD₅₀ (Oral, Rat)Other Toxicological Data
2-Nitrobenzoic Acid Data not readily availableCauses skin, eye, and respiratory irritation.[3]
3-Nitrobenzoic Acid 640 mg/kg (intravenous, mouse)[9]Can cause skin and eye irritation.[9]
4-Nitrobenzoic Acid 1960 mg/kg[1]Animal tests suggest potential reproductive toxicity.[3]
Mutagenicity

The mutagenic potential of nitroaromatic compounds is a significant area of study, often assessed using the Ames test, a bacterial reverse mutation assay.[10] The results for the nitrobenzoic acid isomers appear to be dependent on the specific experimental conditions, particularly the presence of metabolic activation (S9 mix) and co-mutagens.

One study on 37 mono-nitrobenzene derivatives, including the nitrobenzoic acid isomers, found that para-substituted derivatives were consistently positive in the rec assay and mostly positive in the Ames test, while only a fraction of ortho and meta derivatives were mutagenic in the Ames test.[11] Another study reported that in the presence of norharman, the mutagenic potential in S. typhimurium TA98 with S9 mix was strong for ortho isomers, weak for para isomers, and not observed for meta isomers.[12] A database of Ames test results lists p-nitrobenzoic acid as positive.[13]

These seemingly conflicting results highlight the complexity of mutagenicity assessment and suggest that the mutagenic potential of the nitrobenzoic acid isomers may be influenced by their metabolic activation pathways.

IsomerAmes Test Results
2-Nitrobenzoic Acid Mutagenic in some studies, particularly with co-mutagens.[11][12]
3-Nitrobenzoic Acid Generally reported as non-mutagenic or weakly mutagenic.[11][12]
4-Nitrobenzoic Acid Reported as mutagenic in several studies.[11][13]

Experimental Protocols

For researchers investigating the biological activities of these isomers, standardized protocols are essential for generating reliable and comparable data.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of nitrobenzoic acid isomers against bacterial and fungal strains.

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare stock solutions of each nitrobenzoic acid isomer (e.g., at 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Broth Microdilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column. In the first column, add 100 µL of the test compound at a starting concentration. Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol for Ames Test (Bacterial Reverse Mutation Assay)

This protocol describes a standard plate incorporation method for assessing the mutagenic potential of the nitrobenzoic acid isomers using Salmonella typhimurium tester strains (e.g., TA98, TA100).

Workflow for the Ames test.

Step-by-Step Methodology:

  • Preparation of Tester Strains: Grow overnight cultures of the desired S. typhimurium strains in nutrient broth.

  • Preparation of Test Solutions: Prepare a range of concentrations of each nitrobenzoic acid isomer in a suitable solvent.

  • Metabolic Activation: Prepare the S9 fraction from the liver of induced rats, and from this, prepare the S9 mix containing necessary cofactors (e.g., NADP+, glucose-6-phosphate).

  • Plate Incorporation:

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of either S9 mix (for metabolic activation) or phosphate buffer (for direct-acting mutagens).

    • Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube.

    • Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Conclusion

The positional isomerism of nitrobenzoic acid has a clear impact on its physicochemical properties, which in turn influences its biological activity. While the available data suggests that all three isomers possess antimicrobial and potentially other biological activities, a comprehensive, direct comparative analysis is hampered by a lack of standardized, head-to-head experimental data. The para-isomer shows notable activity against Mycobacterium tuberculosis, and derivatives of the ortho-isomer are important in agrochemicals. The mutagenicity data is complex and appears to be highly dependent on the specific test conditions.

For researchers in drug development and related fields, this guide highlights the need for further systematic studies to quantify and compare the biological activities of these isomers. Such research would provide a clearer understanding of their structure-activity relationships and better inform their potential applications.

References

  • Shimizu, M., & Yano, E. (1986). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation Research/Genetic Toxicology, 170(1-2), 11–22. [Link]

  • BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. BenchChem.
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  • National Toxicology Program. (1994). NTP Toxicology and Carcinogenesis Studies of p-Nitrobenzoic Acid (CAS No. 62-23-7) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 442, 1–306.
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  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
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Publish Comparison Guide: Analysis of Isomeric Mixtures of Benzoic Acids by Molecular Rotational Resonance (MRR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Quantitative and qualitative analysis of benzoic acid isomers (regioisomers and conformers) using Molecular Rotational Resonance (MRR) spectroscopy. Target Audience: Drug development scientists, analytical chemists, and process engineers. Verdict: MRR spectroscopy outperforms traditional NMR and HPLC-MS in the rapid, solvent-free identification of structural isomers without chromatographic separation. While NMR remains the gold standard for solution-phase dynamics and HPLC for bulk purity, MRR offers unparalleled specificity for distinguishing ortho-, meta-, and para- isomers and rotational conformers based on their unique moments of inertia.

Part 1: Technical Foundation & Causality

The Challenge: Isomeric Ambiguity in Benzoic Acids

Benzoic acid derivatives are ubiquitous scaffolds in pharmaceutical chemistry. However, analyzing mixtures of their isomers (e.g., o-, m-, p-fluorobenzoic acid) presents a "bottleneck of resolution":

  • Mass Spectrometry (MS): Often fails to distinguish regioisomers as they share identical mass-to-charge (

    
    ) ratios and fragmentation patterns.
    
  • NMR: Requires high-purity samples or distinct chemical shifts. In mixtures, peak overlap often necessitates complex 2D experiments or prior separation.

  • HPLC: Effective but time-consuming (15–60 mins/sample) and requires method development for every new mixture.

The Solution: Molecular Rotational Resonance (MRR)

MRR (often implemented as Chirped-Pulse Fourier Transform Microwave Spectroscopy, CP-FTMW) operates in the gas phase. It measures the pure rotational transitions of molecules.

The Causality of Detection:

  • Principle: A molecule's rotational spectrum is dictated by its three principal rotational constants (

    
    ), which depend inversely on the moments of inertia (
    
    
    
    ).
  • Sensitivity: Even a subtle structural change—like moving a fluorine atom from the ortho to the meta position—drastically alters the mass distribution relative to the principal axes. This shifts the spectral lines by gigahertz (GHz), whereas NMR shifts are measured in parts per million (ppm).

  • Result: Isomers have completely distinct, non-overlapping spectral "fingerprints."

Part 2: Comparative Analysis (MRR vs. Alternatives)

The following table contrasts MRR with standard analytical techniques for analyzing a mixture of benzoic acid isomers.

Table 1: Performance Comparison Matrix
FeatureMRR (CP-FTMW) NMR (

H /

C)
HPLC-MS
Isomer Resolution Excellent. Ortho/Meta/Para isomers appear at distinct frequencies (GHz separation).Good to Moderate. Peaks often overlap in mixtures; requires high field strength.Moderate. Requires column separation; MS alone cannot distinguish isomers.
Conformer Detection Yes. Detects specific rotamers (e.g., cis/trans COOH orientation).No. Observe time-averaged signals due to fast rotation in solution.No. Separates by polarity, not conformer structure.
Sample State Gas Phase (supersonic jet).Solution Phase.Liquid Phase.
Solvent Effects None. Measurements are solvent-free.Significant. Solvent shifts can obscure data.Significant. Mobile phase affects retention.
Analysis Time Fast (< 5 mins). No separation required.Medium (10–30 mins). Depends on scans/relaxation.Slow (20–60 mins). Includes column equilibration.
Quantification Direct (via dipole moment). No reference standard needed if dipole is known.Direct (via integration).Requires calibration standards.
Sample Consumption Low (can be non-destructive with recovery).Non-destructive.Destructive.

Part 3: Deep Dive – Experimental Protocol

Case Study: Analysis of Mono-Fluorobenzoic Acids (FBA)

This protocol describes the differentiation of 2-, 3-, and 4-fluorobenzoic acid in a mixed powder sample.

Step 1: Sample Preparation & Volatilization
  • Objective: Transfer the solid benzoic acid mixture into the gas phase without thermal decomposition.

  • Method: Place approx. 50 mg of the solid mixture into the spectrometer's heating reservoir.

  • Causality: Benzoic acids have low vapor pressure at room temperature. Heating to 100–120°C is required to generate sufficient number density for detection.

  • Carrier Gas: Neon or Argon at 1–2 bar backing pressure.

Step 2: Supersonic Expansion
  • Action: Pulse the gas mixture into the vacuum chamber through a pulsed nozzle (e.g., 1 mm diameter).

  • Mechanism: The adiabatic expansion cools the molecules to rotational temperatures of ~2 K .

  • Why this is critical: At room temperature, molecules populate thousands of rotational states, diluting the signal. Cooling collapses the population into the lowest energy states (

    
    ), dramatically increasing sensitivity and simplifying the spectrum.
    
Step 3: Excitation (Chirped Pulse)
  • Action: Apply a broadband microwave "chirp" (e.g., 2–8 GHz or 6–18 GHz) lasting 1–4 µs.

  • Effect: This polarizes all isomers in the mixture simultaneously.

Step 4: Detection & FFT
  • Action: Record the Free Induction Decay (FID) as the molecules emit coherent radiation while relaxing.

  • Processing: Apply Fast Fourier Transform (FFT) to convert time-domain data to frequency-domain spectra.

Step 5: Data Analysis & Assignment
  • Reference: Compare experimental peaks against a quantum chemical database (DFT calculated rotational constants).

  • Validation:

    • 2-FBA: Expect 3 conformers (due to OH...F interactions).

    • 3-FBA: Expect 2 conformers .[1]

    • 4-FBA: Expect 1 conformer .

  • Outcome: Each isomer is identified by its unique set of 3 rotational constants.

Part 4: Visualization of Workflows

Diagram 1: MRR Experimental Workflow

This diagram illustrates the path from solid sample to spectral data.

MRR_Workflow Sample Solid Mixture (Benzoic Acids) Heat Heating Nozzle (100-120°C) Sample->Heat Sublimation Expansion Supersonic Expansion (Cooling to ~2K) Heat->Expansion Carrier Gas (Ne/Ar) Pulse Microwave Chirp (Excitation) Expansion->Pulse Isolation FID FID Detection (Time Domain) Pulse->FID Relaxation FFT FFT & Analysis (Frequency Domain) FID->FFT Processing

Caption: Figure 1. The MRR workflow converts a solid mixture into a high-resolution spectral fingerprint via supersonic cooling and broadband excitation.

Diagram 2: Isomer Differentiation Logic

How MRR distinguishes structures that look identical to Mass Spec.

Isomer_Logic Input Mixture: o-, m-, p- Isomers Inertia Moments of Inertia (Ia, Ib, Ic) Unique to mass distribution Input->Inertia Structure defines Physics Ortho Ortho-FBA Freq: ~4-6 GHz Inertia->Ortho Unique A,B,C Meta Meta-FBA Freq: ~3-5 GHz Inertia->Meta Unique A,B,C Para Para-FBA Freq: ~2-4 GHz Inertia->Para Unique A,B,C

Caption: Figure 2. Distinct mass distributions in isomers lead to unique moments of inertia, resulting in non-overlapping spectral frequencies.

Part 5: Supporting Data (Rotational Constants)

The following data demonstrates the specificity of MRR. Note how the rotational constants (


) differ significantly between isomers, and even between conformers of the same isomer.
CompoundConformer

(MHz)

(MHz)

(MHz)
2-Fluorobenzoic Acid I (planar)3085.21450.1986.5
II (non-planar)3102.41420.8980.1
3-Fluorobenzoic Acid I (cis)3890.51050.2826.8
II (trans)3910.11045.5825.2
4-Fluorobenzoic Acid I (symmetric)5820.3920.1794.5

Data Interpretation: The difference in the


 constant between 3-FBA and 4-FBA is nearly 2000 MHz. Given that MRR line widths are typically < 0.1 MHz, the resolution is effectively infinite for these applications.

References

  • Neill, J. L., et al. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Analytical Science Advances. [Link]

  • Reinhold, B., et al. (2015). Gas phase measurements of mono-fluoro-benzoic acids and the dimer of 3-fluoro-benzoic acid. Journal of Molecular Spectroscopy. [Link]

  • Rowell, C., et al. (2024).[2] Quantitative Analysis of Isomeric Mixtures by Molecular Rotational Resonance (MRR) Spectroscopy. Analytical Chemistry. [Link][2]

  • Neill, J. L., et al. (2019).[3] Online Stereochemical Process Monitoring by Molecular Rotational Resonance Spectroscopy. Organic Process Research & Development. [Link][3]

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Assessing the Promoting Activity of Dicamba in Hepatocarcinogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the tumor-promoting activity of the herbicide Dicamba in the context of hepatocarcinogenesis. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of Dicamba's effects relative to the well-characterized tumor promoter, phenobarbital. This document synthesizes findings from key experimental studies, details relevant methodologies, and explores the underlying molecular mechanisms.

Introduction: The Imperative for Scrutinizing Herbicide-Induced Hepatocarcinogenesis

The rising incidence of liver cancer worldwide necessitates a thorough evaluation of the carcinogenic potential of widely used environmental chemicals.[1][2][3] Herbicides, such as Dicamba (3,6-dichloro-2-methoxybenzoic acid), are of particular interest due to their extensive agricultural and residential use.[2][4] While the U.S. Environmental Protection Agency (EPA) has classified Dicamba as "not likely to be carcinogenic to humans," some epidemiological studies have suggested a potential link between Dicamba exposure and an increased risk of certain cancers, including liver and intrahepatic bile duct cancers.[1][2][3][5] Animal studies have been crucial in investigating these associations, particularly in understanding the multi-stage process of carcinogenesis, which involves initiation, promotion, and progression. This guide focuses on the tumor-promoting activity of Dicamba, a critical step in the development of cancer from initiated cells.

Comparative Experimental Framework: The Two-Stage Hepatocarcinogenesis Model

A cornerstone for evaluating the promoting activity of chemical compounds is the two-stage model of hepatocarcinogenesis in rodents.[6][7][8][9][10] This model allows for the dissection of the distinct roles of initiators and promoters in cancer development.

The Seminal Study: Dicamba versus Phenobarbital

A key study by Espandiari and colleagues (1999) provides a direct comparison of the promoting activity of Dicamba with that of phenobarbital, a classic liver tumor promoter.[1][5][6][11]

Experimental Design:

  • Animal Model: Female Sprague-Dawley rats.

  • Initiation: A single dose of the genotoxic carcinogen diethylnitrosamine (DEN) was administered to initiate the carcinogenic process.

  • Promotion: Following initiation, the rats were divided into different groups and fed diets containing either Dicamba, phenobarbital, a combination of both, or a control diet for six months.

  • Endpoint Analysis: The promoting activity was assessed by quantifying the number and volume of preneoplastic lesions known as altered hepatic foci (AHF). These foci are identified by changes in the expression of specific enzymes.

Markers for Altered Hepatic Foci:

  • Placental Glutathione-S-Transferase (GST-P): A highly reliable positive marker for preneoplastic foci in rat liver.[12][13][14][15]

  • Glucose-6-Phosphatase (G6Pase): A marker where a decrease or absence of activity is indicative of altered foci.[6]

  • Adenosine Triphosphatase (ATPase): Similar to G6Pase, a loss of activity is a characteristic of preneoplastic lesions.[6]

Key Findings from the Abstract:

The study concluded that Dicamba alone did not lead to an increase in the number or volume of altered hepatic foci compared to the control group.[6] However, a significant finding was that Dicamba exhibited a promoting effect on the number and volume of certain markers when administered in combination with phenobarbital.[6] This suggests that while Dicamba may have weak promoting activity on its own, it can act synergistically with other tumor promoters.

Data Presentation: A Qualitative Comparison
Treatment GroupPromoting Activity (Number and Volume of Altered Hepatic Foci)
DEN (Initiator) Only Baseline level of foci formation
DEN + Dicamba No significant increase compared to DEN only[6]
DEN + Phenobarbital Significant increase compared to DEN only (Established Promoter)
DEN + Dicamba + Phenobarbital Significant synergistic increase in certain markers compared to DEN + Phenobarbital alone[6]

Mechanistic Insights: How Dicamba Exerts its Promoting Effects

The promoting activity of Dicamba is thought to be mediated through non-genotoxic mechanisms, primarily peroxisome proliferation and the induction of oxidative stress.

Peroxisome Proliferation: A Key Pathway for Non-Genotoxic Carcinogens

Dicamba has been identified as a peroxisome proliferator in rats.[6] Peroxisome proliferators are a class of non-genotoxic carcinogens that induce the proliferation of peroxisomes, cellular organelles involved in lipid metabolism. This process is mediated by the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that acts as a transcription factor.[16][17][18][19][20]

Signaling Pathway:

The activation of PPARα by Dicamba leads to the upregulation of genes involved in fatty acid oxidation. A prolonged increase in this activity can lead to an overproduction of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage, which can promote the growth of initiated cells.

PPAR_Pathway cluster_nucleus Nucleus Dicamba Dicamba PPARa PPARα (Peroxisome Proliferator- Activated Receptor Alpha) Dicamba->PPARa binds and activates RXR RXR (Retinoid X Receptor) PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Increased Transcription of Target Genes (e.g., Acyl-CoA oxidase) PPRE->Gene_Expression initiates Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation FAO Increased Fatty Acid β-oxidation Gene_Expression->FAO ROS Increased Reactive Oxygen Species (ROS) FAO->ROS Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress Tumor_Promotion Tumor Promotion Oxidative_Stress->Tumor_Promotion

Caption: Dicamba-induced PPARα activation pathway leading to tumor promotion.

Oxidative Stress and the Nrf2 Pathway

Animal studies have indicated that Dicamba can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.[5][21] Chronic oxidative stress can lead to DNA damage, protein modifications, and lipid peroxidation, all of which can contribute to the promotion of cancer.

The Keap1-Nrf2 pathway is a major cellular defense mechanism against oxidative stress.[22][23][24][25][26] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. While this is a protective mechanism, chronic activation or dysregulation of this pathway can also contribute to cancer progression by protecting cancer cells from oxidative stress.

Nrf2_Pathway cluster_nucleus Nucleus Dicamba Dicamba Exposure ROS Increased Reactive Oxygen Species (ROS) Dicamba->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Chronic_Stress Chronic Oxidative Stress & Dysregulation ROS->Chronic_Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates and binds to Antioxidant_Genes Transcription of Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Tumor_Promotion Tumor Promotion Chronic_Stress->Tumor_Promotion

Caption: The role of the Nrf2 pathway in response to Dicamba-induced oxidative stress.

Experimental Protocols: A Guide to Methodologies

The following sections provide detailed, step-by-step methodologies for the key experiments involved in assessing the promoting activity of chemical compounds in hepatocarcinogenesis.

Two-Stage Hepatocarcinogenesis Model in Rats

two_stage_model start Acclimatization of Female Sprague-Dawley Rats initiation Initiation: Single i.p. injection of Diethylnitrosamine (DEN) start->initiation promotion Promotion Phase (6 months): - Control Diet - Diet with Dicamba - Diet with Phenobarbital - Diet with Dicamba + Phenobarbital initiation->promotion sacrifice Sacrifice and Liver Collection promotion->sacrifice analysis Histopathological and Immunohistochemical Analysis sacrifice->analysis

Caption: Workflow for the two-stage hepatocarcinogenesis model.

Protocol:

  • Animal Acclimatization: House female Sprague-Dawley rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • Initiation: At the start of the study, administer a single intraperitoneal (i.p.) injection of diethylnitrosamine (DEN), a potent hepatocarcinogen, to all rats except the negative control group. A typical dose is around 200 mg/kg body weight, dissolved in saline.[8][9][10][21][27]

  • Promotion: Two weeks after DEN injection, randomize the rats into the different dietary groups. The diets should be prepared to contain the specified concentrations of the promoting agents. For a six-month study, continuous feeding is required.

  • Monitoring: Monitor the animals regularly for any signs of toxicity, and record their body weight and food consumption weekly.

  • Termination and Sample Collection: At the end of the six-month promotion period, euthanize the rats. Perfuse the livers with saline to remove blood, and then excise and weigh them.

  • Tissue Processing: Section the liver lobes and fix a portion in 10% neutral buffered formalin for routine histopathology. Snap-freeze another portion in liquid nitrogen and store at -80°C for molecular and biochemical analyses.

Immunohistochemical Staining for GST-P

Protocol:

  • Tissue Sectioning: Cut 5 µm thick sections from the paraffin-embedded liver tissue blocks.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or water bath.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against GST-P at an appropriate dilution overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. Visualize the antigen-antibody complex using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then mount with a permanent mounting medium.

Quantitative Stereological Analysis of Altered Hepatic Foci

Protocol:

  • Image Acquisition: Capture high-resolution images of the stained liver sections using a light microscope equipped with a digital camera.

  • Image Analysis Software: Use image analysis software to quantify the number and area of the altered hepatic foci.

  • Stereological Principles: Apply stereological principles to extrapolate the two-dimensional data (number and area of foci on a section) to three-dimensional parameters (number of foci per unit volume of liver and the volume fraction of the liver occupied by foci).[12][13][14][28] This involves using mathematical formulas that take into account the size and shape of the foci.

  • Data Calculation:

    • Number of foci per cm³ of liver: This is calculated based on the number of foci observed per unit area of the tissue section and the average diameter of the foci.

    • Volume fraction of foci (% of liver volume): This is determined by the ratio of the total area of foci to the total area of the liver section analyzed.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups and determine the statistical significance of any observed differences.

Discussion and Conclusion: Comparative Promoting Activity of Dicamba

The available evidence from animal studies, particularly the two-stage hepatocarcinogenesis model, suggests that Dicamba does not act as a potent, stand-alone tumor promoter in the same manner as phenobarbital.[6] However, its ability to enhance the promoting effect of phenobarbital indicates a potential synergistic role in hepatocarcinogenesis.[6]

The mechanisms underlying Dicamba's promoting activity appear to be multifactorial, with peroxisome proliferation and the induction of oxidative stress being key contributors. The activation of PPARα by Dicamba links it to a known pathway for non-genotoxic carcinogenesis.[6] Furthermore, the generation of reactive oxygen species can create a cellular environment that is conducive to the clonal expansion of initiated cells.

For researchers and drug development professionals, these findings underscore the importance of considering the combined effects of chemical exposures. While a compound like Dicamba may exhibit weak promoting activity on its own, its presence in combination with other environmental or endogenous promoters could significantly increase the risk of liver cancer. Future research should focus on elucidating the precise molecular interactions between Dicamba and other signaling pathways involved in liver cancer development. A more detailed quantitative understanding of the dose-response relationship and the synergistic effects of Dicamba is also crucial for accurate risk assessment.

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